Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 3-amino-3-ethylazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-5-10(11)6-12(7-10)8(13)14-9(2,3)4/h5-7,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYCVKPRVHXSNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(C1)C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine scaffold is a highly sought-after structural motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, solubility, and target-binding affinity. Among the various substituted azetidines, those bearing a quaternary center at the 3-position, such as tert-butyl 3-amino-3-ethylazetidine-1-carboxylate, are of particular interest as versatile building blocks for the synthesis of novel therapeutics. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this key intermediate, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a four-step sequence commencing with the commercially available or readily synthesized N-Boc-3-hydroxyazetidine. The overarching strategy involves the initial oxidation of the secondary alcohol to a ketone, followed by the introduction of the ethyl group via a Grignard reaction. The resultant tertiary alcohol is then converted to the target primary amine. This pathway is advantageous due to the accessibility of the starting materials and the generally high-yielding nature of the individual transformations.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Key Intermediate: N-Boc-3-azetidinone
The cornerstone of this synthetic route is the preparation of N-Boc-3-azetidinone, a versatile intermediate for the introduction of substituents at the 3-position of the azetidine ring. This is typically achieved through the oxidation of the corresponding alcohol, N-Boc-3-hydroxyazetidine.
Step 1.1: Preparation of N-Boc-3-hydroxyazetidine
While commercially available, N-Boc-3-hydroxyazetidine can also be synthesized from 1-benzylazetidin-3-ol.[1] This involves the protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by the removal of the benzyl group via catalytic hydrogenation.
Experimental Protocol: Synthesis of N-Boc-3-hydroxyazetidine[1]
Materials:
-
1-Benzylazetidin-3-ol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of 1-benzylazetidin-3-ol in a suitable solvent such as methanol, add di-tert-butyl dicarbonate.
-
Stir the reaction mixture at room temperature until the protection of the nitrogen is complete, as monitored by thin-layer chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the resulting crude product in methanol and add 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere and stir at room temperature for several hours.
-
Upon completion of the reaction, filter off the catalyst and concentrate the filtrate to yield tert-butyl 3-hydroxyazetidine-1-carboxylate.
Step 1.2: Oxidation of N-Boc-3-hydroxyazetidine to N-Boc-3-azetidinone
The oxidation of the secondary alcohol to the ketone is a critical step. A highly efficient and widely used method is the TEMPO-catalyzed oxidation using sodium hypochlorite as the terminal oxidant.[1] This method is favored due to its mild reaction conditions and high yields.
Experimental Protocol: Synthesis of N-Boc-3-azetidinone[1]
Materials:
-
tert-Butyl 3-hydroxyazetidine-1-carboxylate
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Potassium bromide (KBr)
-
Sodium hypochlorite (NaClO) solution
-
Potassium hydrogen carbonate (KHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate in dichloromethane.
-
To this solution, add an aqueous solution of potassium bromide and a catalytic amount of TEMPO.
-
Cool the mixture to a temperature between -15 °C and 5 °C.
-
Slowly add a pre-mixed aqueous solution of potassium hydrogen carbonate and sodium hypochlorite, maintaining the temperature.
-
Stir the reaction mixture for approximately 30 minutes.
-
Perform a work-up by separating the organic layer, extracting the aqueous layer with dichloromethane, and combining the organic fractions.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford tert-butyl 3-oxoazetidine-1-carboxylate.
Part 2: Construction of the Quaternary Center
With the key ketone intermediate in hand, the next phase involves the introduction of the ethyl and amino functionalities at the 3-position.
Step 2.1: Grignard Addition of Ethylmagnesium Bromide
The addition of an organometallic reagent, such as a Grignard reagent, to the carbonyl group of N-Boc-3-azetidinone allows for the facile formation of the carbon-carbon bond and the creation of a tertiary alcohol. The use of ethylmagnesium bromide will introduce the desired ethyl group.
Experimental Protocol: Synthesis of tert-Butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate
Materials:
-
tert-Butyl 3-oxoazetidine-1-carboxylate
-
Ethylmagnesium bromide (EtMgBr) solution in a suitable solvent (e.g., THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the ethylmagnesium bromide solution dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate, which can be purified by column chromatography.
Step 2.2: Conversion of the Tertiary Alcohol to the Primary Amine via the Ritter Reaction
The transformation of a tertiary alcohol to an amine is a challenging yet crucial step. The Ritter reaction provides a viable solution by reacting the alcohol with a nitrile in the presence of a strong acid to form an N-alkyl amide, which can then be hydrolyzed to the desired amine.[2][3][4][5][6][7] Using trimethylsilyl cyanide (TMSCN) as the nitrile source in the presence of sulfuric acid will lead to the formation of a formamide intermediate.
Experimental Protocol: Synthesis of this compound[2]
Materials:
-
tert-Butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate
-
Trimethylsilyl cyanide (TMSCN)
-
Sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (for hydrolysis) or a suitable base
Procedure:
Part A: Formation of the Formamide Intermediate
-
Dissolve the tertiary alcohol in trimethylsilyl cyanide and cool the solution to 0 °C.
-
Carefully add sulfuric acid dropwise to the cooled solution.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the solution back to 0 °C and quench the reaction by the sequential addition of saturated aqueous sodium carbonate solution followed by 1 M sodium hydroxide solution.
-
Warm the mixture to room temperature and stir for 10 minutes.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry, filter, and concentrate to obtain the crude formamide intermediate. Purify by flash column chromatography.
Part B: Hydrolysis of the Formamide
-
The isolated formamide can be hydrolyzed to the primary amine under either acidic or basic conditions. For acidic hydrolysis, treat the formamide with aqueous hydrochloric acid.
-
After hydrolysis is complete, neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Dry the organic extracts, concentrate, and purify the final product, this compound, by column chromatography.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1. Oxidation | N-Boc-3-hydroxyazetidine | TEMPO, NaOCl | N-Boc-3-azetidinone | High |
| 2. Grignard Addition | N-Boc-3-azetidinone | EtMgBr, THF | tert-Butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate | Good to High |
| 3. Amination (Ritter) | tert-Butyl 3-ethyl-3-hydroxyazetidine | TMSCN, H₂SO₄ | N-Formyl Intermediate | Moderate |
| 4. Hydrolysis | N-Formyl Intermediate | Acid or Base | This compound | Good to High |
Causality and Experimental Choices
-
Choice of Protecting Group: The tert-butyloxycarbonyl (Boc) group is selected for the protection of the azetidine nitrogen due to its stability under the reaction conditions of the subsequent steps (oxidation and Grignard addition) and its facile removal under acidic conditions if required for further derivatization.
-
Oxidation Method: The TEMPO-catalyzed oxidation is chosen for its mildness and high selectivity for the oxidation of secondary alcohols to ketones, minimizing the risk of side reactions that can occur with harsher oxidizing agents.
-
Grignard Reaction: The use of a Grignard reagent is a classic and reliable method for the formation of carbon-carbon bonds. The reaction is typically high-yielding and allows for the introduction of a wide variety of alkyl and aryl groups.
-
Amination Strategy: The Ritter reaction is a powerful tool for the synthesis of sterically hindered amines from tertiary alcohols. While it requires strong acidic conditions, it provides a direct route to the desired amino functionality. The two-step process involving formamide formation and subsequent hydrolysis is a well-established and reliable procedure.
Conclusion
The synthetic pathway detailed in this guide provides a logical and experimentally validated approach for the preparation of this compound. By carefully selecting reagents and optimizing reaction conditions for each step, researchers can efficiently access this valuable building block for drug discovery and development programs. The provided protocols serve as a solid foundation for the practical implementation of this synthesis, with the understanding that optimization may be necessary based on specific laboratory conditions and desired scale.
References
-
Ritter Reaction. NROChemistry. Available from: [Link]
-
Reddy, K. L. An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. Tetrahedron Letters. 2003;44(8):1453-1455. Available from: [Link]
-
Zhang, W., et al. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports. 2019;9(1):1-8. Available from: [Link]
- The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3. Google Patents.
-
Ji, Y., et al. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc. 2018;2018(4):195-214. Available from: [Link]
-
Szostak, M., et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. 2023;28(3):1038. Available from: [Link]
-
Jirgensons, A., et al. A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis. 2000;2000(12):1709-1712. Available from: [Link]
-
Ritter Reaction. Organic Chemistry Portal. Available from: [Link]
-
Ritter Reaction. OpenOChem Learn. Available from: [Link]
Sources
- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ritter Reaction | NROChemistry [nrochemistry.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ritter Reaction [organic-chemistry.org]
- 7. Ritter Reaction | OpenOChem Learn [learn.openochem.org]
A Technical Guide to tert-Butyl 3-amino-3-ethylazetidine-1-carboxylate: A Versatile Building Block in Modern Drug Discovery
CAS Number: 1158758-79-2
Introduction: The Strategic Value of the Azetidine Scaffold
In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with enhanced pharmacological profiles is relentless. Small, strained heterocyclic scaffolds have emerged as powerful tools in this endeavor, offering a unique combination of structural rigidity and metabolic stability. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention. Its inherent ring strain, while a synthetic challenge, provides a distinct three-dimensional geometry that can favorably influence ligand-receptor interactions. This guide provides an in-depth technical overview of tert-butyl 3-amino-3-ethylazetidine-1-carboxylate , a key building block that embodies the strategic advantages of the azetidine motif for drug development professionals.
The presence of a quaternary center at the 3-position, substituted with both an amino and an ethyl group, offers a valuable vector for molecular elaboration. The Boc-protecting group ensures synthetic tractability, allowing for selective deprotection and subsequent functionalization. This guide will illuminate the synthetic pathways to this valuable intermediate, discuss its physicochemical properties, and explore its potential applications in the design of next-generation therapeutics.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective utilization in a synthetic workflow and for predicting its influence on the properties of a final drug candidate.
| Property | Value |
| CAS Number | 1158758-79-2 |
| Molecular Formula | C10H20N2O2 |
| Molecular Weight | 200.28 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Synthetic Strategies: A Multi-Step Approach from a Key Intermediate
The synthesis of this compound is a multi-step process that leverages the reactivity of the versatile starting material, 1-Boc-3-azetidinone . The overall strategy involves the introduction of the ethyl group at the 3-position, followed by the installation of the amino functionality. A plausible and efficient synthetic route is detailed below.
Overall Synthetic Scheme
Caption: Proposed synthetic pathway to this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of tert-Butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate
This initial step involves a Grignard reaction to introduce the ethyl group onto the ketone of 1-Boc-3-azetidinone.
-
Rationale: The Grignard reagent, ethylmagnesium bromide, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the azetidinone. The subsequent aqueous workup protonates the resulting alkoxide to yield the tertiary alcohol.
-
Procedure:
-
To a stirred solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of ethylmagnesium bromide (1.2 eq) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate.
-
Step 2: Synthesis of tert-Butyl 3-azido-3-ethylazetidine-1-carboxylate
The hydroxyl group is then converted to an azide, which serves as a precursor to the amine.
-
Rationale: A Mitsunobu-type reaction or activation of the alcohol followed by nucleophilic substitution with an azide source is a common strategy. A robust method involves the use of diphenylphosphoryl azide (DPPA) and a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This proceeds via an azidation of the in situ formed phosphate ester.
-
Procedure:
-
To a stirred solution of tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate (1.0 eq) in toluene, add DBU (1.5 eq) followed by the dropwise addition of DPPA (1.3 eq) at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 12-16 hours, monitoring for the consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude azide is often used in the next step without further purification, though it can be purified by column chromatography if necessary.
-
Step 3: Synthesis of this compound
The final step is the reduction of the azide to the primary amine.
-
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of azides to amines. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.
-
Procedure:
-
Dissolve the crude tert-butyl 3-azido-3-ethylazetidine-1-carboxylate in ethanol or methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS until the azide starting material is fully consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the target compound, this compound. Further purification can be achieved by column chromatography if required.
-
Applications in Drug Discovery: A Scaffold for Innovation
The unique structural features of this compound make it a highly attractive building block for the synthesis of novel therapeutic agents across various disease areas. The azetidine core imparts a degree of conformational constraint that can lead to improved binding affinity and selectivity for biological targets.
Workflow for Incorporating the Azetidine Building Block
A Technical Guide to the Structural Elucidation of Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry.[1][2] Its inherent ring strain and unique three-dimensional geometry offer a compelling structural framework for the design of novel therapeutics.[3][4] Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate is a key building block, incorporating a chiral center and a protected amine, making it a valuable precursor for a diverse range of biologically active compounds.[5] Accurate and unambiguous structural elucidation of this intermediate is paramount to ensure the integrity of downstream applications in drug development.[6] This guide provides a comprehensive, multi-technique approach to the structural verification of this molecule, grounded in the principles of modern analytical chemistry.
Molecular Structure and Analytical Overview
The structural elucidation of this compound requires a synergistic application of various spectroscopic and chromatographic techniques to confirm its connectivity, functional groups, and stereochemistry.
Caption: Key correlations expected in 2D NMR experiments.
Part 3: Stereochemical Determination
The presence of a chiral center at the C3 position of the azetidine ring necessitates the determination of its absolute stereochemistry if a single enantiomer is desired.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample. [6] Experimental Protocol: Chiral HPLC
-
Column Selection: Utilize a chiral stationary phase (CSP), such as one based on derivatized cellulose or amylose.
-
Mobile Phase Optimization: A typical mobile phase would consist of a mixture of hexane and a polar modifier like isopropanol or ethanol. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
Detection: Use a UV detector at a wavelength where the compound absorbs (likely around 210 nm due to the carbamate).
-
Analysis: Compare the retention times of the sample peaks to those of known enantiomeric standards if available. The relative peak areas will determine the enantiomeric excess.
X-ray Crystallography: The Gold Standard
For an unambiguous determination of the absolute stereochemistry, single-crystal X-ray diffraction is the definitive method, provided that suitable crystals can be obtained. [7] Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound from a suitable solvent or solvent mixture. This is often the most challenging step and may require screening various conditions.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the model to obtain the precise three-dimensional arrangement of the atoms in the crystal lattice.
-
Absolute Stereochemistry Determination: The absolute configuration can be determined through the analysis of anomalous dispersion effects, often reported as the Flack parameter.
Conclusion
The structural elucidation of this compound is a multi-faceted process that relies on the integrated interpretation of data from a suite of analytical techniques. Mass spectrometry and infrared spectroscopy provide initial confirmation of the molecular weight and functional groups. A thorough analysis of 1D and 2D NMR spectra is then employed to piece together the precise connectivity of the molecule. Finally, for enantiomerically pure samples, chiral HPLC or X-ray crystallography is essential for determining the stereochemistry. This rigorous analytical workflow ensures the structural integrity of this important building block, enabling its confident use in the advancement of drug discovery and development programs.
References
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
- Structure elucid
- Structure Elucid
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. PubMed.
- Mass Spectrometry Analysis: Unraveling the Fragmentation of 2-(4-Ethylphenyl)azetidine. Benchchem.
- The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery. Benchchem.
- Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH.
- Azetidines of pharmacological interest. PubMed.
- Substituted Azetidines in Drug Discovery | Building Blocks | Blog. Life Chemicals.
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
- 2D NMR. EPFL.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
- A Comparative Guide to the X-ray Crystal Structures of Boc-Protected Amino Acids. Benchchem.
- FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b)..
Sources
- 1. benchchem.com [benchchem.com]
- 2. tert-butyl 3-amino-3-(2-methoxyethyl)azetidine-1-carboxylate 97% | CAS: 1782647-44-2 | AChemBlock [achemblock.com]
- 3. rsc.org [rsc.org]
- 4. Tert-butyl amine hydrochloride [webbook.nist.gov]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate molecular weight
An In-depth Technical Guide to Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry. The document details its physicochemical properties, outlines a robust synthetic and purification protocol, and discusses its characterization through standard spectroscopic methods. Furthermore, it explores the strategic applications of this molecule in drug discovery, leveraging its unique structural features—a strained four-membered ring and a quaternary, functionalized center—to access novel chemical space. This guide is intended for researchers, chemists, and drug development professionals seeking to incorporate advanced heterocyclic scaffolds into their research and development programs.
Introduction to Azetidine Scaffolds in Medicinal Chemistry
Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in drug discovery. Their strained ring system imparts distinct conformational rigidity and three-dimensional character compared to more common five- and six-membered rings. This structural feature can lead to improved binding affinity, enhanced metabolic stability, and better physicochemical properties, such as aqueous solubility.
This compound (CAS: 1158758-79-2) is a bifunctional building block of significant interest.[1] It incorporates several key features:
-
Azetidine Core: Provides a rigid, three-dimensional exit vector for substituents.
-
Geminal 3,3-Disubstitution: Creates a quaternary carbon center, which can enhance metabolic stability by blocking a potential site of oxidation.
-
Primary Amine: Offers a versatile functional handle for subsequent chemical modifications, such as amide coupling, sulfonylation, or reductive amination.[2]
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group ensures the stability of the azetidine nitrogen during synthesis and provides a standard, orthogonal deprotection strategy for later-stage modifications.
This guide will elucidate the synthesis, properties, and utility of this valuable synthetic intermediate.
Physicochemical and Structural Properties
A summary of the key properties for this compound is provided below. This data is essential for reaction planning, analytical method development, and regulatory documentation.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |
| Molecular Weight | 200.28 g/mol | [1] |
| CAS Number | 1158758-79-2 | [1] |
| Synonyms | 1-Boc-3-amino-3-ethylazetidine | [1] |
| Appearance | Typically an oil or low-melting solid | General Knowledge |
| Purity | Commercially available up to 97% | [1] |
| Canonical SMILES | CCC1(CN(C1)C(=O)OC(C)(C)C)N | [3] |
| InChI Key | LDWZHGRHSCFIJE-UHFFFAOYSA-N | [3] |
Synthesis and Purification Protocol
The synthesis of 3,3-disubstituted azetidines requires a strategic approach to introduce the quaternary center. A common and effective method proceeds through the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate. This ketone provides an electrophilic handle for the introduction of one substituent, followed by conversion to the second functional group.
Synthetic Workflow
The proposed synthesis is a multi-step process designed for robustness and scalability.
Caption: Synthetic workflow for the target compound from a hydroxyazetidine precursor.
Step-by-Step Experimental Protocol
Step 1: Oxidation of tert-Butyl 3-hydroxyazetidine-1-carboxylate
-
Rationale: This step converts the commercially available alcohol into the key ketone intermediate. A TEMPO-catalyzed oxidation is a mild and efficient method.[4]
-
Procedure: To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 eq.) in dichloromethane (DCM) at 0°C, add TEMPO (0.05 eq.) and potassium bromide (0.1 eq.) in water. Add an aqueous solution of sodium hypochlorite (1.1 eq.) and sodium bicarbonate (2 eq.) dropwise, maintaining the temperature below 5°C. Stir vigorously for 2-4 hours until TLC or LC-MS indicates complete consumption of the starting material. Perform an aqueous workup, extract with DCM, dry the organic phase over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate, which can often be used without further purification.
Step 2: Grignard Addition to form the Tertiary Alcohol
-
Rationale: This reaction introduces the ethyl group via nucleophilic addition to the ketone.
-
Procedure: Dissolve the crude 1-Boc-3-azetidinone (1 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere (N₂ or Ar). Add ethylmagnesium bromide (1.2 eq., 1M solution in THF) dropwise. Allow the reaction to stir at -78°C for 1 hour, then warm slowly to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield crude tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate.
Step 3: Conversion to Amine via Ritter Reaction and Hydrolysis
-
Rationale: The Ritter reaction is a classic method for converting tertiary alcohols into N-alkyl amides using a nitrile under acidic conditions. Subsequent hydrolysis unmasks the primary amine.
-
Procedure (Ritter): Dissolve the crude tertiary alcohol (1 eq.) in acetonitrile (used as both solvent and reagent). Cool the solution to 0°C and add concentrated sulfuric acid (2-3 eq.) dropwise. Stir at room temperature overnight. Carefully pour the reaction mixture onto ice and basify to pH > 10 with aqueous NaOH. Extract the N-acetylated product with ethyl acetate, dry, and concentrate.
-
Procedure (Hydrolysis): Reflux the crude N-acetylated intermediate in aqueous hydrochloric acid (e.g., 3M HCl) for 4-6 hours.[4] Cool the mixture, wash with an organic solvent (e.g., DCM) to remove non-basic impurities. Basify the aqueous layer to pH > 12 with NaOH and extract the final product into ethyl acetate or DCM.
Purification
-
Rationale: The final product is a basic compound, making it suitable for silica gel chromatography. An amine-deactivated silica or the addition of a small amount of a basic modifier to the eluent can prevent streaking and improve separation.
-
Protocol: Dry the combined organic extracts from the final step over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of 0% to 10% methanol in dichloromethane (containing 1% triethylamine).[5] Combine the product-containing fractions and concentrate under reduced pressure to yield the title compound as a pure substance.
Spectroscopic Characterization
Structural confirmation is achieved through standard analytical techniques. The following table summarizes the expected spectroscopic data based on the molecule's structure.
| Technique | Expected Data |
| ¹H-NMR | δ (ppm): ~3.8-4.2 (m, 4H, azetidine CH₂), ~1.6-1.8 (q, 2H, ethyl CH₂), ~1.45 (s, 9H, Boc CH₃), ~1.5 (br s, 2H, NH₂), ~0.9 (t, 3H, ethyl CH₃) |
| ¹³C-NMR | δ (ppm): ~156 (Boc C=O), ~80 (Boc C(CH₃)₃), ~60 (azetidine C-N), ~55 (quaternary azetidine C), ~30 (ethyl CH₂), ~28 (Boc CH₃), ~8 (ethyl CH₃) |
| Mass Spec (ESI+) | [M+H]⁺ = 201.16 |
Applications in Research and Drug Development
This compound is not an active pharmaceutical ingredient itself but rather a high-value building block. Its utility lies in its ability to introduce a specific, three-dimensional pharmacophoric element into a larger molecule.
Role as a Scaffold in Library Synthesis
The primary amine serves as a key point of diversification. Chemists can readily couple this building block to a wide array of carboxylic acids, sulfonyl chlorides, or aldehydes/ketones (via reductive amination) to generate large libraries of novel compounds for biological screening.
Caption: Diversification pathways from the primary amine handle of the azetidine scaffold.
Use Cases in Medicinal Chemistry
-
Bioisosteric Replacement: The 3,3-disubstituted azetidine motif can serve as a bioisostere for other common groups like piperidines or pyrrolidines, offering a different vector projection for substituents and potentially improving properties like cell permeability or metabolic stability.
-
Targeting Protein-Protein Interactions: The rigid, three-dimensional nature of the scaffold is well-suited for designing molecules that can disrupt protein-protein interactions, which often involve large, complex binding surfaces.
-
Fragment-Based Drug Discovery (FBDD): This molecule can be used as a fragment to identify initial, low-affinity hits against a biological target. The functional handle then allows for fragment evolution and optimization into a potent lead compound. Azetidine derivatives have shown promise as building blocks for anticancer agents and compounds targeting neurological disorders.[2]
Handling and Storage
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust, fumes, or vapors.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Keep away from incompatible substances such as strong oxidizing agents.[3] For long-term storage, refrigeration under an inert atmosphere is recommended.
Conclusion
This compound is a sophisticated and valuable building block for modern drug discovery. Its unique combination of a strained azetidine ring, a metabolically robust quaternary center, and a versatile primary amine handle provides medicinal chemists with a powerful tool to explore novel chemical space. The synthetic protocols outlined in this guide are reliable and scalable, enabling the production of high-purity material for research and development programs. The strategic application of this scaffold can lead to the discovery of drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
References
- BLDpharm. tert-Butyl 3-((ethylamino)methyl)azetidine-1-carboxylate.
- Benchchem. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1.
- Advanced ChemBlocks. tert-butyl 3-amino-3-(2-methoxyethyl)azetidine-1-carboxylate 97%.
- BLDpharm. 325775-44-8|tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate.
- ChemicalBook. This compound.
- Zhang, J. et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. National Center for Biotechnology Information.
- Acros Pharmatech. tert-Butyl 3-amino-3-methylazetidine-1-carboxylate.
- ChemicalBook. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]
- 3. tert-Butyl 3-amino-3-methylazetidine-1-carboxylate [acrospharma.co.kr]
- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Characterization of Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate: A Technical Guide
This guide provides an in-depth technical analysis of the expected spectroscopic data for Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate, a key building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document offers a predictive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The content herein is structured to provide not just data, but a foundational understanding of the spectroscopic principles and experimental considerations for the characterization of this and similar substituted azetidine scaffolds.
Introduction
This compound is a saturated heterocyclic compound incorporating a sterically demanding tert-butoxycarbonyl (Boc) protecting group, a reactive primary amine, and an ethyl substituent on a strained four-membered azetidine ring. This unique combination of functional groups makes it a valuable intermediate in the synthesis of novel therapeutic agents. The precise characterization of this molecule is paramount for ensuring purity, confirming identity, and understanding its reactivity in subsequent synthetic transformations. This guide will delve into the predicted spectroscopic signature of this compound, offering insights into the interpretation of its NMR, IR, and MS spectra, alongside detailed experimental protocols for data acquisition.
Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound.
Caption: Molecular structure and atom numbering of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.8 - 4.0 | d (J ≈ 8.5 Hz) | 2H | H2, H4 (ax) |
| ~3.6 - 3.8 | d (J ≈ 8.5 Hz) | 2H | H2, H4 (eq) |
| ~1.7 | q (J ≈ 7.5 Hz) | 2H | H13 |
| 1.45 | s | 9H | H9, H10, H11 |
| ~1.3 (broad s) | s | 2H | H12 |
| ~0.9 | t (J ≈ 7.5 Hz) | 3H | H14 |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~157 | C5 |
| ~80 | C8 |
| ~55 | C2, C4 |
| ~50 | C3 |
| ~30 | C13 |
| 28.5 | C9, C10, C11 |
| ~8 | C14 |
Interpretation and Rationale
The azetidine ring protons (H2 and H4) are diastereotopic and are expected to appear as two distinct doublets due to geminal coupling. The chemical shifts are influenced by the electronegative nitrogen atom and the Boc-protecting group. The ethyl group at C3 will exhibit a quartet for the methylene protons (H13) and a triplet for the methyl protons (H14), a classic ethyl pattern. The nine protons of the tert-butyl group (H9, H10, H11) will appear as a sharp singlet at approximately 1.45 ppm, a characteristic resonance for this protecting group. The amine protons (H12) are expected to be a broad singlet, and their chemical shift can be highly dependent on concentration and solvent.
In the ¹³C NMR spectrum, the carbonyl carbon of the Boc group (C5) will be the most downfield signal. The quaternary carbon of the tert-butyl group (C8) will also be significantly downfield. The azetidine ring carbons (C2, C3, and C4) will appear in the midfield region, with the substituted C3 being distinct from C2 and C4. The carbons of the ethyl and tert-butyl groups will appear in the upfield aliphatic region.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1]
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment (zg30).
-
Spectral width: -2 to 12 ppm.
-
Acquisition time: ~3 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 16.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).
-
Spectral width: -10 to 220 ppm.
-
Acquisition time: ~1.5 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 1024.
-
-
Data Processing: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation. Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
II. Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the N-H, C-H, C=O, and C-N bonds.
Predicted IR Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, broad | N-H stretch (primary amine) |
| 2975, 2870 | Strong | C-H stretch (aliphatic) |
| ~1690 | Strong, sharp | C=O stretch (carbamate) |
| ~1590 | Medium | N-H bend (primary amine) |
| ~1160 | Strong | C-O stretch (carbamate) |
Interpretation and Rationale
The presence of the primary amine will be indicated by a medium-intensity, broad absorption around 3350 cm⁻¹ corresponding to the N-H stretching vibrations.[2] The strong, sharp peak around 1690 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the carbamate functional group.[3] The aliphatic C-H stretching from the ethyl and tert-butyl groups will be visible as strong absorptions just below 3000 cm⁻¹. The N-H bending vibration of the primary amine is expected to appear around 1590 cm⁻¹. The strong absorption around 1160 cm⁻¹ is attributed to the C-O stretching of the carbamate.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the neat, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule.
Predicted MS Data (ESI+)
| m/z | Predicted Ion |
| 215.1754 | [M+H]⁺ |
| 159.1332 | [M - C₄H₈ + H]⁺ |
| 115.1226 | [M - Boc + H]⁺ |
| 86.0964 | [C₅H₁₂N]⁺ |
Interpretation and Rationale
Under positive-ion ESI conditions, the molecule is expected to readily protonate, primarily at the more basic primary amine, to give the protonated molecule [M+H]⁺ at an m/z of approximately 215.1754. Common fragmentation pathways for Boc-protected amines involve the loss of isobutylene (C₄H₈) from the tert-butyl group, leading to a fragment at m/z 159.1332.[4] Cleavage of the entire Boc group would result in a fragment at m/z 115.1226. A further fragmentation of the azetidine ring could lead to the formation of smaller, stable ions.
Caption: Predicted ESI-MS fragmentation pathway for this compound.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a 1:1 mixture of acetonitrile and water containing 0.1% formic acid to promote protonation.[5]
-
Instrumentation: Use a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature and flow) should be optimized to maximize the signal of the [M+H]⁺ ion.
-
-
Tandem MS (MS/MS): To confirm the fragmentation pattern, perform a product ion scan on the precursor ion at m/z 215.1754. This will provide experimental evidence for the predicted fragment ions.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The predicted NMR, IR, and MS data, along with the detailed interpretation and experimental protocols, serve as a valuable resource for scientists working with this compound. By understanding the expected spectroscopic signatures, researchers can confidently verify the identity and purity of their material, ensuring the integrity of their synthetic and drug discovery endeavors. The principles outlined here are also broadly applicable to the characterization of other substituted azetidine derivatives.
References
- Abraham, R. J., & Mobli, M. (2008). Modelling 1H NMR spectra of organic compounds: Theory, applications and NMR prediction software. John Wiley & Sons.
- Chen, J. Y. T., & Benson, W. R. (1966). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the Association of Official Analytical Chemists, 49(2), 412-452.
- Damodaran, K., & Saravanan, C. (2011). Simultaneous quantification of carbamate insecticides in human plasma by liquid chromatography/tandem mass spectrometry.
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
- Wade, L. G., & Simek, J. W. (2016). Organic Chemistry. Pearson.
- Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. youtube.com [youtube.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
stability and storage conditions for Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate
An In-depth Technical Guide to the Stability and Storage of Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutics. The integrity of this compound is paramount for reproducible and successful research and development. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, drawing upon established principles of organic chemistry and material safety data. We will delve into the chemical characteristics that govern its stability, potential degradation pathways, and provide actionable protocols for its handling and storage to ensure its long-term viability.
Introduction: The Significance of this compound in Drug Discovery
The azetidine scaffold is a privileged structure in modern drug discovery, prized for its ability to impart desirable physicochemical properties such as improved metabolic stability, solubility, and reduced lipophilicity.[1] this compound, featuring a synthetically versatile Boc-protected amine and a quaternary center, serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules.[2][3] The purity and stability of this starting material are critical, as impurities can lead to unforeseen side reactions, compromised biological activity, and difficulties in purification of the final compounds. This guide aims to provide the user with the necessary knowledge to maintain the integrity of this valuable reagent.
Chemical Stability Profile
The stability of this compound is primarily dictated by the two key functional groups: the tert-butoxycarbonyl (Boc) protecting group and the azetidine ring.
The Robustness of the Boc Protecting Group
The Boc group is a widely used amine protecting group in organic synthesis due to its remarkable stability under a broad range of conditions.[4] It is generally resistant to most nucleophiles and bases, making it compatible with a variety of reaction conditions.[5][6] However, the Boc group is intentionally designed to be labile under acidic conditions, which allows for its selective removal.[7]
The acid-catalyzed deprotection proceeds through the formation of a stable tert-butyl cation, which subsequently fragments into isobutene and carbon dioxide.[4] This inherent acid sensitivity means that this compound should not be stored in acidic environments or handled with acidic reagents unless deprotection is intended.
The Azetidine Ring: A Balance of Stability and Reactivity
Azetidines are four-membered saturated nitrogen-containing heterocycles. While they possess considerable ring strain, they are significantly more stable and easier to handle than their three-membered aziridine counterparts.[1][3] The azetidine ring in this compound is generally stable but can be susceptible to ring-opening reactions under harsh conditions, such as with strong nucleophiles or in the presence of certain transition metals. However, under recommended storage conditions, the azetidine ring is expected to remain intact.
Potential Degradation Pathways
While generally stable, this compound can degrade under suboptimal conditions. The primary degradation pathways to consider are hydrolysis and oxidation.
-
Hydrolysis: The Boc group is susceptible to slow hydrolysis, especially in the presence of moisture and acid or base catalysts. While stable to basic hydrolysis, prolonged exposure to aqueous basic conditions should be avoided.[6] Acid-catalyzed hydrolysis is a more significant concern.
-
Oxidation: The tertiary amine within the azetidine ring can be susceptible to oxidation, particularly if exposed to strong oxidizing agents.[8] This can lead to the formation of N-oxides or other oxidized byproducts.
Caption: Potential degradation pathways for this compound.
Recommended Storage Conditions
Proper storage is crucial to ensure the long-term stability and purity of this compound. The following conditions are recommended based on information from safety data sheets and general chemical principles.[8][9][10]
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[8][9] Recommended temperature ranges vary, with some sources suggesting room temperature and others 2-8°C.[11][12] For long-term storage, refrigeration (2-8°C) is the more prudent choice to minimize any potential for slow degradation. | Lower temperatures slow down the rate of chemical reactions, including potential degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[13] | Minimizes contact with atmospheric moisture and oxygen, thereby reducing the risk of hydrolysis and oxidation. |
| Light | Store in a tightly sealed, light-resistant container.[8] | Protects the compound from potential photolytic degradation. |
| Container | Use a tightly sealed container made of a non-reactive material such as glass or polyethylene/polypropylene.[8][14] | Prevents contamination and exposure to atmospheric components. |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases.[8][13] | Avoids chemical reactions that could lead to degradation of the compound. |
Handling and Personal Protective Equipment (PPE)
Safe handling is essential to maintain the integrity of the compound and protect the researcher.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[14][15]
-
Personal Protective Equipment: Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[8][15]
-
Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[14]
Experimental Protocols for Quality Assessment
Regularly assessing the purity of this compound is good laboratory practice, especially for long-term stored materials.
Protocol for Purity Assessment by ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum using a standard NMR spectrometer.
-
Analysis: Compare the obtained spectrum with a reference spectrum to confirm the chemical structure and identify any impurity signals. Pay close attention to the characteristic signals of the Boc group (a singlet around 1.4-1.5 ppm) and the azetidine ring protons.
Protocol for Purity Assessment by LC-MS
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Method Development: Develop a suitable HPLC method using a C18 column and a mobile phase gradient of water and acetonitrile with a common additive like formic acid or ammonium acetate.
-
Data Acquisition: Inject the sample onto the LC-MS system and acquire both UV and mass spectrometry data.
-
Analysis: Analyze the chromatogram for the presence of the main peak corresponding to the product and any impurity peaks. The mass spectrum should confirm the molecular weight of the compound.
Caption: A decision workflow for the proper handling and storage of this compound.
Conclusion
The chemical integrity of this compound is essential for its successful application in research and drug development. By understanding its chemical stability profile, adhering to the recommended storage conditions, and implementing proper handling procedures, researchers can ensure the quality and reliability of this important building block. The key takeaways are to store the compound in a cool, dry, dark environment under an inert atmosphere and to avoid contact with strong acids, bases, and oxidizing agents. Regular quality assessment is also recommended to confirm its purity over time.
References
- KISHIDA CHEMICAL CO., LTD. (2023). tert-Butyl 3-(pyridin-2-ylamino)
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- BenchChem. (2025).
- Apollo Scientific.
- Advanced ChemBlocks. tert-butyl 3-amino-3-(2-methoxyethyl)
- [Supplier Name]. tert-Butyl 3-amino-3-methylazetidine-1-carboxylate.
- Chemistry Steps. Boc Protecting Group for Amines.
- WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines.
- SPARROW. (2025). What are the safety precautions when handling azetidine?.
- AK Scientific, Inc. Tert-Butyl 3-(pyrimidin-4-ylamino)
- Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?.
- Apollo Scientific. Azetidine.
- Capot Chemical. (2025). MSDS of tert-butyl 3-(aminomethyl)
- BLDpharm. tert-Butyl 3-((ethylamino)methyl)
- [Supplier Name]. (2011).
- Benchchem.
- TCI Chemicals.
- ChemicalBook. (2025). 1-Boc-3-(Amino)azetidine.
- RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- Enamine. Azetidines.
- BLDpharm.
- Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
- BLDpharm.
- Ambeed. 1-Boc-3-aminoazetidine.
Sources
- 1. Azetidines - Enamine [enamine.net]
- 2. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. tert-Butyl 3-amino-3-methylazetidine-1-carboxylate [acrospharma.co.kr]
- 10. jnsparrowchemical.com [jnsparrowchemical.com]
- 11. tert-butyl 3-amino-3-(2-methoxyethyl)azetidine-1-carboxylate 97% | CAS: 1782647-44-2 | AChemBlock [achemblock.com]
- 12. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. aksci.com [aksci.com]
An In-depth Technical Guide to the Starting Materials for the Synthesis of Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3,3-Disubstituted Azetidines
Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical agents. Its rigid four-membered ring and the geminal amino and ethyl substituents at the 3-position offer a unique three-dimensional scaffold that can be exploited to modulate the pharmacological properties of drug candidates. The synthesis of such 3,3-disubstituted azetidines, however, presents unique challenges due to the inherent ring strain of the azetidine core. This guide outlines two primary, plausible synthetic strategies starting from commercially available precursors.
Synthetic Strategy 1: Modified Strecker Synthesis Approach
A robust method for the synthesis of α,α-disubstituted amino compounds is the Strecker synthesis.[1][2] This approach can be adapted for the preparation of this compound from the key intermediate, 1-Boc-3-azetidinone. This pathway involves the formation of an α-aminonitrile intermediate, followed by the introduction of the ethyl group and subsequent reduction of the nitrile.
Starting Material: 1-Boc-3-azetidinone
The pivotal starting material for this route is tert-butyl 3-oxoazetidine-1-carboxylate, commonly known as 1-Boc-3-azetidinone.[3][4]
Synthesis of 1-Boc-3-azetidinone:
This intermediate is typically prepared by the oxidation of 1-Boc-3-hydroxyazetidine.[3] A common and efficient method is the Swern oxidation or a similar procedure using an oxidizing agent like TEMPO.
Protocol 1: Synthesis of 1-Boc-3-azetidinone [3]
-
Step 1: N-Boc Protection of 3-Hydroxyazetidine: Commercially available 3-hydroxyazetidine hydrochloride is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as sodium bicarbonate, in a suitable solvent system like dioxane and water. This reaction proceeds at room temperature to yield tert-butyl 3-hydroxyazetidine-1-carboxylate (1-Boc-3-hydroxyazetidine).
-
Step 2: Oxidation to 1-Boc-3-azetidinone: The resulting alcohol is then oxidized. A solution of 1-Boc-3-hydroxyazetidine in a solvent like dichloromethane is added to a pre-formed Swern oxidation cocktail (oxalyl chloride and DMSO at low temperature, e.g., -78 °C), followed by the addition of a hindered base such as triethylamine. The reaction is then warmed to room temperature. After an aqueous workup and purification by column chromatography, 1-Boc-3-azetidinone is obtained as a white to off-white solid.
Pathway 1A: Strecker Reaction and Subsequent Alkylation/Reduction
This pathway involves the formation of an α-aminonitrile from 1-Boc-3-azetidinone, which is then further functionalized.
Step 1: Formation of tert-Butyl 3-amino-3-cyanoazetidine-1-carboxylate:
The ketone of 1-Boc-3-azetidinone is reacted with a source of ammonia (e.g., ammonium chloride) and a cyanide source (e.g., sodium or potassium cyanide) in a suitable solvent.[5] This one-pot reaction forms the α-aminonitrile intermediate, tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate.
Step 2: Introduction of the Ethyl Group and Reduction:
This step presents a significant challenge. A potential route involves the conversion of the amino group to a leaving group, followed by nucleophilic substitution with an ethyl organometallic reagent and subsequent reduction of the nitrile. However, a more direct approach for the synthesis of α,α-disubstituted amines from α-aminonitriles is not straightforward and may require multi-step transformations.
Due to the complexities of this second step, an alternative, more linear approach is generally preferred, as detailed in Synthetic Strategy 2.
Synthetic Strategy 2: Grignard Addition followed by Hydroxyl to Amine Conversion
This strategy offers a more direct and controllable route to the target molecule. It commences with the addition of an ethyl nucleophile to 1-Boc-3-azetidinone, followed by the conversion of the resulting tertiary alcohol to the desired primary amine.
Starting Materials:
-
1-Boc-3-azetidinone: Prepared as described in Protocol 1.
-
Ethylmagnesium bromide (EtMgBr): A commercially available Grignard reagent, typically as a solution in a solvent like diethyl ether or THF.
Protocol 2: Synthesis of tert-Butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate
-
Reaction Setup: A solution of 1-Boc-3-azetidinone in an anhydrous aprotic solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C or 0 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Addition: A solution of ethylmagnesium bromide is added dropwise to the cooled solution of the azetidinone. The reaction progress is monitored by a suitable technique like thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product, tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate, is then purified by column chromatography.
Conversion of the Tertiary Alcohol to a Primary Amine
The transformation of the tertiary hydroxyl group in tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate to a primary amino group can be achieved through a Ritter-type reaction followed by hydrolysis.[6][7][8]
Protocol 3: Conversion of tert-Butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate to the Target Amine
-
Step 1: Ritter Reaction: The tertiary alcohol is dissolved in a nitrile solvent (e.g., acetonitrile) and treated with a strong acid, such as concentrated sulfuric acid, at a controlled temperature (typically 0 °C to room temperature). This generates a stable tertiary carbocation which is then trapped by the nitrile solvent to form a nitrilium ion intermediate. Aqueous workup hydrolyzes this intermediate to the corresponding N-acetylated amine.
-
Step 2: Hydrolysis of the Amide: The resulting N-acetyl amine is then hydrolyzed under acidic or basic conditions to yield the free primary amine, this compound. For example, heating with aqueous hydrochloric acid followed by neutralization with a base will afford the final product.
Data Summary and Comparison
| Synthesis Step | Starting Materials | Key Reagents | Typical Yield | Key Considerations |
| Synthesis of 1-Boc-3-azetidinone | 3-Hydroxyazetidine hydrochloride | Boc₂O, NaHCO₃, Oxalyl chloride, DMSO, Et₃N | Good | Careful control of temperature during oxidation is crucial to avoid side reactions. |
| Grignard Addition | 1-Boc-3-azetidinone, Ethylmagnesium bromide | Anhydrous THF | Moderate-Good | Strict anhydrous conditions are necessary for the Grignard reaction to proceed efficiently. |
| Hydroxyl to Amine Conversion (Ritter/Hydrolysis) | tert-Butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate | Acetonitrile, H₂SO₄, HCl | Moderate | The strongly acidic conditions of the Ritter reaction may require optimization to prevent decomposition of the azetidine ring. |
Visualizing the Synthetic Pathways
Synthetic Workflow for this compound
Caption: Overview of the synthetic route to the target molecule.
Conclusion
The synthesis of this compound is most practically achieved through a two-step sequence involving the Grignard addition of an ethyl group to 1-Boc-3-azetidinone, followed by the conversion of the resulting tertiary alcohol to a primary amine via a Ritter reaction and subsequent hydrolysis. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully synthesize this valuable building block. Careful attention to reaction conditions, particularly the anhydrous nature of the Grignard reaction and the controlled acidity of the Ritter reaction, is paramount for achieving optimal yields and purity.
References
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 4. 1-Boc-3-氮杂环丁酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]
- 6. Ritter Reaction | NROChemistry [nrochemistry.com]
- 7. Ritter reaction - Wikipedia [en.wikipedia.org]
- 8. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]
A Technical Guide to the Synthesis of Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate: Key Intermediates and Strategic Considerations
Abstract
Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate is a valuable saturated heterocyclic building block in modern medicinal chemistry. Its rigid four-membered ring, coupled with a strategically placed geminal amino-ethyl substitution, offers a unique three-dimensional scaffold for introducing conformational constraints in drug candidates.[1] Such 3,3-disubstituted azetidines are integral to the development of novel therapeutics, where precise control over molecular shape is paramount for biological activity.[2] This in-depth guide provides a comprehensive analysis of the most logical and field-proven synthetic pathway to this target molecule, focusing on the synthesis, characterization, and strategic importance of its key intermediates. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear visual roadmap for researchers, scientists, and drug development professionals.
Retrosynthetic Analysis and Strategic Overview
The synthesis of a 3,3-disubstituted azetidine presents two primary challenges: the construction of the strained four-membered ring and the stereocontrolled or sequential installation of two distinct functional groups at a single carbon atom.[3][4] A robust retrosynthetic analysis reveals a practical and scalable approach starting from a commercially available or readily synthesized precursor.
The most logical disconnection of the target molecule, 1 , points to the tertiary alcohol 3 as a direct precursor. The conversion of a hydroxyl group to an amino group is a well-established transformation in organic synthesis. The tertiary alcohol 3 , in turn, can be synthesized via the nucleophilic addition of an ethyl organometallic reagent to the cornerstone intermediate, tert-butyl 3-oxoazetidine-1-carboxylate (2 ), also known as 1-Boc-3-azetidinone.[5] This ketone is typically prepared by the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate (4 ).[6] This multi-step, linear approach allows for clear checkpoints and purification of stable intermediates, ensuring high final product purity.
Caption: Retrosynthetic analysis of the target molecule.
The Cornerstone Intermediate: Tert-butyl 3-oxoazetidine-1-carboxylate (2)
The synthesis of the target molecule hinges on the availability and purity of 1-Boc-3-azetidinone (2 ). This ketone serves as the electrophilic anchor for introducing the ethyl group.[7][8] Its preparation is most reliably achieved through the oxidation of the corresponding secondary alcohol, tert-butyl 3-hydroxyazetidine-1-carboxylate (4 ).[6]
Synthesis and Mechanistic Considerations
While various oxidation methods exist (e.g., Swern, Dess-Martin), a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-catalyzed oxidation using sodium hypochlorite (NaClO) as the terminal oxidant is often preferred for its scalability, cost-effectiveness, and milder reaction conditions, which are crucial for preserving the strained azetidine ring.[6]
The catalytic cycle involves the oxidation of TEMPO to the active N-oxoammonium ion by the terminal oxidant. This species then oxidizes the alcohol (4 ) to the ketone (2 ), regenerating the hydroxylamine form of the catalyst, which is subsequently re-oxidized into the catalytic cycle. The use of a bicarbonate buffer is essential to maintain a slightly basic pH, preventing acid-catalyzed ring-opening or decomposition of the Boc-protecting group.
Experimental Protocol: Synthesis of (2)
Materials:
-
Tert-butyl 3-hydroxyazetidine-1-carboxylate (4 )
-
Dichloromethane (DCM)
-
Potassium bromide (KBr)
-
TEMPO
-
Potassium bicarbonate (KHCO₃)
-
Sodium hypochlorite (NaClO, 12% aqueous solution)
Procedure:
-
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in DCM (200 mL), add a 9% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol) at a temperature between -15°C and -5°C.[6]
-
Separately, prepare a mixture of KHCO₃ (10.4 g) and 12% aqueous NaClO solution (86 g) in water (389 mL).
-
Slowly add the basic NaClO solution to the reaction mixture, maintaining the temperature below 5°C.
-
Stir the biphasic mixture vigorously for 30-60 minutes, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate (2 ) as a solid, which can be used directly or purified further by column chromatography.[6]
Installation of the Ethyl Group: Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate (3)
The introduction of the ethyl group is achieved via a nucleophilic addition to the carbonyl of 1-Boc-3-azetidinone (2 ). A Grignard reaction with ethylmagnesium bromide (EtMgBr) is the method of choice for this transformation, forming the key tertiary alcohol intermediate 3 .
Synthesis and Causality
The success of this step relies on stringent control of reaction parameters.
-
Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic sources, including water. All glassware must be oven-dried, and anhydrous solvents (typically THF or diethyl ether) must be used to prevent quenching the reagent.
-
Temperature Control: The addition of the Grignard reagent to the ketone is typically performed at low temperatures (e.g., 0°C or -78°C) to control the exothermic reaction and minimize potential side reactions, such as enolization of the ketone.
-
Stoichiometry: A slight excess of the Grignard reagent (1.1-1.5 equivalents) is often used to ensure complete conversion of the starting ketone.
The workup procedure involves quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). This mild acid serves to protonate the intermediate magnesium alkoxide and neutralize any remaining Grignard reagent without being acidic enough to risk cleaving the acid-sensitive Boc protecting group.
Experimental Protocol: Synthesis of (3)
Materials:
-
Tert-butyl 3-oxoazetidine-1-carboxylate (2 )
-
Ethylmagnesium bromide (EtMgBr, e.g., 3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
Procedure:
-
Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (5.0 g, 29.2 mmol) in anhydrous THF (100 mL) in an oven-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice-water bath.
-
Slowly add ethylmagnesium bromide (1.2 eq, 11.7 mL of a 3.0 M solution) dropwise via a syringe, ensuring the internal temperature remains below 5°C.
-
Stir the reaction at 0°C for 1-2 hours, monitoring for the disappearance of the starting material by TLC.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate (3 ) as a pure solid or oil.
Conversion to the Amino Group: The Final Transformation
The final step involves converting the tertiary hydroxyl group of intermediate 3 into the primary amine of the target molecule 1 . A direct conversion is difficult; therefore, a robust, two-step sequence involving activation of the alcohol followed by nucleophilic displacement and reduction is the most reliable pathway.
Caption: Workflow for the conversion of the tertiary alcohol to the primary amine.
Step 1 & 2: Activation and Azidation
The hydroxyl group is a poor leaving group. It must first be "activated" by converting it into a sulfonate ester, such as a mesylate or tosylate. Mesylation with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (Et₃N) is efficient. The resulting mesylate is a highly effective leaving group.
This activated intermediate is then subjected to nucleophilic substitution with sodium azide (NaN₃). This reaction introduces the nitrogen functionality in a protected form. The azide is an excellent nucleophile and the resulting organic azide is stable for purification.
Step 3: Reduction to the Amine
The final step is the reduction of the azide to the primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) under an atmosphere of hydrogen (H₂) is a clean and high-yielding method that produces nitrogen gas as the only byproduct.
Experimental Protocol: Synthesis of (1)
Materials:
-
Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate (3 )
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH)
Procedure:
-
Mesylation: Dissolve intermediate 3 (2.0 g, 9.9 mmol) and triethylamine (2.1 mL, 14.9 mmol) in anhydrous DCM (40 mL) and cool to 0°C. Add methanesulfonyl chloride (0.92 mL, 11.9 mmol) dropwise. Stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Wash the reaction with water and brine, dry the organic layer over Na₂SO₄, and concentrate to yield the crude mesylate, which is often used directly in the next step.
-
Azidation: Dissolve the crude mesylate in DMF (30 mL) and add sodium azide (1.29 g, 19.8 mmol). Heat the mixture to 60-70°C and stir for 12-16 hours. After cooling to room temperature, pour the mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield tert-butyl 3-azido-3-ethylazetidine-1-carboxylate.
-
Reduction: Dissolve the purified azide (1.5 g, 6.2 mmol) in methanol (30 mL). Carefully add 10% Pd/C (150 mg, 10 wt. %). Secure the flask to a hydrogenation apparatus and purge with nitrogen, followed by hydrogen. Stir the reaction under a hydrogen atmosphere (balloon or Parr shaker) for 6-12 hours at room temperature.
-
Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, This compound (1) .
Summary of Key Intermediates
The successful synthesis of the target compound relies on the efficient preparation and purification of the following key intermediates.
| Intermediate No. | Chemical Name | Precursor | Key Reaction | Key Reagents & Conditions | Strategic Importance |
| 4 | Tert-butyl 3-hydroxyazetidine-1-carboxylate | 1-Benzhydrylazetidin-3-ol | Debenzylation & Boc-protection | H₂, Pd/C; (Boc)₂O | A stable, common starting material for accessing 3-substituted azetidines.[9] |
| 2 | Tert-butyl 3-oxoazetidine-1-carboxylate | Intermediate 4 | Oxidation | TEMPO, KBr, NaClO, KHCO₃ | The key electrophilic intermediate for C-C bond formation at the C3 position.[5][6] |
| 3 | Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate | Intermediate 2 | Grignard Addition | EtMgBr, Anhydrous THF, 0°C | Establishes the 3-ethyl-3-hydroxy substitution pattern required for the final step. |
| N/A | Tert-butyl 3-azido-3-ethylazetidine-1-carboxylate | Intermediate 3 | Mesylation & Azidation | MsCl, Et₃N; NaN₃, DMF | A stable precursor to the final primary amine, allowing for robust purification. |
Conclusion
The synthesis of this compound is a strategic, multi-step process that relies on the careful execution of fundamental organic transformations. By leveraging the electrophilicity of the cornerstone intermediate, 1-Boc-3-azetidinone , a clear and scalable path is established. The subsequent intermediates, the tertiary alcohol and the azide, serve as critical checkpoints that allow for purification and characterization, ultimately ensuring the high quality of the final, pharmaceutically relevant building block. Understanding the rationale behind the choice of reagents and reaction conditions for the synthesis of each intermediate is paramount for any researcher aiming to incorporate this valuable scaffold into their drug discovery programs.
References
-
Zhang, W., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, published by PMC - NIH. [Link]
-
Li, J., et al. (2022). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1. [Link]
-
Master Organic Chemistry. Strecker Synthesis. [Link]
-
Holladay, M. W., et al. (1995). Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. Journal of Medicinal Chemistry, PubMed. [Link]
-
Williams, R. M., et al. (2003). ASYMMETRIC SYNTHESIS OF N-tert-BUTOXYCARBONYL α-AMINO ACIDS. Organic Syntheses, 80, 18. [Link]
-
ResearchGate. Synthesis of methyl (1-Boc-3-cycloaminylazetidin-3-yl)acetates 4a–p. [Link]
-
Höfner, G., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, PubMed. [Link]
-
Organic Chemistry Portal. Strecker Synthesis. [Link]
-
Organic Chemistry Portal. Azetidine synthesis. [Link]
-
Al-Harrasi, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, PubMed Central. [Link]
- Google Patents.
-
Wikipedia. Strecker amino acid synthesis. [Link]
-
Fu, Z., & Xu, J. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry. [Link]
-
Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
-
Al-Harrasi, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
-
Unnamed Publisher. (2025). The Role of 1-Boc-3-(Amino)azetidine in Modern Pharmaceutical Synthesis. [Link]
-
Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]
-
D'hooghe, M., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry, PubMed. [Link]
-
Unnamed Publisher. A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. [Link]
-
Professor Dave Explains. (2021). Strecker Amino Acid Synthesis. YouTube. [Link]
-
SciSpace. Multistep Flow Procedure for the Waste-Minimized Preparation of N-Boc-β-Amino Ketones. [Link]
-
Carl ROTH. 1-Boc-3-azetidinone, 250 g, CAS No. 398489-26-4. [Link]
-
Kim, T. L., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]
- Google Patents.
-
ResearchGate. Synthesis of novel 4-(1-ethoxycarbonyl-methylidene)-azetidin-2-ones via a Lewis acid-catalyzed reaction of ethyl diazoacetate. [Link]
- Google Patents. US3855238A - Process for preparing n-tertiary-butoxycarbonyl amino acids.
-
Liu, H., et al. (2016). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Bioconjugate Chemistry, PubMed Central. [Link]
Sources
- 1. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Synthesis of Azetidines [manu56.magtech.com.cn]
- 5. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 6. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Boc-3-azetidinone, 250 g, CAS No. 398489-26-4 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]
- 8. 1-Boc-3-アゼチジノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate in Medicinal Chemistry
Introduction: The Strategic Value of the 3-Amino-3-ethylazetidine Scaffold in Drug Discovery
The azetidine motif has emerged as a privileged scaffold in modern medicinal chemistry, offering a compelling alternative to more traditional saturated heterocycles like piperidine and pyrrolidine.[1] Its inherent ring strain of approximately 25.4 kcal/mol endows it with unique reactivity and conformational properties.[1] Among the various substituted azetidines, tert-butyl 3-amino-3-ethylazetidine-1-carboxylate stands out as a versatile building block for the synthesis of novel therapeutic agents. The presence of a geminal amino and ethyl group at the 3-position provides a strategic three-dimensional exit vector, allowing for the exploration of new chemical space and the optimization of drug-like properties.
The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen ensures stability during synthetic manipulations and can be readily removed under acidic conditions to allow for further functionalization.[2] The primary amino group serves as a key handle for the introduction of diverse functionalities through common medicinal chemistry reactions such as amide bond formation and reductive amination. The ethyl group, in comparison to a methyl or hydrogen substituent, can offer advantages in terms of metabolic stability and lipophilicity, potentially leading to improved pharmacokinetic profiles.[3] This guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, equipping researchers with the knowledge to effectively utilize this valuable building block in their drug discovery programs.
Synthesis of this compound
The synthesis of the title compound typically starts from a commercially available precursor, 1-Boc-3-azetidinone. The key transformations involve the introduction of the ethyl and amino functionalities at the 3-position. A common strategy involves a nucleophilic addition of an ethyl Grignard reagent to the ketone, followed by conversion of the resulting tertiary alcohol to an amine.
Caption: General synthetic scheme for this compound.
Key Synthetic Transformations and Protocols
The primary amino group of this compound is a versatile functional handle for elaboration into a wide array of chemical scaffolds. The two most common and powerful transformations employed in medicinal chemistry are amide bond formation and reductive amination.
Amide Bond Formation: Accessing N-(3-Ethylazetidin-3-yl)amides
Amide bonds are fundamental linkages in a vast number of pharmaceuticals. The coupling of this compound with carboxylic acids provides a direct route to N-(1-Boc-3-ethylazetidin-3-yl)amides, which are precursors to a diverse range of potential drug candidates.
Scientific Rationale: The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, especially when dealing with sterically hindered amines or sensitive functional groups. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole) with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used to activate the carboxylic acid and facilitate nucleophilic attack by the amine.[4] The addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA) is often necessary to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a starting material.
Caption: Workflow for amide bond formation.
Detailed Protocol for Amide Coupling:
-
To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) (0.1-0.5 M), add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0-1.2 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(1-Boc-3-ethylazetidin-3-yl)amide.
| Coupling Reagent | Base | Solvent | Typical Reaction Time | Typical Yield | Notes |
| HATU | DIPEA | DMF | 2-12 h | 70-95% | Generally high yielding and fast for a wide range of substrates. |
| EDC/HOBt | DIPEA | DCM/DMF | 12-24 h | 60-90% | A cost-effective alternative to HATU, may require longer reaction times. |
| T3P | Pyridine | DCM | 4-16 h | 65-85% | Propanephosphonic acid anhydride is another effective coupling reagent. |
Reductive Amination: Synthesis of N-Alkylated-3-ethyl-3-aminoazetidines
Reductive amination is a powerful method for the formation of C-N bonds and provides access to secondary and tertiary amines. Reacting this compound with aldehydes or ketones in the presence of a reducing agent furnishes N-alkylated derivatives, which are valuable intermediates in drug discovery.
Scientific Rationale: The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ. The choice of reducing agent is crucial to selectively reduce the C=N bond without affecting other functional groups. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for this purpose, as it is less basic and more tolerant of acidic conditions that can favor iminium ion formation.[5] Other reducing agents like sodium cyanoborohydride can also be employed.
Caption: Workflow for reductive amination.
Detailed Protocol for Reductive Amination:
-
To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.0-1.2 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1-0.5 M), add a catalytic amount of acetic acid (0.1-0.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine/enamine formation.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired N-alkylated product.
| Reducing Agent | Solvent | Additive | Typical Reaction Time | Typical Yield | Notes |
| Sodium Triacetoxyborohydride (STAB) | DCE, THF | Acetic Acid | 2-12 h | 70-95% | Mild and selective, suitable for a wide range of aldehydes and ketones. |
| Sodium Cyanoborohydride (NaBH3CN) | MeOH, EtOH | Acetic Acid | 4-24 h | 60-90% | Effective but toxic; requires careful handling. |
| H2, Pd/C | MeOH, EtOH | - | 12-48 h | 50-85% | Catalytic hydrogenation can be used but may affect other reducible functional groups. |
Applications in Medicinal Chemistry
The 3-amino-3-ethylazetidine scaffold is a valuable component in the design of various therapeutic agents. Its unique three-dimensional structure can impart favorable properties such as improved solubility, metabolic stability, and target engagement.
Kinase Inhibitors
Many kinase inhibitors incorporate a nitrogen-containing heterocycle that interacts with the hinge region of the kinase domain. The 3-amino-3-ethylazetidine moiety can serve as a versatile scaffold to present key pharmacophoric elements in a spatially defined manner. The amino group can be acylated with a hinge-binding motif, while the azetidine ring itself can act as a rigid linker to other parts of the inhibitor that occupy adjacent pockets of the ATP-binding site. Patents for kinase inhibitors have disclosed the use of similar 3-aminoazetidine derivatives as key intermediates.[6]
GPCR Modulators
G-protein coupled receptors (GPCRs) are a major class of drug targets. The design of GPCR modulators often involves the incorporation of basic nitrogen atoms to interact with acidic residues in the receptor binding pocket. The 3-amino-3-ethylazetidine scaffold can serve as a bioisosteric replacement for other cyclic amines, offering a distinct conformational profile and potentially leading to improved selectivity and pharmacokinetic properties. The ethyl group can fine-tune the lipophilicity and van der Waals interactions within the binding site.
Bioisosteric Replacement
The 3-amino-3-ethylazetidine unit can be considered a bioisostere for other common structural motifs in medicinal chemistry. For example, it can replace a gem-dimethyl group adjacent to an amine, providing a similar steric footprint but with the added benefit of a polar nitrogen atom that can engage in hydrogen bonding or salt bridge formation. This can lead to enhanced target affinity and improved physicochemical properties.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique structural features, including the strained azetidine ring, the geminal amino and ethyl groups, and the readily cleavable Boc protecting group, provide medicinal chemists with a powerful tool for the synthesis of novel and diverse compound libraries. The straightforward protocols for its incorporation into larger molecules via amide bond formation and reductive amination make it an attractive starting material for the development of new therapeutics targeting a wide range of diseases. The strategic use of this scaffold has the potential to lead to the discovery of drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
References
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]
- 3. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. US10208040B2 - Fused imidazo-piperidine JAK inhibitors - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate as a building block in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 3,3-Disubstituted Azetidine Scaffold
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in modern medicinal chemistry. Their inherent structural rigidity, lower lipophilicity compared to larger saturated rings, and ability to provide unique exit vectors for substituent placement make them highly desirable bioisosteres for more common carbocyclic and heterocyclic systems. The introduction of a quaternary center at the 3-position, as seen in tert-butyl 3-amino-3-ethylazetidine-1-carboxylate, offers a significant advantage in drug design by enabling the exploration of three-dimensional chemical space. This specific building block, with its orthogonally protected primary amine and a lipophilic ethyl group, is a versatile intermediate for the synthesis of complex molecules, particularly in the development of targeted therapies such as Janus kinase (JAK) inhibitors.
These application notes provide a comprehensive guide to the synthesis and utilization of this compound as a key building block in organic synthesis and drug discovery.
Synthesis of this compound: A Proposed Protocol via Strecker Reaction
Proposed Synthetic Workflow
Caption: Proposed synthesis of the title compound.
Experimental Protocol: Two-Step Synthesis from N-Boc-3-azetidinone
Step 1: Synthesis of tert-Butyl 3-amino-3-cyanoazetidine-1-carboxylate
This step is a modification of the classical Strecker synthesis.
-
Materials:
-
N-Boc-3-azetidinone (1.0 eq)
-
Ammonium chloride (NH₄Cl) (1.5 eq)
-
Potassium cyanide (KCN) (1.5 eq)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve N-Boc-3-azetidinone in a 1:1 mixture of methanol and water.
-
Add ammonium chloride and potassium cyanide to the solution. Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate.
-
Step 2: Conversion to this compound via Grignard Reagent and Hydrolysis
This step involves the addition of an ethyl group to the nitrile, followed by hydrolysis of the resulting imine.
-
Materials:
-
tert-Butyl 3-amino-3-cyanoazetidine-1-carboxylate (1.0 eq)
-
Ethylmagnesium bromide (EtMgBr) (2.5 eq, solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous hydrochloric acid (HCl) (e.g., 3 M)
-
Aqueous sodium hydroxide (NaOH) (e.g., 1 M)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to 0 °C.
-
Slowly add the ethylmagnesium bromide solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl.
-
Stir the mixture for 1-2 hours to ensure complete hydrolysis of the intermediate imine.
-
Neutralize the reaction mixture with aqueous NaOH until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford this compound.
-
Application in the Synthesis of Janus Kinase (JAK) Inhibitors
Azetidine derivatives are key structural motifs in a number of potent and selective JAK inhibitors, which are used in the treatment of autoimmune diseases and cancer.[1][2][3] The 3-amino-3-ethylazetidine moiety can be incorporated to modulate the physicochemical properties and target engagement of these inhibitors.
Workflow for Incorporation into a JAK Inhibitor Scaffold
Caption: General workflow for synthesizing JAK inhibitors.
Protocol: N-Arylation via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the coupling of the deprotected 3-amino-3-ethylazetidine with a generic halogenated heterocyclic core, a common step in the synthesis of JAK inhibitors.
-
Materials:
-
This compound (1.0 eq)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Halogenated heterocyclic core (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) (1.0 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Boc Deprotection: Dissolve this compound in dichloromethane and add an excess of TFA or a solution of HCl in dioxane. Stir at room temperature for 1-2 hours. Remove the solvent and excess acid in vacuo to obtain the crude amine salt.
-
SNAr Coupling: In a reaction vessel, dissolve the halogenated heterocyclic core and the crude 3-amino-3-ethylazetidine salt in DMF or DMSO.
-
Add DIPEA to the mixture.
-
Heat the reaction to 80-120 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine to remove the solvent and excess base.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography or preparative HPLC.
-
| Parameter | Condition | Expected Outcome |
| Solvent | DMF, DMSO, NMP | Good solubility for reactants, allows for higher reaction temperatures. |
| Base | DIPEA, K₂CO₃, Cs₂CO₃ | Neutralizes the HCl salt and facilitates the nucleophilic attack. |
| Temperature | 80-120 °C | Sufficient energy to overcome the activation barrier for SNAr. |
| Reaction Time | 4-12 hours | Dependent on the reactivity of the heterocyclic core. |
General Application: Amide Bond Formation
The primary amine of this compound serves as a versatile handle for the introduction of various functionalities through amide bond formation. This allows for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.
Protocol: Standard Amide Coupling with a Carboxylic Acid
This protocol utilizes standard peptide coupling reagents for the efficient formation of an amide bond.
-
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA and stir for 10-15 minutes to activate the carboxylic acid.
-
Add a solution of this compound in DMF to the reaction mixture.
-
Stir at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting amide by flash column chromatography.
-
| Coupling Reagent | Additive | Base | Typical Solvent |
| EDC | HOBt | DIPEA, Et₃N | DCM, DMF |
| HATU | - | DIPEA | DMF |
| HBTU | HOBt | DIPEA | DMF |
Application in Spirocycle Synthesis
The 3-amino-3-ethylazetidine moiety is an excellent precursor for the construction of spirocyclic systems, which are of great interest in drug discovery due to their conformational rigidity and novelty.[4][5]
Protocol: Synthesis of a Spirocyclic Hydantoin
This protocol describes the formation of a spiro-hydantoin, a common pharmacophore, from the aminoazetidine.
-
Materials:
-
This compound (1.0 eq)
-
Potassium cyanate (KOCN) (1.5 eq)
-
Acetic acid
-
Water
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
Dissolve this compound in a mixture of acetic acid and water.
-
Add potassium cyanate in one portion and stir the mixture at room temperature for 1 hour.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The intermediate urea will cyclize to form the hydantoin.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the spiro-hydantoin by recrystallization or flash column chromatography.
-
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique 3,3-disubstituted pattern provides a platform for creating structurally complex and diverse molecules with potential therapeutic applications. The protocols outlined in these notes offer a practical guide for the synthesis and derivatization of this important intermediate, enabling its effective use in drug discovery programs.
References
-
Galera, M., et al. (2017). Inhibitors of JAK-family kinases: an update on the patent literature 2013-2015, part 2. Expert Opinion on Therapeutic Patents, 27(2), 145-161. Available from: [Link]
- Fröhlich, J., Sauter, F., & Blasl, K. (1994). A novel synthesis of 3,3-(spiro)substituted azetidines. Heterocycles, 38(10), 2269-2276.
-
Norman, P. (2010). Recent developments on JAK2 inhibitors: a patent review. Expert Opinion on Therapeutic Patents, 20(4), 471-493. Available from: [Link]
-
Kirichok, A. A., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444-5449. Available from: [Link]
- Flanagan, M. E., et al. (2012). Azetidine and cyclobutane derivatives as JAK inhibitors. US Patent US8158616B2.
-
Mykhailiuk, P. K., et al. (2024). "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Angewandte Chemie International Edition, e202418850. Available from: [Link]
-
Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124. Available from: [Link]
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
Liszat, F. L., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. The Journal of Organic Chemistry, 86(2), 1639–1650. Available from: [Link]
Sources
- 1. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 2. US10875847B2 - Aminopyrazoles as selective janus kinase inhibitors - Google Patents [patents.google.com]
- 3. Inhibitors of JAK-family kinases: an update on the patent literature 2013-2015, part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery - Enamine [enamine.net]
- 5. "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Navigating the Reactivity of Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate is a valuable building block in modern medicinal chemistry, incorporating a sterically hindered, 3,3-disubstituted azetidine scaffold. Azetidines are increasingly sought after in drug discovery for their ability to impart favorable physicochemical properties and unique conformational constraints.[1][2] This document provides a detailed guide to the reaction mechanisms of this substrate with common classes of electrophiles. We will explore the nuanced reactivity governed by the interplay of the strained four-membered ring, the sterically demanding N-Boc protecting group, and the nucleophilic exocyclic primary amine positioned at a quaternary carbon center. This note offers mechanistic insights and robust, field-tested protocols for acylation, sulfonylation, alkylation, and reductive amination reactions to empower chemists in their synthetic endeavors.
Molecular Profile and Strategic Considerations
The synthetic utility of this compound stems from its unique structural features, which dictate its reactivity.
-
Azetidine Ring Strain: The four-membered ring possesses significant ring strain (approx. 25.4 kcal/mol), which influences bond angles and reactivity, though the ring itself is significantly more stable to cleavage than an aziridine.[2]
-
N-Boc Protection: The tert-butoxycarbonyl (Boc) group on the ring nitrogen serves a dual purpose. First, it deactivates the ring nitrogen through its electron-withdrawing character, preventing it from competing as a nucleophile.[3] Second, its steric bulk provides a protective shield over one face of the molecule, influencing the approach of reagents.[3][4] The Boc group is stable under a wide range of conditions but can be readily removed with mild acid, such as trifluoroacetic acid (TFA).[5][6]
-
Nucleophilic Exocyclic Amine: The primary reactive site for electrophilic attack is the exocyclic 3-amino group. Its nucleophilicity is standard for a primary amine.
-
Steric Hindrance: The ethyl group at the C3 position creates a quaternary center, sterically hindering the adjacent amino group. This congestion is a critical factor to consider; reactions may require more forcing conditions (e.g., elevated temperatures, longer reaction times) compared to less substituted amines to achieve high conversion.[7]
Caption: Key structural features of the title compound.
Reaction Mechanisms with Common Electrophiles
The primary amino group is the focal point of reactivity. The N-Boc protected ring nitrogen is unreactive under the conditions described below.
Acylation Reactions
Acylation with acyl chlorides or anhydrides is a robust method for forming amide bonds. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Mechanism: The lone pair of the primary amine attacks the electrophilic carbonyl carbon of the acylating agent. The resulting tetrahedral intermediate collapses, expelling the leaving group (e.g., chloride) to form the stable amide product. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the acidic byproduct (e.g., HCl).
Caption: Nucleophilic acyl substitution pathway for acylation.
Sulfonylation Reactions
The formation of sulfonamides proceeds via a similar mechanism to acylation, reacting the amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride).
Mechanism: The primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. Chloride is displaced, and the protonated sulfonamide is neutralized by a suitable base to yield the final product. These reactions can sometimes be slower than acylations and may benefit from a catalyst like 4-dimethylaminopyridine (DMAP) or slightly elevated temperatures.
Caption: Pathway for the formation of sulfonamides.
Alkylation Reactions
Direct alkylation with alkyl halides is a common method for synthesizing secondary amines. However, this reaction is highly sensitive to the steric environment of both the amine and the alkyl halide.
Mechanism: The reaction typically proceeds via an Sₙ2 mechanism, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide in a single concerted step.
Causality Behind Experimental Choices:
-
Substrate Choice: Primary and benzylic halides are the best electrophiles for this reaction. Due to the steric hindrance around the nucleophilic amine, secondary halides are prone to undergo a competing E2 elimination pathway, where the amine acts as a base rather than a nucleophile. Tertiary halides will almost exclusively result in elimination.
-
Over-alkylation: A potential side reaction is the further alkylation of the newly formed secondary amine to a tertiary amine. This can often be controlled by using a slight excess of the starting primary amine or by careful control of stoichiometry. The steric bulk of the 3,3-disubstituted azetidine scaffold helps to disfavor this second alkylation step.
Caption: Sₙ2 (alkylation) vs. E2 (elimination) pathways.
Reductive Amination
Reductive amination is a highly efficient and versatile method for forming C-N bonds, particularly with sterically hindered amines. It involves the reaction of the amine with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ.
Mechanism: The amine first condenses with the carbonyl compound to form a hemiaminal, which then dehydrates to an iminium ion intermediate. A mild, hydride-based reducing agent, selective for the iminium ion over the starting carbonyl, reduces the C=N bond to furnish the alkylated amine product.
Causality Behind Experimental Choices: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[8] It is mild enough not to reduce the aldehyde or ketone starting material but is highly effective at reducing the protonated iminium intermediate. This allows for a convenient one-pot procedure.
Caption: One-pot workflow for reductive amination.
Experimental Protocols & Data
The following protocols are representative examples. All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: N-Acetylation
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride (1.2 eq) dropwise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to yield the desired N-acetylated product.
Protocol 2: N-Tosylation
-
To a stirred solution of this compound (1.0 eq) in pyridine (0.3 M), add p-toluenesulfonyl chloride (1.3 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 40 °C and stir for 12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature and pour the mixture into a separatory funnel containing 1 M HCl (aq) and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography to afford the N-tosylated product.
Protocol 3: Reductive Amination with Acetone
-
To a flask containing this compound (1.0 eq) and acetone (2.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir at room temperature for 4-6 hours until the starting material is consumed (monitor by LC-MS).
-
Carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Stir vigorously for 20 minutes, then separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the N-isopropyl product.
Table 1: Representative Reaction Outcomes
| Reaction Type | Electrophile | Base / Reagent | Typical Yield | Key Considerations |
| Acylation | Acetyl Chloride | Triethylamine | >90% | Fast and clean reaction at 0 °C to RT. |
| Sulfonylation | Tosyl Chloride | Pyridine | 75-85% | Requires heating (40-50 °C) for reasonable rates. |
| Alkylation (Sₙ2) | Benzyl Bromide | K₂CO₃ | 60-70% | Mono-alkylation is favored; requires heat. |
| Reductive Amination | Acetone | NaBH(OAc)₃ | >85% | Highly efficient and clean one-pot procedure. |
Conclusion
This compound is a versatile synthetic intermediate whose reactivity is dominated by its sterically encumbered exocyclic primary amine. Standard transformations such as acylation, sulfonylation, and reductive amination proceed in good to excellent yields, providing reliable access to a diverse range of functionalized azetidine derivatives. Direct alkylation is more challenging and is most effective with unhindered primary halides. Understanding the interplay between the inherent nucleophilicity of the amine and the steric constraints imposed by the 3,3-disubstituted core is paramount for successful synthetic planning and execution. The protocols and mechanistic insights provided herein serve as a foundational guide for chemists leveraging this valuable building block in drug discovery and development.
References
- 1. Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of the Amino Group in tert-Butyl 3-Amino-3-ethylazetidine-1-carboxylate
Introduction
The azetidine scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties.[1][2] The constrained four-membered ring imparts conformational rigidity, which can lead to improved binding affinity with biological targets. tert-Butyl 3-amino-3-ethylazetidine-1-carboxylate is a valuable building block, featuring a primary amino group that serves as a key handle for diversification. The tert-butoxycarbonyl (Boc) group provides robust protection for the azetidine nitrogen, allowing for selective modification of the exocyclic primary amine.
This guide provides a comprehensive overview of common and effective methods for the derivatization of the primary amino group of this compound. The protocols detailed herein are designed for researchers and scientists in drug development, offering step-by-step instructions and explaining the rationale behind the chosen methodologies.
Core Derivatization Strategies
The primary amino group of the title compound is a versatile nucleophile, readily participating in a variety of classical amine derivatization reactions. The choice of derivatization strategy is dictated by the desired final compound and its intended application. Key derivatization methods include:
-
Acylation: Formation of amides.
-
Sulfonylation: Formation of sulfonamides.
-
Reductive Amination: Formation of secondary amines.
-
Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates.
These transformations allow for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
General Considerations for All Protocols
Starting Material: Ensure the purity of this compound prior to use. Impurities can lead to side reactions and complicate product purification.
Solvent: Anhydrous solvents should be used, particularly for reactions sensitive to moisture, such as those involving acyl chlorides, sulfonyl chlorides, and isocyanates.
Inert Atmosphere: Reactions involving organometallic reagents or other air-sensitive compounds should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Reaction Monitoring: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are recommended for monitoring the progress of the reaction to determine completion.
Purification: Flash column chromatography is a common and effective method for purifying the derivatized products. The choice of eluent will depend on the polarity of the product.
Characterization: The structure and purity of the final products should be confirmed by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
I. Acylation: Amide Bond Formation
Acylation of the primary amino group to form an amide is a fundamental transformation in organic synthesis. Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding.
Rationale for Method Selection
The use of an acyl chloride or a carboxylic acid activated with a coupling agent are two of the most common and reliable methods for amide bond formation.
-
Acyl Chloride Method: This is a straightforward and often high-yielding method. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
-
Carboxylic Acid Coupling Method: This method is milder and offers broader functional group tolerance. A variety of coupling reagents are available, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a popular choice due to its high efficiency and low rate of racemization for chiral carboxylic acids.
Experimental Workflow: Acylation
Caption: General workflows for acylation reactions.
Protocol 1: Acylation using an Acyl Chloride
Materials:
-
This compound
-
Acyl chloride of choice (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).
Protocol 2: Acylation using a Carboxylic Acid and HATU
Materials:
-
This compound
-
Carboxylic acid of choice
-
HATU
-
DIPEA
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
II. Sulfonylation: Sulfonamide Formation
Sulfonamides are another important class of functional groups in medicinal chemistry, known for their roles in antibacterial drugs and other therapeutic agents.
Rationale for Method Selection
The reaction of a primary amine with a sulfonyl chloride in the presence of a base is the most common method for preparing sulfonamides. Pyridine is often used as both the base and the solvent, as it effectively scavenges the HCl byproduct and can catalyze the reaction.
Experimental Workflow: Sulfonylation
Caption: General workflow for sulfonylation.
Protocol 3: Sulfonylation using a Sulfonyl Chloride
Materials:
-
This compound
-
Sulfonyl chloride of choice (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)
-
Pyridine (anhydrous)
-
DCM
-
1 M aqueous HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine or DCM with triethylamine (1.5 eq).
-
Cool the solution to 0 °C.
-
Slowly add the sulfonyl chloride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Upon completion, dilute with DCM and wash with 1 M aqueous HCl to remove excess pyridine.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
III. Reductive Amination: Secondary Amine Formation
Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines.[3]
Rationale for Method Selection
The reaction proceeds via the initial formation of an imine or enamine intermediate from the amine and a carbonyl compound, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is a particularly mild and selective reducing agent for this transformation, tolerating a wide range of functional groups.
Experimental Workflow: Reductive Amination
Caption: General workflow for reductive amination.
Protocol 4: Reductive Amination with an Aldehyde or Ketone
Materials:
-
This compound
-
Aldehyde or ketone of choice
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-Dichloroethane (DCE) or DCM
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE.
-
If the reaction is sluggish, a catalytic amount of acetic acid can be added.
-
Add STAB (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction at room temperature for 4-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
IV. Urea and Thiourea Formation
Ureas and thioureas are valuable functional groups in drug design, capable of acting as hydrogen bond donors and acceptors.
Rationale for Method Selection
The reaction of a primary amine with an isocyanate or isothiocyanate is a highly efficient and atom-economical method for the synthesis of ureas and thioureas, respectively. These reactions are typically fast and proceed without the need for a catalyst.
Experimental Workflow: Urea/Thiourea Formation
Caption: General workflow for urea/thiourea formation.
Protocol 5: Urea/Thiourea Formation
Materials:
-
This compound
-
Isocyanate or isothiocyanate of choice
-
Anhydrous solvent (e.g., DCM, THF, or acetonitrile)
Procedure:
-
Dissolve this compound (1.0 eq) in an appropriate anhydrous solvent.
-
Add the isocyanate or isothiocyanate (1.05 eq) to the solution.
-
Stir the reaction at room temperature. The reaction is often complete within a few hours.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography if necessary.
Quantitative Data Summary
The following table provides representative yields for the derivatization of this compound using the protocols described above. Actual yields may vary depending on the specific substrates and reaction conditions.
| Derivatization Method | Reagent Example | Typical Yield Range |
| Acylation (Acyl Chloride) | Benzoyl chloride | 85-95% |
| Acylation (HATU) | Benzoic acid | 80-90% |
| Sulfonylation | p-Toluenesulfonyl chloride | 75-90% |
| Reductive Amination | Benzaldehyde | 70-85% |
| Urea Formation | Phenyl isocyanate | >90% |
Deprotection of the Boc Group
The Boc protecting group on the azetidine nitrogen is stable to the conditions of the derivatization reactions described above. It can be readily removed under acidic conditions to liberate the secondary amine of the azetidine ring, which can be a site for further functionalization.[4][5]
Protocol 6: Boc Deprotection
Materials:
-
Boc-protected derivatized azetidine
-
Trifluoroacetic acid (TFA)
-
DCM
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Dissolve the Boc-protected azetidine in DCM.
-
Add an excess of TFA (typically 20-50% v/v).
-
Stir the solution at room temperature for 1-4 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Neutralize the residue by dissolving it in DCM and washing with saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the deprotected product.
Conclusion
This guide has outlined several robust and versatile protocols for the derivatization of the primary amino group of this compound. By employing these methods, researchers can efficiently generate a diverse library of azetidine-containing compounds for evaluation in drug discovery and development programs. The choice of a specific protocol will be guided by the desired final product and the compatibility of the reagents with other functional groups present in the molecule.
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid.
-
O'Brien, P., & Childs, A. C. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 138-141. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Nagy, M., D'hooge, M., & Fustero, S. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 969. [Link]
-
Sivaprakasham, M., Couty, F., Evano, G., Srinivas, B., Sridhar, R., & Rama Rao, K. (2007). A straightforward synthesis of 3-substituted azetidinic amino acids. Arkivoc, 2007(5), 235-247. [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
- Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 1-40.
-
Li, Y., et al. (2013). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 56(17), 7077-7081. [Link]
-
Riente, P. A., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(16), 4966. [Link]
-
Tang, X., et al. (2019). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Organic & Biomolecular Chemistry, 17(38), 8747-8752. [Link]
Sources
The Azetidine Scaffold in Modern Drug Discovery: Applications of Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate
Introduction: The Strategic Value of the Azetidine Moiety
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart improved physicochemical and pharmacological properties to drug candidates is relentless. Among the saturated heterocycles, the azetidine ring, a four-membered nitrogen-containing scaffold, has garnered significant attention.[1][2] Its inherent ring strain and non-planar, three-dimensional geometry offer a distinct advantage over more traditional, conformationally flexible or planar ring systems. The incorporation of an azetidine moiety can lead to enhanced metabolic stability, increased aqueous solubility, and a lower lipophilicity, all of which are critical parameters in drug design.[3] Furthermore, the rigid framework of 3,3-disubstituted azetidines provides well-defined vectors for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[4]
This guide focuses on a particularly valuable building block: Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate . The presence of a quaternary center at the 3-position, bearing both an amino group for further functionalization and an ethyl group, offers a unique combination of features for scaffold diversification. The Boc-protecting group on the azetidine nitrogen ensures stability during synthetic manipulations and allows for its selective removal under acidic conditions to reveal a secondary amine for further elaboration.
This document provides a comprehensive overview of the synthesis and applications of this versatile building block for researchers, scientists, and drug development professionals. We will explore a proposed synthetic protocol for its preparation and delve into its practical applications in the synthesis of key therapeutic agents, including Janus kinase (JAK) inhibitors and G-protein coupled receptor (GPCR) modulators.
Proposed Synthesis of this compound
Protocol 1: Synthesis of this compound
This protocol involves a two-step sequence starting from N-Boc-3-azetidinone: (1) Grignard addition of an ethyl group to the ketone, followed by (2) a Ritter-type amination of the resultant tertiary alcohol.
Step 1: Synthesis of Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate
-
Reaction Principle: This step involves the nucleophilic addition of an ethyl Grignard reagent to the carbonyl group of N-Boc-3-azetidinone to form the corresponding tertiary alcohol. The reaction must be carried out under anhydrous conditions to prevent quenching of the Grignar reagent.
-
Materials:
-
Tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq)
-
Ethylmagnesium bromide (3.0 M solution in diethyl ether, 1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous THF (0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the ethylmagnesium bromide solution via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate.
-
Step 2: Synthesis of this compound
-
Reaction Principle: The tertiary alcohol from Step 1 is converted to the corresponding amine via a Ritter reaction. This reaction involves the formation of a stable carbocation in the presence of a strong acid, which is then trapped by a nitrile (in this case, acetonitrile) to form a nitrilium ion. Subsequent hydrolysis of the nitrilium ion under aqueous acidic or basic conditions yields the desired primary amine.
-
Materials:
-
Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate (1.0 eq)
-
Acetonitrile
-
Concentrated sulfuric acid
-
Sodium hydroxide (NaOH) solution (2 M)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate in acetonitrile (0.5 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the formation of the intermediate N-acetylated product by TLC or LC-MS.
-
Upon completion of the first stage, carefully pour the reaction mixture into a beaker of crushed ice and basify to pH > 12 with 2 M NaOH solution.
-
Heat the mixture to 60-70 °C for 4-6 hours to hydrolyze the acetamide intermediate.
-
Cool the mixture to room temperature and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient with 1% triethylamine) to yield this compound.
-
Caption: Proposed synthetic workflow for this compound.
Application Notes in Drug Discovery
The unique structural features of this compound make it a highly valuable building block for the synthesis of a diverse range of biologically active molecules. Its primary amine serves as a key handle for the introduction of various substituents via amide bond formation, reductive amination, or other C-N bond-forming reactions.
Application in the Synthesis of Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways.[5] Dysregulation of JAK signaling is implicated in a variety of autoimmune and inflammatory diseases, as well as certain cancers, making JAKs attractive therapeutic targets.[6][7] Several JAK inhibitors have been approved for clinical use, and many more are in development.[8]
The 3-aminoazetidine scaffold is a common feature in many reported JAK inhibitors, where it often serves as a key structural element that interacts with the hinge region of the kinase domain. The 3,3-disubstitution pattern can provide an optimal vector for substituents to occupy adjacent pockets, thereby enhancing potency and selectivity.
Protocol 2: Amide Coupling with a Heterocyclic Carboxylic Acid for JAK Inhibitor Synthesis
This protocol describes a general procedure for the coupling of this compound with a representative heterocyclic carboxylic acid, a common step in the synthesis of many kinase inhibitors.
-
Reaction Principle: This is a standard amide bond formation reaction using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is an efficient coupling reagent that minimizes racemization and is effective for coupling sterically hindered amines and carboxylic acids. A tertiary amine base, such as DIPEA (N,N-Diisopropylethylamine), is used to neutralize the acid formed during the reaction.
-
Materials:
-
This compound (1.0 eq)
-
Heterocyclic carboxylic acid (e.g., a pyrazolo[1,5-a]pyrimidine-3-carboxylic acid) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of the heterocyclic carboxylic acid in anhydrous DMF (0.2 M) in a round-bottom flask, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound in a minimal amount of anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide-coupled product.
-
Sources
- 1. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. | Semantic Scholar [semanticscholar.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JAK inhibitors disrupt T cell-induced proinflammatory macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Substituted Azetidines via Reaction of tert-Butyl 3-Amino-3-ethylazetidine-1-carboxylate with Aldehydes and Ketones
Introduction: The Strategic Value of the 3,3-Disubstituted Azetidine Scaffold
In contemporary medicinal chemistry, the azetidine ring has emerged as a "privileged" structural motif. Its inherent three-dimensionality and conformational rigidity offer a unique vectoral projection of substituents, enabling precise interactions with biological targets. The replacement of more flexible or planar moieties with an azetidine scaffold can significantly improve key drug-like properties, including metabolic stability, aqueous solubility, and membrane permeability.
This guide focuses on tert-butyl 3-amino-3-ethylazetidine-1-carboxylate , a versatile building block featuring a quaternary center at the C3 position. The presence of both a primary amine and an ethyl group provides a sterically defined and functionally rich starting point for diversification. The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen ensures controlled reactivity, primarily directing transformations to the exocyclic primary amine. The reaction of this compound with aldehydes and ketones, primarily through reductive amination, provides a robust and efficient pathway to a diverse library of N-alkylated 3-amino-3-ethylazetidine derivatives, which are of high interest for drug discovery programs.
Core Mechanistic Principles: Reductive Amination
The cornerstone reaction for coupling this compound with carbonyl compounds is reductive amination. This powerful one-pot procedure avoids the over-alkylation issues often seen with direct alkylation methods and proceeds with high chemoselectivity.[1] The process involves two key mechanistic steps:
-
Reversible Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine onto the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a transient carbinolamine intermediate. This step is reversible and often benefits from mild acid catalysis, which protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water) and facilitating dehydration to form the corresponding imine (or its protonated form, the iminium ion).[2][3] The optimal pH is crucial; conditions that are too acidic will protonate the starting amine, inhibiting the initial nucleophilic attack.[3]
-
In Situ Reduction: The generated imine/iminium ion is highly electrophilic and is immediately reduced in the same pot by a hydride-based reducing agent. The choice of reducing agent is critical for the success of the reaction. While various agents can be used, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. Its mildness and steric bulk make it highly selective for the iminium ion over the starting aldehyde or ketone, preventing the undesired reduction of the carbonyl compound to an alcohol.[1]
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
This protocol describes a general method for the N-alkylation of this compound with a representative aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (optional, 0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq). Dissolve the amine in anhydrous DCM to a concentration of approximately 0.1–0.2 M.
-
Imine Formation: Add the aldehyde or ketone (1.1 eq) to the solution via syringe. Stir the mixture at room temperature for 30–60 minutes. For less reactive ketones, the addition of a catalytic amount of glacial acetic acid (0.1 eq) can facilitate imine formation.[1]
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 10-15 minutes. Causality Note: Portion-wise addition is recommended to control any potential exotherm and ensure smooth initiation of the reduction.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature for 12–24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice with DCM.
-
Purification Prelude: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-alkylated product. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow Diagram: Reductive Amination
Caption: One-pot reductive amination workflow.
Data & Optimization Insights
The success of the reductive amination is highly dependent on the careful selection of reagents and conditions. The following table summarizes key parameters and provides expert insights for process optimization.
| Parameter | Aldehyde Substrates | Ketone Substrates | Causality & Field-Proven Insights |
| Reactivity | High | Moderate to Low | Aldehydes are inherently more electrophilic and less sterically hindered than ketones, leading to faster imine formation and overall reaction times. |
| Catalyst | Often not required | Mild acid (e.g., AcOH) recommended | For less reactive ketones, an acid catalyst accelerates the dehydration of the carbinolamine intermediate, pushing the equilibrium towards the imine.[1][2] |
| Reducing Agent | NaBH(OAc)₃ | NaBH(OAc)₃ | Sodium triacetoxyborohydride is the gold standard. It is non-hygroscopic, mild, and highly selective, preventing premature reduction of the carbonyl. Other reagents like NaBH₃CN are effective but toxic, while NaBH₄ requires strict pH control to avoid reducing the aldehyde/ketone. |
| Solvent | Anhydrous DCM, DCE, THF | Anhydrous DCM, DCE, THF | Aprotic, non-polar to moderately polar solvents are essential. The presence of water can hydrolyze the imine intermediate back to the starting materials, reducing yield. |
| Temperature | Room Temperature | Room Temp. to 40 °C | Most reactions proceed efficiently at ambient temperature. For sluggish ketones, gentle heating can increase the reaction rate without significant side product formation. |
| Typical Yield | 75-95% | 60-85% | Yields are generally high but depend on the steric and electronic properties of the specific carbonyl substrate. |
Advanced Application: Pictet-Spengler Reaction for Spirocycle Synthesis
A powerful extension of this chemistry is the intramolecular Pictet-Spengler reaction, which can be employed when the carbonyl component contains a suitably activated aromatic ring (e.g., indole, pyrrole, or electron-rich phenyl rings).[4] This reaction constructs complex spirocyclic azetidines, which are highly sought-after scaffolds in drug discovery.[5][6]
The mechanism involves the formation of an iminium ion, which then acts as the electrophile in an intramolecular electrophilic aromatic substitution, leading to cyclization and the formation of the spiro-fused ring system.[4][7]
Workflow Diagram: Pictet-Spengler Reaction
Caption: Pictet-Spengler reaction cascade for spirocycle synthesis.
Protocol 2: Illustrative Pictet-Spengler Cyclization
Materials:
-
This compound
-
3-Indoleacetaldehyde (1.0 eq)
-
Trifluoroacetic Acid (TFA) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and 3-indoleacetaldehyde (1.0 eq) in anhydrous DCM.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (2.0-3.0 eq) dropwise. Causality Note: A strong acid like TFA is required to promote both the formation of the iminium ion and to activate the aromatic ring for the subsequent electrophilic attack.[4]
-
Cyclization: Allow the reaction to warm to room temperature and stir for 24–48 hours. Monitor the reaction by LC-MS for the formation of the spirocyclic product.
-
Work-up: Upon completion, cool the mixture to 0 °C and slowly neutralize the acid by adding saturated aqueous NaHCO₃ solution.
-
Extraction and Purification: Extract the product with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via column chromatography to isolate the spiro-azetidine-tetrahydro-β-carboline product.
Conclusion
The reaction of this compound with aldehydes and ketones is a highly reliable and versatile method for generating novel, three-dimensional chemical matter. The reductive amination protocol, particularly with sodium triacetoxyborohydride, offers a straightforward and high-yielding entry to a wide array of N-substituted derivatives. For researchers seeking to build molecular complexity rapidly, the Pictet-Spengler variant provides an elegant strategy for the synthesis of unique spirocyclic frameworks. These protocols and insights serve as a robust foundation for researchers in drug discovery to leverage this valuable building block in the design of next-generation therapeutics.
References
- BenchChem. (2025).
- Fröhlich, J., Sauter, F., & Blasl, K. (1994). A novel synthesis of 3,3-(spiro)substituted azetidines. Heterocycles.
- Kirichok, A. A., Shton, I. O., Pishel, I. M., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry, 24(21), 5444-5449.
- Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430.
- BenchChem. (n.d.).
- ResearchGate. (2018).
- BenchChem. (2025).
- Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- BenchChem. (n.d.).
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- Williams, B. A., et al. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction.
- Chemistry Stack Exchange. (2018).
- Neliti. (n.d.).
- PubMed. (n.d.). Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids.
- Arkivoc. (2022).
- Journal of Organic Chemistry. (2020). A Single-Step Synthesis of Azetidine-3-amines.
- ChemicalBook. (n.d.). 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis.
- ResearchGate. (2025). (PDF)
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Molecules. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines.
- Chemistry LibreTexts. (2024). 19.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
using Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate for peptide synthesis
An Application Guide to Peptide Synthesis Using Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate
Abstract
The incorporation of non-natural, conformationally constrained amino acids is a cornerstone of modern peptidomimetic drug design. These building blocks offer a powerful strategy to enhance the therapeutic properties of peptides, including metabolic stability, target affinity, and bioavailability. This document provides a detailed application guide for researchers, chemists, and drug development professionals on the use of this compound, a unique Cα-tetrasubstituted azetidine derivative, in solid-phase peptide synthesis (SPPS). We will explore the underlying scientific rationale for its use, provide validated, step-by-step protocols for its incorporation into peptide chains, and discuss the expected structural and functional outcomes.
Introduction: The Rationale for Constrained Azetidine Scaffolds
Linear peptides often suffer from significant therapeutic limitations, primarily due to their conformational flexibility and susceptibility to proteolytic degradation. Introducing conformational constraints into the peptide backbone is a proven strategy to overcome these hurdles. Azetidine-based amino acids, as rigid analogues of proline, have emerged as valuable tools in this context. The strained four-membered ring of the azetidine moiety restricts the available Ramachandran space, effectively "locking" the peptide backbone into a more defined three-dimensional structure.
The specific building block, this compound, offers a dual-level constraint:
-
The Azetidine Ring: Acts as a potent turn-inducer, capable of nucleating secondary structures like β-turns.
-
Cα-TETRASUBSTITUTION: The presence of both an amino group and an ethyl group at the Cα (3-position) of the azetidine ring provides an additional layer of steric hindrance, further limiting bond rotation and enforcing a specific local geometry.
This dual constraint is hypothesized to significantly enhance proteolytic stability and pre-organize the peptide into a bioactive conformation, potentially leading to increased binding affinity for its biological target.
Materials and Reagents
-
Fmoc-protected peptide-resin
-
This compound
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection: 20% (v/v) Piperidine in DMF
-
Coupling Reagents: (Select one)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Washing Solvents: Methanol, Diethyl ether
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/TIS, 82.5:5:5:5:2.5) or similar
Step-by-Step Protocol
This protocol describes a single coupling cycle on a 0.1 mmol scale.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel. Drain the solvent.
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain, and repeat with a fresh solution for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
-
Coupling the Azetidine Amino Acid (Critical Step):
-
Rationale: The Cα-tetrasubstituted nature of this amino acid presents significant steric hindrance, which can slow down the coupling reaction. Therefore, a powerful coupling agent and potentially longer reaction times are necessary to ensure complete acylation. Standard carbodiimide reagents like DIC may result in incomplete coupling.
-
In a separate vial, pre-activate the amino acid:
-
Dissolve this compound (4 eq., 0.4 mmol, 80 mg) and HATU (3.9 eq., 0.39 mmol, 148 mg) in DMF (2 mL).
-
Add DIEA (8 eq., 0.8 mmol, 140 µL).
-
Agitate for 2-5 minutes.
-
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult sequences, this may be extended or performed at a slightly elevated temperature (e.g., 40°C).
-
-
Monitoring and Recoupling:
-
Take a small sample of resin beads, wash them thoroughly, and perform a qualitative Kaiser (ninhydrin) test.
-
Result Interpretation:
-
Yellow/Colorless beads: Coupling is complete. Proceed to the next step.
-
Blue/Purple beads: Incomplete coupling. The presence of unreacted primary amines is indicated. Drain the reaction vessel and repeat the coupling step (Step 3) with a freshly prepared solution ("double coupling").
-
-
-
Capping (Optional but Recommended):
-
If the Kaiser test remains positive after a second coupling, it is advisable to cap any unreacted N-terminal amines to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next Fmoc-amino acid coupling cycle.
Cleavage and Deprotection
-
Once the peptide synthesis is complete, wash the final peptide-resin with DCM and dry it under vacuum.
-
Add a cleavage cocktail (e.g., Reagent K, ~10 mL per gram of resin) to the dried resin.
-
Causality: The strong acid (TFA) simultaneously cleaves the peptide from the resin and removes all acid-labile protecting groups, including the Boc group on the azetidine nitrogen and tBu-based side-chain protecting groups. The azetidine ring is generally stable to these strong acidic conditions.
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide by reverse-phase HPLC.
Expected Outcomes and Troubleshooting
Conformational Impact: The incorporation of a 3-amino-3-ethylazetidine residue is expected to induce a significant conformational bias. Spectroscopic analysis (e.g., NMR, CD) of the final peptide may reveal the presence of stable secondary structures, such as β-turns or hairpin loops, in solution. This conformational rigidity is a primary goal of incorporating such residues.
Troubleshooting Guide:
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance from the Cα-tetrasubstituted center. Aggregation of the growing peptide chain. | Use a more potent coupling reagent like HATU or HCTU. Perform a "double coupling". Increase coupling time to 4-12 hours. |
| Low Yield of Final Peptide | Incomplete coupling leading to truncated sequences. Incomplete deprotection of the Boc group. | Ensure complete coupling at each step using the Kaiser test. Extend final cleavage time to ensure full deprotection. |
| Side Product Formation | Alkylation of sensitive residues (e.g., Trp, Met) by carbocations during cleavage. | Use a cleavage cocktail containing appropriate scavengers (e.g., TIS, EDT, thioanisole). |
| Degradation of Azetidine Ring | Although generally stable, prolonged exposure to very harsh acidic conditions or specific nucleophiles could potentially lead to ring-opening. | Use standard cleavage times (2-4 hours). Avoid unnecessarily harsh conditions. |
Conclusion
This compound is a highly valuable building block for the synthesis of advanced peptidomimetics. Its unique structure offers a robust method for introducing conformational constraints, thereby addressing key limitations of natural peptides. While its steric bulk demands optimized coupling protocols, its successful incorporation can yield peptides with superior stability and pre-organized structures for enhanced biological activity. The protocols and rationale outlined in this guide provide a comprehensive framework for researchers to effectively utilize this and similar constrained amino acids in their drug discovery and development programs.
References
- Saunders, G. J., Spring, S. A., Jayawant, E., Wilkening, I., Roesner, S., Clarkson, G. J., Dixon, A. M., Notman, R., & Shipman, M. (2024).
Troubleshooting & Optimization
Technical Support Center: Purification of Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate
Welcome to the dedicated technical support guide for the purification of tert-butyl 3-amino-3-ethylazetidine-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the chromatographic purification of this and structurally similar compounds. The presence of a primary amine makes this molecule particularly susceptible to common chromatographic pitfalls, primarily peak tailing and poor recovery on standard silica gel.
This guide provides in-depth, field-proven insights into troubleshooting common issues and offers robust starting protocols to ensure successful purification.
Troubleshooting Guide: A-to-Z Problem Resolution
Navigating the purification of basic amines can be a systematic process. The most frequently reported issue is poor separation quality, characterized by broad, tailing peaks, or even complete retention of the compound on the column. This is almost always due to the strong interaction between the basic amine and the acidic silanol groups on the surface of standard silica gel[1][2][3][4]. The following diagnostic workflow will guide you through identifying and resolving these issues.
Caption: Troubleshooting workflow for amine purification.
Frequently Asked Questions (FAQs)
Q1: Why does my compound stick to the silica gel column and refuse to elute?
A: This is the most common issue when purifying basic compounds like your azetidine derivative. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface[1][3]. The basic primary amine on your molecule undergoes a strong acid-base interaction with these silanols, causing it to adsorb irreversibly or elute with significant tailing[2][4]. To overcome this, you must neutralize or "mask" these acidic sites.
Q2: How do I prevent my compound from sticking to the column? What is a mobile phase modifier?
A: The most direct solution is to add a small amount of a competing, volatile base to your mobile phase[5]. This is known as a mobile phase modifier. Triethylamine (TEA) or ammonium hydroxide (NH₄OH) are excellent choices. These modifiers are more basic than your compound and will preferentially bind to the acidic silanol sites, effectively shielding your compound from these strong interactions[2][5]. A typical concentration is 0.5-1% (v/v) in the eluent.
Q3: I added triethylamine, but my peaks are still broad. What else can I do?
A: If a mobile phase modifier alone is insufficient, consider these factors:
-
Stationary Phase Choice: The best solution for persistent issues is to switch to a more inert or basic stationary phase. Amine-functionalized silica is an excellent choice as it provides a basic surface, eliminating the need for mobile phase modifiers and often leading to sharper peaks[2][6]. Basic alumina is another viable alternative[5].
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the modified mobile phase before loading your sample. Flush the column with at least 5-10 column volumes of the eluent containing the amine modifier to ensure all active sites are neutralized.
-
Sample Loading: If your compound is not very soluble in the starting mobile phase, it can precipitate at the top of the column, leading to broad bands. In this case, "dry loading" is recommended[7]. Dissolve your compound in a suitable solvent (like DCM or MeOH), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and load the resulting dry powder onto the top of your column[7].
Q4: How do I visualize my Boc-protected amine on a TLC plate? It's not UV active.
A: While the Boc group itself is not chromophoric, the primary amine can be visualized with specific stains. Ninhydrin stain is highly effective for detecting primary amines[8][9]. Upon heating, the primary amine reacts with ninhydrin to produce a distinct pink or purple spot[8]. Even though the amine is Boc-protected, the heat from a heat gun is often sufficient to cause some deprotection on the TLC plate, allowing the stain to work[8].
Q5: What are the best starting conditions for developing a purification method?
A: Method development should always begin with Thin Layer Chromatography (TLC). The table below provides a robust set of starting conditions for your compound.
| Parameter | Recommended Starting Condition | Rationale & Expert Notes |
| Stationary Phase | Standard Silica Gel 60 F254 Plates | The most common and cost-effective starting point. The F254 indicator allows for visualization of UV-active impurities. |
| Mobile Phase System | Dichloromethane (DCM) / Methanol (MeOH) | A versatile solvent system. Start with a high ratio of DCM (e.g., 98:2 DCM:MeOH) and gradually increase the polarity by adding more MeOH. |
| Mobile Phase Modifier | 1% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) in the mobile phase | Crucial for success. This addition is non-negotiable for preventing peak tailing with basic amines on silica gel[2][5][10]. |
| Target TLC Rf | 0.2 - 0.3 | An Rf in this range on TLC generally translates well to good separation on a flash column. |
| TLC Visualization | 1. UV light (254 nm) 2. Ninhydrin stain with heating | First, check for UV-active impurities. Then, dip the plate in ninhydrin stain and gently warm with a heat gun to visualize your amine-containing product[8]. |
Detailed Experimental Protocol: Flash Column Chromatography
This protocol assumes method development via TLC has been completed and an appropriate solvent system has been identified (e.g., 95:5:1 DCM:MeOH:TEA).
1. Column Preparation (Slurry Packing)
-
Select a column size appropriate for your sample mass (a general rule is a 40:1 to 100:1 ratio of silica mass to crude sample mass).
-
In a beaker, prepare the mobile phase that will be used for elution (e.g., 95:5:1 DCM:MeOH:TEA).
-
Add the required amount of silica gel to the beaker. Add the mobile phase to create a homogenous slurry that can be easily poured.
-
Swirl the slurry well and quickly pour it into the column. Use a funnel to prevent spillage.
-
Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.
-
Open the stopcock and use gentle positive pressure (air or nitrogen) to push the excess solvent through, compacting the silica bed. Do not let the top of the silica bed run dry.
-
Once the bed is packed and stable, add a thin (0.5 cm) layer of sand to the top to protect the silica surface from disturbance during sample loading[7].
2. Sample Loading (Dry Loading Recommended)
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (approx. 2-3 times the mass of your crude material) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained[7].
-
Carefully add this powder to the top of the packed column.
-
Gently tap the column to ensure the sample forms a flat, even layer on top of the sand.
3. Elution and Fraction Collection
-
Carefully add the mobile phase to the column, ensuring the packed bed is not disturbed.
-
Begin eluting the column using positive pressure, maintaining a consistent flow rate.
-
Collect fractions in an array of test tubes. The size of the fractions should be proportional to the column size (e.g., 10-20 mL fractions for a 40g column).
-
Never let the solvent level drop below the top of the silica bed.
4. Analysis of Fractions
-
Monitor the fractions being collected using TLC. Spot every few fractions on a TLC plate.
-
Develop the TLC plate in the same mobile phase system used for the column.
-
Visualize the spots using UV light and a ninhydrin stain.
-
Combine the fractions that contain your pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
References
- Common Causes Of Peak Tailing in Chrom
- Is there an easy way to purify organic amines? (2023). Biotage.
- Using amines or amino acids as mobile phase modifiers in chromatography.
- How do I purify ionizable organic amine compounds using flash column chrom
- Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry.
- Peak Tailing in HPLC. Element Lab Solutions.
- Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
- Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography.
- Chromatography Column Selection Guide. (2023). Biocompare.
- How can I prevent peak tailing in HPLC? (2013).
- Troubleshooting in Chromatography.
- How to Reduce Peak Tailing in HPLC? (2025). Phenomenex.
- Let's talk about TLCs Part 4 - Ninhydrin Stain. (2008). Curly Arrow Blog.
- How to TLC (Thin Layer Chromatography). VanVeller Lab Resources, Department of Chemistry.
- Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chrom
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. biotage.com [biotage.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. biotage.com [biotage.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 9. VanVeller Lab Resources [group.chem.iastate.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate
Welcome to the technical support guide for the synthesis of Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this valuable building block. The unique structural features of 3,3-disubstituted azetidines, including their inherent ring strain and conformational rigidity, make them prized scaffolds in modern drug discovery.[1] However, their synthesis is not without challenges, and maintaining high purity is critical for downstream applications.
This guide provides an in-depth, question-and-answer-based approach to troubleshoot common impurities and side reactions encountered during a frequently employed synthetic route. We will delve into the mechanistic origins of these issues and provide field-proven protocols to mitigate them, ensuring the integrity of your synthesis.
Part 1: Overview of a Common Synthetic Pathway
A robust and frequently utilized pathway to this compound begins with the commercially available N-Boc-3-azetidinone. The synthesis involves three key transformations: introduction of the ethyl group, conversion of the resulting hydroxyl to a nitro group, and subsequent reduction to the desired primary amine.
Caption: A common three-step synthetic route.
Part 2: Troubleshooting Guide and FAQs
This section addresses specific experimental issues in a question-and-answer format.
Step 1: Grignard Addition to N-Boc-3-azetidinone
Question: My Grignard reaction to form the tertiary alcohol (Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate) is low-yielding, and I observe significant amounts of unreacted starting material. What are the common causes?
Answer: This is a frequent issue stemming from the sensitivity of Grignard reagents and the nature of the azetidinone substrate. Several factors can contribute to low conversion:
-
Reagent Inactivation: Grignard reagents are extremely sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously flame-dried under vacuum and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Use freshly titrated or newly purchased Grignard reagent and anhydrous solvents.
-
Enolization: N-Boc-3-azetidinone has acidic α-protons. A portion of the Grignard reagent can act as a base, deprotonating the ketone to form an enolate, which is unreactive toward further nucleophilic attack. This is a common side reaction for ketones with α-hydrogens. To minimize this, perform the addition at low temperatures (e.g., -78 °C to 0 °C) to favor the nucleophilic addition pathway over deprotonation.
-
Reverse Reaction: If the workup is not performed carefully, the tertiary alkoxide intermediate can revert to the starting ketone. The reaction should be quenched by slow addition to a cold, saturated aqueous solution of a weak acid like ammonium chloride (NH₄Cl), not a strong acid, which could compromise the acid-labile Boc group.[]
Troubleshooting Protocol: Optimizing the Grignard Addition
-
Assemble a flame-dried, three-neck flask equipped with a thermometer, dropping funnel, and nitrogen inlet.
-
Dissolve N-Boc-3-azetidinone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add ethylmagnesium bromide (1.2-1.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to 0 °C over another hour.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture back to 0 °C and slowly pour it into a vigorously stirred, pre-cooled (0 °C) saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 2 & 3: Conversion of Hydroxyl to Amino Group
Question: The reduction of my nitro intermediate (Tert-butyl 3-ethyl-3-nitroazetidine-1-carboxylate) is either incomplete or results in the cleavage of the Boc protecting group. How can I achieve a clean and selective reduction?
Answer: The challenge here is chemoselectivity. The nitro group requires strong reducing conditions, while the Boc (tert-butyloxycarbonyl) group is notoriously sensitive to acid.[] Many standard nitro reduction methods that generate acidic conditions (e.g., SnCl₂ in HCl, Fe/HCl) will lead to partial or complete deprotection of the Boc group, resulting in a complex mixture.
The two most reliable strategies are:
-
Catalytic Hydrogenation: This is often the cleanest method. Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere is highly effective. The reaction is typically run in a neutral solvent like methanol or ethanol. It is crucial to ensure the absence of any acid. Over-hydrogenation is generally not an issue, but catalyst poisoning can sometimes slow the reaction.
-
Metal Hydride Reduction: A particularly effective method for reducing nitro groups in the presence of other sensitive functionalities is the use of sodium borohydride (NaBH₄) with a nickel(II) chloride (NiCl₂) catalyst in a protic solvent like methanol.[3] This system generates nickel boride in situ, which is a powerful reducing agent but operates under conditions mild enough to preserve the Boc group.[4]
Potential Impurities from Reduction:
-
Hydroxylamine Intermediate (R-NHOH): Incomplete reduction can lead to the formation of the corresponding hydroxylamine. This is a common byproduct if the reaction time is too short or the catalyst is not active enough.[5]
-
Deprotected Amine: As discussed, any acidic conditions will cleave the Boc group, yielding 3-amino-3-ethylazetidine.
-
Ring-Opened Products: Highly energetic reduction conditions or prolonged exposure to certain catalysts can potentially induce the cleavage of the strained azetidine ring.[6][7]
Troubleshooting Protocol: Selective Nitro Group Reduction
-
Dissolve Tert-butyl 3-ethyl-3-nitroazetidine-1-carboxylate (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add Nickel(II) chloride hexahydrate (NiCl₂·6H₂O, ~0.1-0.2 eq) and stir until it dissolves.
-
Add sodium borohydride (NaBH₄, 3.0-5.0 eq) portion-wise over 30-60 minutes. The addition is exothermic and will cause vigorous hydrogen evolution. Maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC/LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Filter the mixture through a pad of Celite® to remove the black nickel boride precipitate, washing the pad thoroughly with methanol or ethyl acetate.
-
Concentrate the filtrate, then perform a standard aqueous workup and extraction with a suitable organic solvent.
Question: I am observing a significant impurity with a mass corresponding to the loss of water from my tertiary alcohol precursor. How can I prevent this elimination side reaction?
Answer: The impurity you are observing is likely Tert-butyl 3-ethyl-3,4-dihydro-2H-azete-1-carboxylate , the product of dehydration (elimination). The formation of a tertiary carbocation at the C3 position of the azetidine ring is relatively stabilized, and the inherent ring strain can promote elimination to form a more stable double bond. This is particularly problematic during the conversion of the hydroxyl group into a good leaving group (e.g., mesylate, tosylate, or halide) under conditions that favor E1 or E2 elimination.
To minimize this:
-
Use Non-Nucleophilic Bases: When activating the alcohol (e.g., mesylation), use a bulky, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) instead of triethylamine. This minimizes E2-type elimination promoted by the base.
-
Low Temperatures: Perform the activation step at low temperatures (0 °C or below) to control the reaction rate and disfavor elimination pathways.
-
Choose a Milder Conversion Method: Consider an Sₙ2-type pathway that avoids a discrete carbocation intermediate. A Mitsunobu reaction with diphenylphosphoryl azide (DPPA) followed by reduction of the resulting azide is a powerful alternative, though it requires careful purification to remove phosphorus byproducts.
Part 3: Summary of Potential Impurities
| Impurity Name | Structure (Generic) | Origin Step | Analytical Detection Notes |
| Unreacted Ketone | R=O | 1 (Grignard) | Visible by ¹H NMR (absence of ethyl signals) and LC-MS. |
| Elimination Product | C=C double bond | 2 (OH Activation) | Detected by LC-MS (M-18 from alcohol). ¹H NMR will show vinylic protons. |
| Hydroxylamine | R-NHOH | 3 (Reduction) | LC-MS will show a mass of (M+16) relative to the final amine. |
| Deprotected Product | N-H (no Boc) | 3 (Reduction) | LC-MS will show a mass of (M-100). Will behave differently on TLC. |
| Ring-Opened Product | H₂N-(CH₂)ₓ-NH-Boc | General Degradation | Can be formed under harsh acidic/basic or reductive conditions.[6] Detected by LC-MS. |
Part 4: Visualizing Impurity Formation
The following diagram illustrates the main synthetic pathway and the points at which key impurities can diverge.
Sources
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Yield for Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate
Welcome to the technical support center for the synthesis and optimization of tert-butyl 3-amino-3-ethylazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you maximize your reaction yield and purity.
The synthesis of 3,3-disubstituted azetidines, such as this compound, is a critical process in medicinal chemistry due to the prevalence of this scaffold in bioactive molecules. The strained four-membered ring imparts unique conformational constraints that can enhance binding to biological targets. However, this inherent ring strain also presents synthetic challenges. This guide will focus on a common and logical synthetic approach starting from the commercially available precursor, tert-butyl 3-oxoazetidine-1-carboxylate.
Proposed Synthetic Pathway
A robust and logical synthetic route to this compound involves a two-step process:
-
Nucleophilic Addition of an Ethyl Group: Reaction of tert-butyl 3-oxoazetidine-1-carboxylate with an ethyl nucleophile, such as a Grignard reagent (ethylmagnesium bromide), to form the intermediate tertiary alcohol, tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate.
-
Conversion of the Hydroxyl Group to an Amine: Transformation of the tertiary alcohol into the desired primary amine. This can be achieved through various methods, such as a Ritter reaction followed by hydrolysis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low yield in the ethyl addition step (Grignard reaction).
-
Question: I am getting a low yield of the intermediate, tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate, after reacting tert-butyl 3-oxoazetidine-1-carboxylate with ethylmagnesium bromide. What could be the cause?
-
Answer: Low yields in this Grignard reaction can stem from several factors related to the reagents, reaction conditions, and work-up procedure.
-
Cause 1: Poor Quality of Grignard Reagent: Grignard reagents are highly sensitive to moisture and air.
-
Solution: Use freshly prepared or recently titrated ethylmagnesium bromide. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
-
-
Cause 2: Competing Enolization of the Ketone: The acidic alpha-protons of the azetidinone can be deprotonated by the Grignard reagent, leading to the formation of an enolate and consumption of the starting material without the desired addition.
-
Solution: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor nucleophilic addition over enolization. The slow, dropwise addition of the Grignard reagent to the ketone solution is also recommended.
-
-
Cause 3: Inefficient Quenching: Improper quenching of the reaction can lead to the decomposition of the product.
-
Solution: Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride. This protonates the alkoxide and neutralizes any remaining Grignard reagent without causing significant side reactions.
-
-
Issue 2: Formation of multiple byproducts during the amination step.
-
Question: When attempting to convert the tertiary alcohol to the amine, I observe multiple spots on my TLC plate, and the desired product is a minor component. Why is this happening?
-
Answer: The conversion of a tertiary alcohol to a primary amine can be challenging and prone to side reactions, especially with a strained ring system like azetidine.
-
Cause 1: Ring-Opening of the Azetidine Ring: The acidic conditions often required for amination reactions (e.g., Ritter reaction) can promote the opening of the strained azetidine ring.
-
Solution: Carefully control the reaction conditions. Use a milder Lewis acid or a shorter reaction time. Monitoring the reaction closely by TLC or LC-MS is crucial to stop the reaction once the starting material is consumed and before significant degradation occurs.
-
-
Cause 2: Elimination to form an Alkene: The tertiary alcohol can undergo dehydration under acidic conditions to form an alkene byproduct.
-
Solution: Employ reaction conditions that favor nucleophilic substitution over elimination. For a Ritter reaction, using a nitrile solvent at a controlled temperature can favor the desired reaction pathway.
-
-
Cause 3: Incomplete Reaction: The conversion of the intermediate nitrile (from a Ritter reaction) to the final amine requires a hydrolysis step. Incomplete hydrolysis will result in a mixture of the nitrile and the amine.
-
Solution: Ensure the hydrolysis conditions (e.g., strong acid or base) are sufficient for complete conversion. Monitor the hydrolysis step by TLC or LC-MS to confirm the disappearance of the nitrile intermediate.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best starting material for the synthesis of this compound?
-
Q2: Are there alternative methods to the Grignard reaction for introducing the ethyl group?
-
A2: Yes, other organometallic reagents such as ethyllithium could be used. However, Grignard reagents are often preferred for their balance of reactivity and handling. It's important to carefully optimize the reaction conditions for any nucleophile to minimize side reactions like enolization[3].
-
-
Q3: What are the key parameters to control during the synthesis?
-
A3: The most critical parameters are temperature, reaction time, and the quality of reagents. For the Grignard reaction, low temperature is crucial to prevent enolization. For the amination step, careful control of acid concentration and reaction time is necessary to avoid ring-opening of the azetidine.
-
-
Q4: How can I purify the final product?
-
A4: The final product, being an amine, is basic. It can be purified by column chromatography on silica gel. A mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, is often used to prevent the product from streaking on the column. Alternatively, purification can sometimes be achieved by crystallization of a salt form (e.g., hydrochloride or trifluoroacetate).
-
-
Q5: How can I monitor the progress of the reactions?
-
A5: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction progress. For more quantitative analysis and to check for the presence of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
-
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of ethylmagnesium bromide (1.2 eq) in THF dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tertiary alcohol.
Protocol 2: Synthesis of this compound (via Ritter Reaction)
-
To a solution of tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate (1.0 eq) in acetonitrile, add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto ice and basify with a concentrated aqueous solution of sodium hydroxide to pH > 12.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
To the crude intermediate, add a solution of hydrochloric acid in methanol and heat to reflux to hydrolyze the acetamide.
-
After cooling, neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by flash column chromatography to yield the final product.
Data Presentation
| Parameter | Condition A | Condition B | Effect on Yield of Step 1 |
| Temperature | 0 °C | -78 °C | Lower temperature generally increases the yield by minimizing enolization. |
| Grignard Reagent | 1.2 eq | 2.0 eq | A slight excess is needed, but a large excess can lead to more side products. |
| Solvent | THF | Diethyl Ether | THF is generally preferred for its ability to solvate the Grignard reagent. |
Table 1: Qualitative impact of reaction parameters on the yield of the Grignard addition step.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
-
Knochel, P., et al. New Functionalized Grignard Reagents and their Applications in Amination Reactions. [Link]
-
National Center for Biotechnology Information. "A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib." PubMed Central. [Link]
Sources
Technical Support Center: Synthesis of Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate
Welcome to the technical support guide for the synthesis of Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists. Azetidines are valuable building blocks in drug discovery, but their synthesis is often challenging due to the inherent strain of the four-membered ring.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common side reactions encountered during the synthesis of this specific 3,3-disubstituted azetidine.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis, providing explanations for the underlying chemistry and actionable solutions.
Q1: My reaction yield is significantly lower than expected, and I have a complex mixture of products. Where should I start my investigation?
Answer: Low yield in a multi-step synthesis can stem from inefficiencies at any stage. For this specific target, the most critical steps involve the introduction of the ethyl group and the subsequent conversion of the tertiary alcohol to the amine. The primary culprits are often competing side reactions like elimination and ring-opening, which are favored by the strain in the azetidine ring.
Start by analyzing each step independently. A clean conversion of N-Boc-azetidin-3-one to Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate is crucial. If this step is low-yielding, focus your troubleshooting there first. If the alcohol is formed cleanly, the issue likely lies in the challenging hydroxyl-to-amine conversion, where elimination and ring-opening are most prevalent.
Q2: My NMR and LC-MS analyses show a significant byproduct with a mass two units lower than my desired product. What is this impurity?
Answer: This is a classic signature of an elimination reaction , leading to the formation of Tert-butyl 3-ethylideneazetidine-1-carboxylate . This side reaction is particularly common during the conversion of the tertiary alcohol intermediate (Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate) to the amine.
Causality: The conversion typically proceeds by activating the hydroxyl group to create a good leaving group (e.g., a mesylate, tosylate, or an activated phosphonium species in a Mitsunobu reaction). This intermediate is highly susceptible to E1 or E2 elimination, especially at elevated temperatures or in the presence of a base, because it leads to a conjugated and relatively stable exocyclic double bond.
Mitigation Strategies:
-
Lower Reaction Temperature: Perform the activation and substitution steps at 0 °C or below to disfavor the elimination pathway, which has a higher activation energy.
-
Choice of Reagents:
-
For a two-step process (activation then substitution), use a non-nucleophilic base like 2,6-lutidine or proton sponge instead of triethylamine during the mesylation/tosylation step.
-
Consider a one-pot Mitsunobu reaction with a nitrogen source like diphenylphosphoryl azide (DPPA) at low temperatures, which can sometimes minimize elimination compared to a two-step procedure.
-
-
Solvent Choice: Use a non-polar, aprotic solvent like THF or DCM, as polar solvents can sometimes stabilize carbocationic intermediates that facilitate E1 elimination.
Q3: I've detected a byproduct with the same mass as my desired product but different chromatographic properties. Mass fragmentation suggests a linear structure. What could this be?
Answer: You are likely observing a product from a nucleophilic ring-opening reaction . The azetidine ring, while more stable than an aziridine ring, is still strained and susceptible to cleavage, particularly when the nitrogen atom is quaternized to form an azetidinium ion.[3][4]
Causality: This side reaction is triggered under acidic conditions. Any adventitious acid (e.g., from reagents, workup, or silica gel chromatography) can protonate the ring nitrogen. This forms a highly electrophilic azetidinium ion. The nucleophile intended for substitution at C-3 (e.g., azide, amine) can then attack one of the ring carbons (C-2 or C-4), leading to irreversible ring opening. The regioselectivity of this attack depends on steric and electronic factors.[3]
Mitigation Strategies:
-
Strict pH Control: Ensure all reaction and workup steps are performed under neutral or basic conditions. Use a bicarbonate or phosphate buffer wash during the workup.
-
Reagent Purity: Use freshly distilled or high-purity reagents to avoid acidic impurities.
-
Inert Atmosphere: Work under an inert atmosphere (N₂ or Ar) to prevent the formation of acidic species from reaction with air and moisture.
-
Purification: If using silica gel chromatography, consider pre-treating the silica with a base like triethylamine (1-2% in the eluent) to neutralize acidic sites on the stationary phase.
Q4: During the addition of ethylmagnesium bromide to N-Boc-azetidin-3-one, I recover a large amount of starting material after workup. What is happening?
Answer: This issue typically points to enolization of the ketone starting material. The α-protons of N-Boc-azetidin-3-one are acidic, and a bulky or strong base like a Grignard reagent can act as a base, deprotonating the ketone to form an enolate, rather than acting as a nucleophile. Upon aqueous workup, this enolate is protonated, regenerating the starting ketone.
Mitigation Strategies:
-
Use a Less Hindered Nucleophile: If possible, an organolithium reagent (e.g., ethyllithium) might favor nucleophilic addition over enolization compared to a Grignard reagent.
-
Use a Lewis Acid Additive: The addition of a Lewis acid like cerium(III) chloride (CeCl₃) can chelate with the carbonyl oxygen, increasing its electrophilicity and promoting nucleophilic attack over deprotonation. This is known as the Luche condition.
-
Inverse Addition: Add the ketone solution slowly to the Grignard reagent solution (inverse addition) to maintain a high concentration of the nucleophile, which can favor the bimolecular addition reaction.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to prepare this compound?
Answer: The most commonly employed and reliable route starts from commercially available N-Boc-azetidin-3-one . The general sequence is as follows:
-
Nucleophilic Addition: Reaction of N-Boc-azetidin-3-one with an ethyl organometallic reagent (e.g., EtMgBr or EtLi) to form the tertiary alcohol, Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate.
-
Hydroxyl to Amine Conversion: This is the most challenging part and is typically achieved via an azide intermediate for safety and efficiency.
-
Activation: The alcohol is converted to a leaving group (e.g., mesylate).
-
Substitution: The leaving group is displaced with an azide source (e.g., sodium azide).
-
Reduction: The resulting azide is reduced to the primary amine using methods like catalytic hydrogenation (H₂/Pd-C) or Staudinger reduction (PPh₃, H₂O).
-
Q2: How critical is the Boc protecting group? Can other N-protecting groups be used?
Answer: The N-Boc group is critical for several reasons. Firstly, it deactivates the ring nitrogen, making it less nucleophilic and basic, which helps prevent the formation of azetidinium ions and subsequent ring-opening.[3][5] Secondly, it provides steric bulk that can influence the stereochemical outcome in related chiral syntheses. While other protecting groups like Cbz or benzyl could be used, the Boc group is often preferred due to its stability under many reaction conditions and its straightforward, orthogonal removal with acid (e.g., TFA).
Q3: Are there any specific safety concerns I should be aware of?
Answer: Yes. If you are using the azide-based route for the amine installation, extreme caution is necessary.
-
Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Avoid contact with heavy metals and strong acids, which can generate toxic hydrazoic acid gas.
-
Organic Azides: The intermediate, Tert-butyl 3-azido-3-ethylazetidine-1-carboxylate, is a high-energy molecule. While generally stable at this molecular weight, organic azides are potentially explosive and should be handled with care, avoiding high temperatures, shock, and friction. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood behind a blast shield.
Part 3: Experimental Protocols & Data
Protocol 1: Minimized-Elimination Conversion of Alcohol to Azide
This protocol uses a two-step, low-temperature approach to minimize the formation of the alkene byproduct.
-
Mesylation: Dissolve Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a flame-dried flask under N₂. Cool the solution to -10 °C (ice-salt bath).
-
Add 2,6-lutidine (1.5 eq) followed by the slow, dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).
-
Stir the reaction at -10 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Substitution: In a separate flask, dissolve sodium azide (3.0 eq) in dimethylformamide (DMF, 0.2 M).
-
Once the mesylation is complete, carefully quench the reaction with cold saturated NaHCO₃ solution and extract the product with DCM. Dry the organic layers over Na₂SO₄, filter, and concentrate in vacuo at low temperature (<30 °C).
-
Immediately dissolve the crude mesylate in the prepared DMF/NaN₃ solution. Heat the reaction mixture to 50-60 °C and stir until the mesylate is consumed (monitor by TLC/LC-MS, typically 4-12 hours).
-
Cool the reaction, dilute with water, and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude azide.
Table 1: Common Byproducts and Diagnostic Data
| Byproduct Name | Structure | Molecular Weight ( g/mol ) | Expected M+H⁺ | Key ¹H NMR Signal(s) (CDCl₃) |
| Elimination Product | Tert-butyl 3-ethylideneazetidine-1-carboxylate | 197.27 | 198.1 | δ ≈ 5.0-5.5 ppm (vinylic protons), δ ≈ 1.7 ppm (quartet, methyl of ethylidene) |
| Ring-Opened Product (Example from Azide attack) | Varies based on regioselectivity | 258.33 | 259.2 | Absence of characteristic azetidine protons (triplets/doublets at δ ≈ 4.0 ppm); presence of new signals for a linear chain. |
| De-Boc Product | 3-Ethylazetidin-3-amine | 100.16 | 101.1 | Absence of the large singlet at δ ≈ 1.45 ppm (t-butyl group). |
Part 4: Mechanistic Diagrams
Diagram 1: Key Side Reactions During OH to NH₂ Conversion
Caption: Competing pathways in the synthesis.
Diagram 2: Mechanism of Acid-Catalyzed Ring Opening
Caption: Formation and cleavage of the azetidinium ion.
References
- Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity.J. Org. Chem., 2006, 71(9), pp 3479–3490.
-
Assessing the Rates of Ring-Opening of Aziridinium and Azetidinium Ions: A Dramatic Ring Size Effect. Organic Letters, 2011, 13(6), pp 1462-1465. [Link]
-
Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. ChemRxiv, 2025. [Link]
-
Nucleophilic ring-opening of azetidine derivatives. ResearchGate. [Link]
-
Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 2022, 144(42), pp 19576-19585. [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 2017, 7(79), pp 50221-50243. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 2023, 28(3), p 1021. [Link]
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 2024, 89(10), pp 6982-6993. [Link]
-
Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2017, 2017(1), pp 1-39. [Link]
-
Azetidine synthesis. Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 2021, 50(10), pp 6029-6086. [Link]
Sources
Technical Support Center: Crystallization of Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate
Introduction
Welcome to the technical support center for the crystallization of tert-butyl 3-amino-3-ethylazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a key intermediate in pharmaceutical synthesis, obtaining this compound in a highly pure, crystalline form is crucial for downstream applications. This document synthesizes established principles of small molecule crystallization with practical, experience-driven insights to help you overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for successfully crystallizing this compound?
The selection of an appropriate solvent system is paramount. An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at lower temperatures, allowing for crystal formation upon cooling. Given the structure of this compound, which contains both a polar amino group and a non-polar tert-butyl group, a solvent system with intermediate polarity, or a mixture of polar and non-polar solvents, is often a good starting point. It is essential to perform a thorough solvent screen to identify the optimal conditions.
Q2: My compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated at a temperature above the melting point of the solute or when the concentration of impurities is high.[1] To resolve this, you can try reheating the mixture to dissolve the oil, adding a small amount of additional solvent to reduce the supersaturation, and then allowing it to cool more slowly.[1] Using a solvent with a lower boiling point might also be beneficial.
Q3: How pure does my crude this compound need to be before attempting crystallization?
For successful crystallization, a higher purity of the starting material is always better. Impurities can inhibit nucleation, slow down crystal growth, and become incorporated into the crystal lattice, reducing the purity of the final product.[2][3] As a general guideline, a purity of at least 80-90% is recommended before attempting the final crystallization. If your crude material is less pure, consider a preliminary purification step such as column chromatography.
Q4: Can different crystallization conditions produce different crystal forms (polymorphs) of this compound?
Yes, it is possible. Polymorphism is the ability of a compound to exist in more than one crystalline form.[4][5] Factors such as the choice of solvent, cooling rate, and temperature can influence which polymorphic form is obtained.[4] Different polymorphs can have different physical properties, including solubility and stability, which are critical in drug development.[6][7] If you suspect polymorphism, analytical techniques such as X-ray diffraction (XRD) and differential scanning calorimetry (DSC) can be used for characterization.
Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization of this compound.
| Problem | Potential Causes | Solutions & Explanations |
| No Crystals Form | 1. Solution is not supersaturated. 2. Nucleation is inhibited. | 1. Induce Supersaturation: If the solution is clear, it may not be concentrated enough. Try slowly evaporating the solvent. Alternatively, if using a mixed solvent system, you can add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to induce precipitation.[8][9] 2. Promote Nucleation: Scratch the inside of the flask with a glass rod to create nucleation sites.[10] Adding a "seed crystal" (a tiny crystal of the pure compound) can also provide a template for crystal growth.[11] |
| "Oiling Out" | 1. Compound's melting point is lower than the solution temperature.[1] 2. High concentration of impurities.[1] 3. Cooling is too rapid. | 1. Adjust Solvent & Temperature: Reheat to dissolve the oil, add a small amount of additional solvent, and cool slowly.[1] Consider a solvent with a lower boiling point. 2. Purify Further: If impurities are suspected, purify the compound before crystallization.[2] |
| Poor Crystal Quality (e.g., small, needle-like, or aggregated) | 1. Nucleation rate is too high. 2. Presence of impurities.[12] 3. Rapid cooling or evaporation.[13] | 1. Control Nucleation: Decrease the level of supersaturation by using more solvent or cooling more slowly. This favors the growth of existing crystals over the formation of new ones.[13][14] 2. Improve Purity: Ensure the starting material is of high purity.[2] 3. Optimize Solvent: Experiment with a different solvent or a solvent mixture to influence crystal habit. |
| Low Yield | 1. Too much solvent was used.[10] 2. Crystals were filtered before crystallization was complete. | 1. Recover from Mother Liquor: If the mother liquor is still available, concentrate it to recover more of the compound.[1] 2. Ensure Complete Crystallization: Ensure the solution is cooled sufficiently and for an adequate amount of time. Placing the flask in an ice bath can sometimes improve the yield. |
Experimental Protocols
Protocol 1: Solvent Screening for Crystallization
This protocol is designed to identify a suitable solvent system for the crystallization of this compound.
Materials:
-
This compound (crude)
-
Test tubes
-
A selection of solvents with varying polarities (e.g., hexane, ethyl acetate, isopropanol, acetonitrile, water)
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place a small amount (5-10 mg) of the crude compound into several test tubes.
-
Add 0.5 mL of a different solvent to each test tube.
-
Observe the solubility at room temperature.
-
For solvents in which the compound is insoluble at room temperature, gently heat the test tube while observing for dissolution.
-
If the compound dissolves upon heating, allow the test tube to cool slowly to room temperature and then in an ice bath.
-
Observe for the formation of crystals. An ideal solvent will dissolve the compound when hot and form well-defined crystals upon cooling.
Protocol 2: Single Solvent Recrystallization
This protocol outlines a standard recrystallization procedure from a single solvent.
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (identified from the solvent screen) in an Erlenmeyer flask.
-
If the solution is colored or contains insoluble impurities, perform a hot filtration.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, you can further cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
Protocol 3: Anti-Solvent Crystallization
This technique is useful if a single suitable solvent cannot be identified.[15][16]
Procedure:
-
Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble).
-
Slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise until the solution becomes slightly turbid.
-
Gently warm the solution until the turbidity just disappears.
-
Allow the solution to cool slowly, which should induce crystallization.
-
Collect and dry the crystals as described in the single solvent recrystallization protocol.
Visualizing Troubleshooting Workflows
A logical approach to troubleshooting is essential for efficient problem-solving. The following diagrams illustrate decision-making workflows for common crystallization issues.
Caption: Troubleshooting workflow for common crystallization problems.
References
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- Polymorphism in Drugs: Why Crystal Forms Matter - PharmaCores.
- Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed.
- The Influence of Impurities and Additives on Crystallization (Chapter 4).
- Using AntiSolvent for Crystallization - Mettler Toledo.
- Technical Support Center: Crystallization of Small Organic Molecules - Benchchem.
- Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing | Crystal Growth & Design - ACS Publications.
- The influence of impurities and solvents on crystallization | Request PDF - ResearchGate.
- Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G.
- “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
- Polymorphism of pharmaceuticals | Polymorphism in Molecular Crystals | Oxford Academic.
- How Do Impurities Affect Crystal Structures? - Chemistry For Everyone - YouTube.
- How Does the Rate of Cooling Influence Crystal Size?: Science Explained | ReelMind.
- Full article: Understanding Pharmaceutical Polymorphic Transformations II: Crystallization Variables and Influence on Dosage Forms - Taylor & Francis Online.
- How does cooling rate affect the point at which crystalisation occures and why? - Reddit.
- Antisolvent Crystallization - RM@Schools.
- Three-Step Mechanism of Antisolvent Crystallization | Crystal Growth & Design.
- Modelling and control of combined cooling and antisolvent crystallization processes - MIT.
- 3.6F: Troubleshooting - Chemistry LibreTexts.
- Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review - Atlantis Press.
- Troubleshooting Crystallization: A Technical Guide for Hispidanin B - Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
- 4. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 5. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mt.com [mt.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. reelmind.ai [reelmind.ai]
- 14. reddit.com [reddit.com]
- 15. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Stability of Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate
Introduction: Welcome to the technical support guide for tert-butyl 3-amino-3-ethylazetidine-1-carboxylate. This molecule is a valuable building block in medicinal chemistry and drug discovery, prized for its unique three-dimensional structure imparted by the strained azetidine ring.[1][2] However, the very features that make it synthetically attractive—the strained four-membered ring and the acid-labile tert-butyloxycarbonyl (Boc) protecting group—also render it susceptible to degradation if not handled and stored correctly.[1][3]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the stability of this compound, offering troubleshooting advice and validated protocols in a direct question-and-answer format to ensure the integrity of your material and the success of your experiments.
Core Stability Principles: Understanding the Vulnerabilities
The stability of this compound is primarily governed by two key structural motifs:
-
The Strained Azetidine Ring: Four-membered rings possess significant angle and torsional strain, making them more reactive than their five- or six-membered counterparts.[2] This inherent strain makes the ring susceptible to cleavage, particularly under acidic conditions or in the presence of strong nucleophiles.[1][4]
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group specifically chosen for its stability in basic and nucleophilic conditions but its facile cleavage under acidic conditions.[3][5] The mechanism involves protonation of the carbamate, leading to the formation of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[6]
These two factors create a compound that requires careful handling to prevent unintentional degradation.
Caption: Key structural vulnerabilities of the target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
Answer: To maximize shelf life, the solid compound should be stored under conditions that minimize exposure to the primary drivers of degradation: acid and moisture.
-
Temperature: Refrigerate at 2-8°C.[7] Avoid storing at room temperature for extended periods, as heat can accelerate the rate of any potential decomposition.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This displaces atmospheric moisture, which can facilitate hydrolysis, and oxygen, which can lead to long-term oxidative degradation.
-
Light: Store in an amber or opaque vial to protect from light, preventing potential photolytic degradation.
-
Container: Use a tightly sealed container. For highly sensitive applications, storing the vial within a desiccator provides an additional layer of protection against moisture.
Q2: What are the primary degradation pathways I should be aware of?
Answer: There are two principal degradation pathways, both of which are typically acid-mediated:
-
Boc Deprotection: Exposure to acidic conditions (even trace amounts in solvents) will cleave the Boc group, yielding the free amine (3-amino-3-ethylazetidine) and releasing isobutylene and carbon dioxide. This is often the most common degradation pathway observed.[3][6]
-
Azetidine Ring Opening: Under more forceful acidic conditions, the azetidine nitrogen can be protonated, forming a reactive azetidinium ion. This strained, activated intermediate is susceptible to nucleophilic attack (e.g., by water or other nucleophiles present), leading to ring cleavage.[4][8] Studies on similar N-substituted azetidines have shown this can be a significant decomposition route, especially at low pH.[1][9]
Caption: Primary acid-mediated degradation pathways.
Q3: Which solvents are recommended for preparing stock solutions?
Answer: The choice of solvent is critical. Always use high-purity, anhydrous-grade solvents whenever possible.
-
Recommended: Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, or Acetonitrile. These are generally non-acidic and will not actively promote degradation.
-
Use with Caution: Protic solvents like Methanol or Ethanol. While often necessary, these solvents can contain trace acidic impurities or absorb water from the air. Solutions in these solvents should be prepared fresh and used promptly. Long-term storage is not recommended.
-
Avoid: Solvents that are inherently acidic or contain acidic additives (e.g., certain grades of chloroform stabilized with amylene, which can degrade to form HCl). Avoid aqueous solutions with a pH below 7.
Q4: I see an unexpected, more polar peak in my HPLC/LC-MS analysis. What is it?
Answer: An unexpected peak that is more polar (i.e., has a shorter retention time on a reverse-phase column) than the parent compound is very likely the Boc-deprotected product, 3-amino-3-ethylazetidine. The loss of the bulky, lipophilic Boc group significantly increases the polarity of the molecule. You can confirm this by checking the mass spectrum for the corresponding molecular ion.
Q5: How can I minimize degradation during a reaction that requires acidic conditions?
Answer: If your synthesis requires an acidic step, you are essentially performing a controlled deprotection. To avoid side reactions like ring-opening:
-
Use the Mildest Acid Possible: Opt for acids like trifluoroacetic acid (TFA) in DCM, which are standard for Boc deprotection and are volatile, making them easy to remove.[3] Avoid strong, non-volatile mineral acids like H₂SO₄ or HCl unless absolutely necessary.
-
Control Temperature: Perform the deprotection at low temperatures (e.g., 0°C) to slow down potential side reactions.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Work-up Promptly: Neutralize the acid with a suitable base (e.g., NaHCO₃ solution or triethylamine) during the work-up to prevent further degradation of the desired product.
Troubleshooting Guide
This table provides a quick reference for common issues, their probable causes, and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low purity of newly received material. | Degradation during shipping or improper storage by the supplier. | 1. Always analyze the compound for purity upon receipt using a validated method (e.g., HPLC, NMR).2. Immediately transfer to recommended storage conditions (2-8°C, inert atmosphere). |
| Purity decreases over time in storage. | 1. Slow hydrolysis from atmospheric moisture.2. Exposure to acidic vapors in the lab or refrigerator. | 1. Aliquot the solid compound into smaller, single-use vials to minimize freeze-thaw cycles and air exposure.2. Store vials under an inert gas and seal with high-quality caps.3. Use a desiccator for an extra layer of protection. |
| Low yield in a subsequent reaction. | The starting material has degraded, leading to lower effective concentration and potential inhibition by impurities. | 1. Confirm the purity of the starting material immediately before use.2. Ensure all reaction solvents and reagents are anhydrous and free of acid contamination. |
| Inconsistent analytical results. | Degradation is occurring in the analytical sample vial (e.g., due to an acidic mobile phase or modifier like TFA). | 1. Prepare analytical samples immediately before injection.2. If possible, use a mobile phase with a neutral or slightly basic pH.3. If an acidic modifier is required, minimize the time the sample spends in the autosampler. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling Workflow
This protocol ensures the long-term integrity of the compound.
-
Receiving: Upon receipt, immediately place the sealed container in a 2-8°C refrigerator.
-
Aliquoting: In a controlled environment with low humidity (e.g., a glove box or under a stream of dry nitrogen), aliquot the bulk container into smaller, pre-weighed, amber glass vials suitable for single use.
-
Inerting: Backfill each vial with dry argon or nitrogen gas.
-
Sealing: Tightly seal each vial with a PTFE-lined cap. For extra security, wrap the cap with Parafilm®.
-
Storage: Place the sealed, aliquoted vials back into the 2-8°C refrigerator, preferably inside a labeled box stored within a desiccator.
-
Usage: When a sample is needed, remove one vial and allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]
- 8. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Researcher's Guide to Removing Residual Solvents from Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate
Welcome to the technical support center for the purification of Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the removal of residual solvents from this valuable synthetic intermediate. The unique structural features of this molecule, namely the Boc-protected amine and the strained azetidine ring, present specific challenges that will be addressed herein.
Frequently Asked Questions (FAQs)
Q1: Why is my final product, this compound, an oil instead of a solid?
A1: It is a common observation for Boc-protected amines and amino acids to be isolated as oils or viscous syrups.[1][2][3] This can be attributed to several factors:
-
Residual Solvents: Even small amounts of residual solvent can prevent crystallization and lead to an oily product.
-
Inherent Molecular Properties: The bulky tert-butyl group and the ethyl substituent can disrupt crystal lattice formation, favoring an amorphous or oily state. The flexibility of the ethyl group can also contribute to this.[4]
-
Impurities: The presence of unreacted starting materials, byproducts, or excess Boc-anhydride can act as impurities that inhibit crystallization.
Q2: What are the most common residual solvents I should be concerned about?
A2: The most common residual solvents will be those used in the synthesis and work-up of the compound. For Boc-protection of amines and synthesis of azetidine derivatives, these often include:
-
Ethers: Tetrahydrofuran (THF), 1,4-dioxane, diethyl ether.[5][6]
-
Chlorinated Solvents: Dichloromethane (DCM).[5]
-
Aprotic Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).[7]
-
Alcohols: Methanol, ethanol, isopropanol (often used in reductions or as co-solvents).[6]
-
Hydrocarbons: Hexanes, heptane, toluene (used in chromatography and extractions).[8]
It is crucial to identify the solvents used in your specific synthetic route to tailor the removal strategy.
Q3: How do I confirm the presence and quantity of residual solvents?
A3: The gold standard for quantifying residual solvents in pharmaceutical intermediates is Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) .[9][10][11][12] This technique is highly sensitive and is the method outlined in the United States Pharmacopeia (USP) <467> and the International Council for Harmonisation (ICH) Q3C guidelines.[13] For a qualitative assessment, ¹H NMR spectroscopy can be a powerful tool to identify the presence of common solvents by their characteristic chemical shifts.
Q4: What are the stability concerns for this compound during solvent removal?
A4: There are two primary stability concerns:
-
Thermal Lability of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is sensitive to high temperatures and can be cleaved without the use of acid.[14] Therefore, prolonged heating at elevated temperatures should be avoided.
-
Acid Sensitivity of the Boc Group: The Boc group is readily cleaved under acidic conditions.[14][15] Ensure that all work-up steps are performed under neutral or basic conditions to prevent premature deprotection. The azetidine ring itself has some inherent ring strain, which can influence its reactivity, but it is generally more stable than aziridines.[16][17][18]
Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for common challenges encountered when removing residual solvents from this compound.
Issue 1: My product is an oil after rotary evaporation.
This is the most common starting point for purification. The goal is to remove the bulk of the solvent and then address the trace amounts that are preventing solidification.
Caption: Decision workflow for handling oily products.
1. High Vacuum Drying:
-
Rationale: To remove volatile solvents that may be trapped in the oil.
-
Protocol:
-
Transfer the oily product to a round-bottom flask.
-
Connect the flask to a high vacuum line (Schlenk line) with a cold trap.
-
Dry under high vacuum at room temperature for 12-24 hours.
-
-
Troubleshooting:
-
Bumping/splashing: Ensure the vacuum is applied slowly and the flask is not more than half full.
-
No change: The residual solvents may be high-boiling. Proceed to trituration.
-
2. Trituration:
-
Rationale: To induce crystallization by dissolving impurities in a solvent in which the product is insoluble.[1]
-
Protocol:
-
Add a small amount of a non-polar solvent (e.g., hexanes, pentane, or diethyl ether) to the oil.
-
Stir vigorously with a spatula, scratching the sides of the flask to create nucleation sites.
-
If the product begins to solidify, continue stirring and adding small portions of the solvent until a fine powder is formed.
-
Filter the solid and wash with a small amount of the cold non-polar solvent.
-
Dry the solid under vacuum.
-
-
Troubleshooting:
-
Product dissolves: The chosen solvent is too polar. Remove the solvent on the rotary evaporator and try a less polar solvent.
-
Oil remains: The impurities may have similar solubility to the product. Proceed to solvent-antisolvent crystallization.
-
3. Solvent-Antisolvent Crystallization:
-
Rationale: To create a supersaturated solution from which the product can crystallize.[1][3]
-
Protocol:
-
Dissolve the oily product in a minimal amount of a "good" solvent (e.g., ethyl acetate, DCM).
-
Slowly add a "poor" or "anti-solvent" (e.g., hexanes, pentane) dropwise while stirring until the solution becomes cloudy (the cloud point).
-
Add a few drops of the "good" solvent to redissolve the precipitate.
-
Allow the solution to stand at room temperature or in the refrigerator. Crystals should form over time.
-
If no crystals form, consider adding a seed crystal if available.[19][20]
-
-
Troubleshooting:
-
Oiling out: The product is precipitating as an oil instead of a solid. Try cooling the solution slowly, using a more dilute solution, or a different solvent/anti-solvent pair.
-
Issue 2: High levels of high-boiling residual solvents (e.g., DMF, DMSO) are detected.
These solvents are difficult to remove by standard rotary evaporation and high vacuum.
1. Lyophilization (Freeze-Drying):
-
Rationale: A gentle method for removing solvents from thermally sensitive compounds. It is particularly useful for removing solvents that can be sublimated.[21][22] While challenging for some organic solvents, it can be effective.[23][24][25]
-
Protocol:
-
Dissolve the product in a suitable solvent that can be lyophilized, such as tert-butanol or a mixture of an organic solvent with water.
-
Freeze the solution in a lyophilizer flask using liquid nitrogen, ensuring the sample is completely frozen.
-
Connect the flask to the lyophilizer and apply a high vacuum. The solvent will sublimate and be collected on the cold trap.
-
-
Considerations:
-
Not all organic solvents are suitable for lyophilization due to their low freezing points and high vapor pressures.[23]
-
The efficiency depends on the specific solvent and the capabilities of the lyophilizer.
-
2. Azeotropic Distillation:
-
Rationale: To remove a high-boiling solvent by forming a lower-boiling azeotrope with another solvent.[26][27] For example, toluene can be used to azeotropically remove water. This principle can be extended to other solvent combinations.
-
Protocol:
-
Dissolve the product in a solvent that forms an azeotrope with the residual high-boiling solvent (e.g., toluene to remove DMF).
-
Concentrate the solution on a rotary evaporator. The azeotrope will be removed, taking the high-boiling solvent with it.
-
Repeat the process 2-3 times to ensure complete removal.
-
-
Troubleshooting:
-
Product co-distills: Ensure the bath temperature is kept as low as possible while still allowing for evaporation.
-
Inefficient removal: The chosen azeotroping agent may not be effective. Consult a table of azeotropes to find a suitable partner for the specific residual solvent.
-
Issue 3: I need to quantify the residual solvents to meet regulatory standards.
Caption: Workflow for residual solvent analysis.
| Parameter | Typical Value/Condition | Rationale |
| Column | DB-624 or equivalent (mid-polarity) | Provides good separation for a wide range of common residual solvents.[11] |
| Diluent | DMSO, DMI | High boiling point to avoid interference with volatile analytes.[9][28] |
| Headspace Oven Temp | 80-120 °C | To ensure efficient partitioning of volatile solvents into the headspace. |
| Injector Temp | 150-250 °C | To ensure rapid volatilization of the sample. |
| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds, providing good sensitivity.[9] |
| Carrier Gas | Helium or Hydrogen | Inert gases for carrying the sample through the column. |
This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and limit of quantification.
References
-
Gas Chromatography-Flame Ionization Detection (GC-FID) method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. (2016). RSC Publishing. [Link]
-
Residual Solvent Analysis of Pharmaceutical Products. (n.d.). Agilent. [Link]
-
Analytical methods for residual solvents determination in pharmaceutical products. (n.d.). ResearchGate. [Link]
- Crystallization method of Boc-amino acid. (n.d.).
-
Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. (n.d.). Almac. [Link]
-
A Review on – “Estimation of Residual Solvents by Different Analytical Methods”. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]
-
How to effectively use organic solvents in lyophilization. (n.d.). Buchi.com. [Link]
-
How to get (or crystallize) solid amino acids derivatives and peptides? (2014). ResearchGate. [Link]
-
Remove Sticky Reagents. (n.d.). University of Rochester. [Link]
-
Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? (2022). ResearchGate. [Link]
- Method of separating primary amines from tertiary amines by azeotropic distillation. (n.d.).
- Azeotropic distillation of propyl amines. (n.d.).
-
Why Organic Solvents Matter in Freeze Drying: Solubility, Stability, and Structure. (n.d.). Buchi.com. [Link]
- Process for recovery of amines from aqueous solutions by solvent treatment and distillation. (n.d.).
-
Crystallization method of Boc-amino acid. (n.d.). Eureka | Patsnap. [Link]
-
Organic solvents for lyophilization. (2020). Reddit. [Link]
-
Drying of Problematic Purification Samples by Lyophilization in a Centrifugal Evaporator. (2011). American Laboratory. [Link]
-
Workup: Drying Methods. (n.d.). University of Rochester. [Link]
-
Specific solvent issues with BOC deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2014). Organic Letters. [Link]
-
EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. [Link]
-
Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. (2023). LCGC International. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (n.d.). ResearchGate. [Link]
-
Residual solvent determination by head space gas chromatography with flame ionization detector in omeprazole API. (n.d.). SciELO. [Link]
-
Can molecular flexibility control crystallization? The case of para substituted benzoic acids. (2020). RSC Publishing. [Link]
-
Azetidine. (n.d.). Wikipedia. [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters. [Link]
-
Is the protecting group boc of the amino group stable at 37°C? (2024). ResearchGate. [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central. [Link]
-
The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace. (n.d.). Labsolution. [Link]
-
Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. (2023). ResearchGate. [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). PubMed Central. [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Can molecular flexibility control crystallization? The case of para substituted benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 6. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. ptfarm.pl [ptfarm.pl]
- 11. almacgroup.com [almacgroup.com]
- 12. scielo.br [scielo.br]
- 13. agilent.com [agilent.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 20. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. americanlaboratory.com [americanlaboratory.com]
- 23. How to effectively use organic solvents in lyophilization | Buchi.com [buchi.com]
- 24. Why Organic Solvents Matter in Freeze Drying: Solubility, Stability, and Structure | Buchi.com [buchi.com]
- 25. reddit.com [reddit.com]
- 26. chem.rochester.edu [chem.rochester.edu]
- 27. Workup [chem.rochester.edu]
- 28. globalresearchonline.net [globalresearchonline.net]
Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate reaction monitoring by TLC
Technical Support Center: Reaction Monitoring by TLC
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and best practices for monitoring reactions involving tert-butyl 3-amino-3-ethylazetidine-1-carboxylate using Thin Layer Chromatography (TLC). As an N-Boc protected azetidine with a free primary amine, this molecule presents unique challenges and opportunities for chromatographic analysis. This document is designed for researchers, chemists, and drug development professionals seeking to achieve reliable and reproducible TLC results.
Frequently Asked Questions (FAQs)
Q1: My spots are streaking badly. What's causing this? A: Streaking is the most common issue when working with amines on standard silica gel plates.[1] The primary cause is the strong interaction between the basic amine group of your molecule and the acidic silanol groups (Si-OH) on the silica surface.[1][2] This can be resolved by adding a small amount of a basic modifier, such as 0.5-2% triethylamine (TEA) or ammonia (e.g., in methanol), to your mobile phase.[3][4] This modifier neutralizes the acidic sites, preventing the amine from "sticking" and allowing for compact spot formation. Overloading the plate with too much sample can also cause streaking.[1]
Q2: I can't see any spots under the UV lamp. Is my reaction not working? A: Not necessarily. Your compound, this compound, lacks a significant UV chromophore.[5] Azetidine rings and Boc groups do not absorb strongly at the standard 254 nm wavelength used for visualization.[6] You must use a chemical stain for visualization. The free primary amine makes it an ideal candidate for a ninhydrin stain, which produces a distinct colored spot.[7][8]
Q3: My starting material and product spots are too close together (poor resolution). How can I separate them? A: Poor resolution means your chosen mobile phase is not selective enough. The key is to alter the solvent composition to exploit the polarity difference between your reactant and product. If your reaction involves acylating or alkylating the primary amine, the product is often less polar.
-
If Rf values are too high (near the solvent front): Your eluent is too polar. Reduce the proportion of the polar solvent (e.g., decrease methanol in a DCM/MeOH mixture).[3]
-
If Rf values are too low (near the baseline): Your eluent is not polar enough. Increase the proportion of the polar solvent.[3][9]
-
If spots are still close: Change the solvent system entirely. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can significantly alter selectivity.[10]
Q4: The spots are visible after staining, but they fade quickly. How can I document my results? A: Spot fading is common with certain stains, particularly ninhydrin and iodine.[11][12] It is crucial to document your results immediately after visualization. Circle the spots with a pencil as soon as they appear and take a high-resolution photograph of the plate for your records.
In-Depth Troubleshooting Guide
This section expands on common issues, providing deeper insight into the underlying chemistry and offering a range of solutions.
Problem 1: Spot Shape and Integrity Issues
| Issue Description | Root Cause Analysis | Recommended Solutions |
| Streaking Spots | The basic primary amine on your azetidine binds strongly to acidic silica gel sites, causing the spot to drag during elution.[1][2] Over-application of the sample can also lead to saturation and streaking.[13] | Primary Solution: Add 0.5-2% triethylamine (TEA) or a 7N ammonia in methanol solution to your mobile phase to neutralize the silica.[3][4] Secondary Solution: Ensure your sample is sufficiently dilute. If a reaction mixture is concentrated, dilute it 10-50 fold in a suitable solvent before spotting.[4] |
| Elongated or "Crescent" Spots | This often occurs if the spotting solvent is too polar for the mobile phase, causing the initial spot to spread into a ring on the baseline.[1] It can also be caused by physically scratching or gouging the silica layer with the capillary spotter.[1] | Spotting Solvent: Spot your sample in a solvent of moderate polarity (e.g., DCM or Ethyl Acetate). Avoid highly polar solvents like methanol if using a non-polar mobile phase. Application Technique: Touch the capillary tube to the plate gently and briefly. Apply the sample multiple times to the same spot, allowing the solvent to evaporate completely between applications, to keep the spot small and concentrated.[3][14] |
| Spots Remain at Baseline (Rf ≈ 0) | The mobile phase is not polar enough to move the analyte off the starting line. Both the starting material and potential products are highly polar.[9] | Increase the polarity of the eluent. For a Dichloromethane (DCM) / Methanol (MeOH) system, incrementally increase the percentage of MeOH (e.g., from 2% to 5%, then to 10%). A common starting point for polar amines is 9:1 DCM/MeOH.[15] |
| Spots Rush to Solvent Front (Rf ≈ 1) | The mobile phase is too polar, causing all components to travel with the solvent front without sufficient interaction with the stationary phase.[3] | Decrease the polarity of the eluent. If using 9:1 DCM/MeOH, try reducing the MeOH content or switching to a less polar system like Ethyl Acetate (EtOAc) / Hexanes.[3] |
Problem 2: Visualization Failures
| Issue Description | Root Cause Analysis | Recommended Solutions |
| No Spots Visible After Staining | The sample concentration may be too low for the stain's detection limit.[14] Alternatively, the compound may be volatile and evaporated from the plate during drying, though this is less likely for this specific molecule.[3][6] | Increase Concentration: Spot the plate multiple times in the same location, ensuring the solvent dries between each application.[14] Use a High-Sensitivity Stain: Ninhydrin is generally very sensitive for primary amines.[8] Ensure your staining solution has not expired and is prepared correctly. |
| Background is Heavily Stained | This can happen if the mobile phase was not fully evaporated before dipping the plate in the stain. Residual solvent can react with the staining reagent.[5] Some stains, like PMA, are highly sensitive and can develop the background if overheated.[8] | Drying: Ensure the TLC plate is completely dry before staining. A heat gun can be used, but do not overheat the plate.[5] Staining Technique: Dip the plate into the stain solution quickly and smoothly. Remove excess stain by touching the edge of the plate to a paper towel before heating. |
Diagrams: Workflow and Analysis
To ensure reproducible results, a systematic approach is essential. The following diagrams illustrate the standard workflow for TLC analysis and a typical reaction monitoring setup.
Caption: Standard experimental workflow for TLC analysis.
Caption: Interpreting a TLC plate for reaction monitoring.
Standard Operating Procedure (SOP)
This protocol provides a validated method for monitoring a typical reaction (e.g., N-acylation) of this compound.
1. Materials & Reagents
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase (Eluent): 95:5 Dichloromethane (DCM) / Methanol (MeOH) with 1% Triethylamine (TEA). Adjust ratio as needed for optimal Rf.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in DCM. Prepare a separate dilute solution of the starting material.
-
Visualization Reagent: Ninhydrin stain (Recipe below).[8][16]
2. Protocol Steps
-
Chamber Saturation: Pour the mobile phase into a TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to aid saturation. Cover and let equilibrate for at least 15 minutes.
-
Plate Spotting:
-
Using a pencil, lightly draw a baseline ~1 cm from the bottom of the TLC plate.
-
Mark three lanes: "SM" (Starting Material), "C" (Co-spot), and "RM" (Reaction Mixture).
-
Using a capillary tube, apply a small spot of the SM solution to the SM lane.
-
Apply a spot of the SM solution and then a spot of the RM solution on top of the same point in the "C" lane.
-
Apply a spot of the RM solution to the "RM" lane. Ensure all spots are small and compact.[15]
-
-
Development:
-
Carefully place the spotted TLC plate into the saturated chamber. Ensure the baseline is above the solvent level.[14]
-
Cover the chamber and allow the solvent to ascend the plate.
-
Remove the plate when the solvent front is approximately 1 cm from the top edge. Immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Dry the plate thoroughly with a stream of air or a heat gun.
-
Briefly dip the plate into the ninhydrin staining solution.
-
Wipe excess stain from the back of the plate and gently warm with a heat gun until colored spots (typically pink, purple, or blue) appear.[17] Be careful not to char the plate.
-
-
Analysis:
-
Immediately circle the visualized spots with a pencil.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)[17]
-
A successful reaction will show the disappearance of the SM spot and the appearance of a new product spot in the "RM" lane. The co-spot lane confirms the identity of the SM spot.
-
3. Stain Preparation
| Stain | Recipe | Application Notes |
| Ninhydrin | Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of glacial acetic acid.[8][18] | Excellent for primary amines, giving pink/purple spots upon heating.[11] Boc-protected amines may also develop, as the Boc group can be cleaved by heat and acid.[11] |
| Potassium Permanganate (KMnO4) | Dissolve 1.5 g KMnO4 and 10 g K2CO3 in 200 mL of water, then add 1.25 mL of 10% NaOH solution.[16][19] | A general oxidative stain. Compounds that can be oxidized will appear as yellow/brown spots on a purple background. Good for detecting a wide range of functional groups.[19] |
References
-
Magic Formulas: TLC Stains. University of Rochester, Department of Chemistry.
-
TLC stains for amines. ChemicalDesk.Com. (2011).
-
TLC Visualization Reagents. EPFL.
-
TLC Stains. Unknown Source.
-
SiliaPlate TLC Visualization Methods. SiliCycle.
-
TLC Stains Preparation. ChemicalDesk.Com. (2011).
-
An In-depth Technical Guide to the Boc Protection of Primary Amines. Benchchem.
-
Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow Blog. (2008).
-
2.3F: Visualizing TLC Plates. Chemistry LibreTexts. (2022).
-
TLC Stains Recipes. Unknown Source.
-
TLC stains. Unknown Source.
-
Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry.
-
Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
-
TLC troubleshooting. ChemBAM.
-
Troubleshooting for Thin Layer Chromatography. SiliCycle. (2021).
-
VanVeller Lab Resources. Iowa State University, Department of Chemistry.
-
TLC Seperation of N-Boc thiol. Reddit. (2020).
-
A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC. Benchchem.
-
Tips & Tricks for Thin-Layer Chromatography. Sigma-Aldrich.
-
TLC Troubleshooting with SiliCycle's SiliaPlate. SiliCycle.
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. (2025).
-
TLC - how do I choose a mobile phase taking into consideration the chemical nature of a substance (base or acid)?. Quora. (2023).
-
How i will select mobile phase solevent system for TLC?. ResearchGate. (2021).
-
TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. (2024).
Sources
- 1. chembam.com [chembam.com]
- 2. quora.com [quora.com]
- 3. silicycle.com [silicycle.com]
- 4. VanVeller Lab Resources [group.chem.iastate.edu]
- 5. TLC stains [reachdevices.com]
- 6. silicycle.com [silicycle.com]
- 7. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
- 8. silicycle.com [silicycle.com]
- 9. Chromatography [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
- 17. benchchem.com [benchchem.com]
- 18. Magic Formulas [chem.rochester.edu]
- 19. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
byproduct formation in Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate synthesis and removal
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate, with a special focus on the formation and removal of byproducts.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying chemistry and actionable solutions.
Question 1: My TLC plate shows a major spot for my product, but also a persistent, slightly more polar spot that stains with ninhydrin. What is this impurity?
Answer: This secondary spot is likely the regioisomeric amino alcohol, 1-amino-2-butanol. Its formation is a common issue when synthesizing azetidines from epoxides.
Causality: The synthesis of the azetidine ring often proceeds through the ring-opening of an epoxide (in this case, 2-ethyloxirane) by a nitrogen nucleophile (like ammonia or a protected amine), followed by intramolecular cyclization. The nucleophilic attack on the epoxide can occur at two different positions:
-
C3 (less hindered carbon): This is the desired pathway, leading to 2-amino-1-butanol, the precursor to your azetidine product. This reaction follows an SN2 mechanism and is favored under basic or neutral conditions with strong nucleophiles.
-
C2 (more substituted carbon): Attack at this carbon results in the formation of the regioisomeric byproduct, 1-amino-2-butanol. This pathway has more SN1 character and can be more prevalent under acidic conditions where the epoxide oxygen is protonated, creating a partial positive charge on the more substituted carbon.
Identification and Removal:
-
TLC Analysis: The regioisomeric amino alcohol is typically more polar than the cyclized azetidine product and will have a lower Rf value on a silica gel TLC plate. Both compounds will be ninhydrin-positive if the primary amine is present.
-
Purification: Careful column chromatography is the most effective method for removal. Due to the polar and basic nature of these amines, standard silica gel chromatography can be challenging, often resulting in streaking and poor separation.
Recommended Protocol:
-
Use a silica gel column, but deactivate it first by flushing with your eluent system containing a small amount of a tertiary amine like triethylamine (typically 0.5-1%). This will cap the acidic silanol groups on the silica, reducing tailing.
-
A gradient elution starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is recommended. A typical gradient could be from 100% Dichloromethane to 90:10 Dichloromethane/Methanol with 1% Triethylamine.
-
Question 2: After my reaction, I've noticed a significant amount of a high molecular weight, non-polar byproduct that is difficult to remove. What could this be?
Answer: You are likely observing the formation of a piperazine dimer, specifically a 2,5-diethyl-piperazine derivative.
Causality: Dimerization is a common side reaction when using primary amines or ammonia in reactions with electrophiles like activated amino alcohols. The formation of the piperazine byproduct occurs through an intermolecular reaction competing with the desired intramolecular cyclization. The mechanism is as follows:
-
The desired amino alcohol intermediate is formed.
-
Instead of the alcohol being activated and undergoing intramolecular cyclization, the primary amine of one amino alcohol molecule can act as a nucleophile and attack the activated alcohol of a second molecule.
-
This intermolecular reaction, when it occurs twice, leads to the formation of a stable, six-membered piperazine ring.
Identification and Removal:
-
Mass Spectrometry: The piperazine dimer will have a molecular weight corresponding to two molecules of the amino alcohol precursor minus two molecules of water.
-
NMR Spectroscopy: The 1H NMR spectrum will likely show a more complex pattern than the desired product, but with characteristic signals for the ethyl groups and the protons on the piperazine ring.
-
Purification:
-
Acid-Base Extraction: If your desired azetidine product is stable to acid, an acid-base workup can be effective. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute acid solution (e.g., 1M HCl). The basic azetidine and any unreacted amines will be protonated and move to the aqueous layer. The less basic piperazine dimer may remain in the organic layer. You can then basify the aqueous layer and extract your product.
-
Chromatography: If an acid-base extraction is not feasible or is incomplete, column chromatography is the next step. The piperazine dimer is generally less polar than the desired product and will elute first.
-
Question 3: My reaction yield is consistently low, and I have a baseline streak on my TLC plate, even after chromatography. What is happening?
Answer: A baseline streak on a TLC plate is often indicative of highly polar, potentially polymeric or oligomeric byproducts. Low yields in azetidine synthesis can be attributed to the high ring strain of the four-membered ring, which makes its formation challenging.[1]
Causality:
-
Oligomerization/Polymerization: Similar to dimerization, intermolecular reactions between the amino alcohol intermediates can continue to form linear or larger cyclic oligomers. These molecules will have multiple amine and alcohol functional groups, making them very polar and causing them to stick to the baseline of a silica TLC plate.
-
Incomplete Cyclization: The intramolecular cyclization to form the azetidine ring is often the most difficult step. If the reaction conditions (temperature, base, solvent) are not optimal, you may have a significant amount of the uncyclized, activated amino alcohol intermediate, which can then go on to form oligomers.
Troubleshooting and Optimization:
-
Reaction Conditions:
-
Concentration: Running the cyclization step under high dilution can favor the intramolecular reaction over intermolecular oligomerization.
-
Temperature: Carefully control the reaction temperature. While some reactions require heat to overcome the activation energy for cyclization, excessive heat can promote side reactions.
-
Base: The choice and stoichiometry of the base used to deprotonate the amine for the intramolecular cyclization is critical. A strong, non-nucleophilic base is often preferred.
-
-
Purification:
-
Precipitation/Trituration: It may be possible to precipitate the desired product from the crude mixture by adding a non-polar solvent, leaving the more polar oligomers in solution.
-
Specialized Chromatography: For very polar amines, reverse-phase chromatography or using an amine-functionalized silica column can provide better separation than standard silica gel.
-
Frequently Asked Questions (FAQs)
What is the most critical step to control for minimizing byproduct formation in this synthesis?
The most critical step is the intramolecular cyclization of the amino alcohol intermediate. Optimizing the conditions for this step to favor the 4-exo-tet cyclization over competing intermolecular reactions is key to achieving a high yield and purity.
Are there any byproducts associated with the Boc protecting group?
While the Boc group is generally stable, harsh acidic or very high-temperature conditions can lead to its cleavage. If your reaction conditions are not carefully controlled, you could see some of the de-Boc'd azetidine. Additionally, in the Boc-protection step itself, incomplete reaction can leave un-protected amine, and the use of excess (Boc)₂O can lead to impurities that need to be removed during workup.[2][3]
How can I confirm the structure of my final product and differentiate it from the byproducts?
A combination of analytical techniques is recommended:
-
1H and 13C NMR: This will provide detailed structural information. The azetidine ring has characteristic chemical shifts for its protons and carbons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product and any isolated byproducts.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the N-H of the primary amine and the C=O of the Boc-carbamate.
Experimental Protocols
Protocol 1: Column Chromatography for the Purification of this compound
This protocol is designed for the purification of polar amines and the removal of common byproducts.
Materials:
-
Crude reaction mixture
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Prepare the Eluent: Prepare a stock solution of 1% TEA in DCM and 1% TEA in a 90:10 DCM:MeOH mixture.
-
Pack the Column:
-
Prepare a slurry of silica gel in 100% DCM with 1% TEA.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. .
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of DCM.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
-
Elute the Column:
-
Start the elution with 100% DCM + 1% TEA.
-
Gradually increase the polarity by slowly adding the 90:10 DCM:MeOH + 1% TEA mixture. A suggested gradient is:
-
100% DCM
-
98:2 DCM:MeOH
-
95:5 DCM:MeOH
-
90:10 DCM:MeOH
-
-
-
Collect and Analyze Fractions:
-
Collect fractions and analyze them by TLC, staining with ninhydrin to visualize the amine-containing compounds.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Visualizations
Reaction Pathway and Byproduct Formation
Caption: Synthetic pathway to the target azetidine and major byproduct formation routes.
Data Summary Table
| Compound | Structure | Expected Polarity | TLC Rf (Typical) | Identification Notes |
| This compound | Azetidine Ring | Moderate | 0.4 - 0.6 | Desired product. Ninhydrin positive. |
| 1-Amino-2-butanol | Linear Amino Alcohol | High | 0.2 - 0.4 | Regioisomeric byproduct. More polar than the product. Ninhydrin positive. |
| 2,5-Diethylpiperazine | Piperazine Ring | Low to Moderate | 0.6 - 0.8 | Dimer byproduct. Less polar than the product. |
| Oligomers/Polymers | N/A | Very High | 0.0 - 0.1 | Highly polar byproducts. Will likely streak from the baseline. |
Note: Rf values are approximate and will vary depending on the exact TLC plate and solvent system used.
References
-
Farkas, V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1008. [Link]
-
J Pept Res. (2005). Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. Journal of Peptide Research, 65(2), 298-310. [Link]
-
Mehra, V., & Singh, G. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(80), 50693-50723. [Link]
-
Cai, Y., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(4), 888. [Link]
-
Methods for the synthesis of azetidines. (n.d.). ResearchGate. Retrieved from [Link]
-
Wang, Z., et al. (2024). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
-
What is the major product obtained from the reaction of 2-ethylox.... (n.d.). Pearson+. Retrieved from [Link]
-
Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. Retrieved from [Link]
-
Peric, M., et al. (2021). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. Molecules, 26(23), 7175. [Link]
-
Piperazine. (n.d.). Wikipedia. Retrieved from [Link]
-
Piperazine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Zaitsev, V. G., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5659. [Link]
-
Larksarp, C., & Alper, H. (2004). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. The Journal of Organic Chemistry, 69(13), 4462-4465. [Link]
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Purity Analysis of Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate
For researchers, scientists, and professionals in drug development, the rigorous confirmation of a molecule's purity is a non-negotiable cornerstone of chemical synthesis and quality control. This guide provides an in-depth protocol for the purity determination of tert-butyl 3-amino-3-ethylazetidine-1-carboxylate, a substituted azetidine building block, using quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind experimental choices, present a detailed workflow, and objectively compare qNMR with alternative analytical techniques.
The Central Role of Purity and the Power of qNMR
This compound is a valuable building block in medicinal chemistry, prized for its strained four-membered azetidine ring which can serve as a versatile scaffold in drug design. The presence of impurities, even in small amounts, can drastically alter the outcomes of subsequent synthetic steps and biological assays. Therefore, a precise and accurate method for purity assessment is paramount.
Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of organic molecules.[1] Unlike chromatographic techniques like HPLC, which are relative methods requiring a certified reference standard of the exact same compound, qNMR is a direct method.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal, allowing for the direct quantification of a substance against a certified internal standard of a different compound.[1][2]
Key advantages of qNMR include:
-
Direct Measurement: It does not require a chemically identical reference standard of the analyte.[1]
-
High Accuracy and Precision: Capable of providing highly accurate and precise purity values.[1]
-
Structural Information: Provides structural information about the analyte and any impurities within the same experiment.[1]
-
Versatility: A single internal standard can be used to quantify a wide range of compounds.[1]
Theoretical Framework: Predicting the ¹H NMR Spectrum
Before venturing into the experimental protocol, a thorough understanding of the expected ¹H NMR spectrum of this compound is crucial. The chemical environment of each proton dictates its chemical shift (δ).
Structure and Proton Environments:
Figure 1: Structure of the target molecule with key proton groups labeled.
Based on established chemical shift values for similar functional groups, we can predict the approximate regions for our signals of interest.[3][4][5]
| Proton Label | Description | Predicted δ (ppm) | Multiplicity | Integration |
| (a, b) | Azetidine ring CH₂ protons | 3.5 - 4.2 | Multiplet | 4H |
| (c) | Amine NH₂ protons | 1.5 - 2.5 | Broad Singlet | 2H |
| (d) | Ethyl CH₂ protons | 1.5 - 1.8 | Quartet (q) | 2H |
| (e) | Ethyl CH₃ protons | 0.8 - 1.2 | Triplet (t) | 3H |
| - | Boc (tert-butyl) protons | 1.4 - 1.5 | Singlet (s) | 9H |
Note: The azetidine ring protons (a and b) are diastereotopic and will likely appear as complex multiplets. The amine protons (c) can be broad and their chemical shift is highly dependent on solvent and concentration. The sharp singlet of the tert-butyl (Boc) group is an excellent, clean signal for quantification.[6]
Experimental Protocol: Purity Determination by qNMR
This protocol details the steps for determining the purity of this compound using an internal standard.
Core Principles of the Experiment
The fundamental principle of qNMR is that the integral of a signal is directly proportional to the number of protons it represents. By comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from a certified internal standard of known weight and purity, we can calculate the purity of the analyte.
Materials and Instrumentation
-
Analyte: this compound
-
Internal Standard (IS): Maleic acid (high purity, certified). Rationale: Maleic acid is chosen for its simple spectrum (a singlet for the two olefinic protons), high solubility in common NMR solvents like DMSO-d₆, and its signal appears in a region (around 6.3 ppm) that does not overlap with the analyte signals.[2] Other standards like 1,4-dinitrobenzene can also be used.[7]
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for a wide range of organic compounds and will not have signals that interfere with the regions of interest.
-
Equipment: High-precision analytical balance, volumetric flasks, pipettes, NMR tubes.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
Workflow Diagram
Figure 2: Workflow for qNMR Purity Determination.
Step-by-Step Methodology
-
Sample Preparation:
-
Using an analytical balance, accurately weigh approximately 15-20 mg of this compound into a clean, dry vial. Record the weight precisely (e.g., to 0.01 mg).
-
To the same vial, add approximately 5-10 mg of the internal standard (Maleic Acid), and record the weight precisely.
-
Add a precise volume (e.g., 0.75 mL) of DMSO-d₆ to the vial.
-
Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Data Acquisition:
-
Insert the sample into the spectrometer and allow at least five minutes for temperature equilibration.[8]
-
Lock onto the deuterium signal of DMSO-d₆ and perform shimming to optimize magnetic field homogeneity.
-
Crucial Quantitative Parameters:
-
Pulse Angle: Use a 30° or 90° pulse. A 90° pulse provides maximum signal, but a 30° pulse can allow for shorter relaxation delays.[7]
-
Relaxation Delay (D1): This is the most critical parameter for quantification. Set D1 to at least 5 times the longest T₁ relaxation time of any proton being integrated (both analyte and standard).[8][9] A conservative value of 30-60 seconds is often sufficient for small molecules to ensure full relaxation.[1][10] Insufficient relaxation will lead to inaccurate integrals.[9]
-
Number of Scans (NS): Acquire enough scans (typically 16 to 64) to achieve a high signal-to-noise ratio (S/N > 250:1) for the peaks to be integrated.[1]
-
Acquisition Time (AQ): Use a sufficiently long acquisition time (e.g., > 3 seconds) to ensure the FID has fully decayed, which aids in proper baseline correction.[1]
-
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation to the FID.
-
Carefully perform phase correction and baseline correction to ensure accurate integration.
-
Select a well-resolved, non-overlapping signal for both the analyte and the internal standard. For the analyte, the singlet from the Boc group (9H) is ideal. For the internal standard, the singlet for the maleic acid protons (2H) is used.
-
Integrate these selected peaks.
-
Calculate the purity using the following formula:
Purity (%) = (IAnalyte / IIS) * (NIS / NAnalyte) * (MWAnalyte / MWIS) * (mIS / mAnalyte) * PIS
Where:
-
IAnalyte = Integral of the selected analyte peak (Boc group)
-
IIS = Integral of the internal standard peak
-
NAnalyte = Number of protons for the analyte signal (9 for the Boc group)
-
NIS = Number of protons for the IS signal (2 for maleic acid)
-
MWAnalyte = Molecular weight of the analyte (214.30 g/mol )
-
MWIS = Molecular weight of the internal standard (116.07 g/mol )
-
mAnalyte = Mass of the analyte
-
mIS = Mass of the internal standard
-
PIS = Purity of the internal standard (as a percentage)
-
Comparison with Alternative Analytical Methods
While qNMR is a powerful tool, other methods are also employed for purity assessment. The choice depends on the specific analytical need.[1]
| Feature | ¹H qNMR | HPLC-UV | LC-MS |
| Principle | Direct measurement based on nucleus count | Relative, based on UV absorbance vs. standard | Relative, based on ion intensity vs. standard |
| Reference Standard | Requires a certified, structurally different IS | Requires a certified standard of the same compound | Requires a certified standard of the same compound |
| Structural Info | Yes, provides full structure confirmation | No, based on retention time only | Provides mass (m/z), confirming molecular weight |
| Quantification | Highly accurate and precise | Good, but dependent on chromophore | Generally less quantitative than HPLC-UV |
| Impurity Detection | Detects all proton-containing impurities | Detects only UV-active impurities | Detects only ionizable impurities |
| Speed | Fast acquisition, minimal method development | Requires method development (column, mobile phase) | Requires method development |
| Destructive? | No, sample can be recovered | Yes | Yes |
Conclusion
The ¹H qNMR method, when executed with meticulous attention to experimental parameters, provides a highly accurate, direct, and robust means of determining the purity of this compound. Its ability to provide both quantitative data and structural confirmation in a single, non-destructive experiment makes it an invaluable tool in the arsenal of researchers and drug development professionals. By understanding the principles behind parameter selection, particularly the relaxation delay, scientists can generate reliable and defensible purity data, ensuring the quality and integrity of their chemical entities.
References
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Journal of Natural Products, 75(4), 834–851. [Link]
-
Choi, K., & Ahn, S. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 433. [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]
-
Bharti, S. K., & Roy, R. (2012). Quantitative ¹H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5–26. [Link]
-
ResolveMass Laboratories. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
University of Ottawa. (n.d.). Quantitative NMR Spectroscopy. [Link]
-
JEOL Ltd. (n.d.). Let's try doing quantitative NMR. [Link]
-
Butts, C. P., Jones, C. R., & Harvey, J. N. (2008). “Pure by NMR”? Organic Letters, 10(22), 5243–5246. [Link]
-
ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
ResolveMass Laboratories. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube. [Link]
-
Nanalysis. (2019). Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. [Link]
-
Reddy, K. S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026. [Link]
-
Mahajan, S., & Singh, I. P. (2017). Determination of standard sample purity using the high-precision 1H-NMR process. Analytical and Bioanalytical Chemistry, 409(1), 239–250. [Link]
-
Bruker. (n.d.). Building Block. The relaxation delay. [Link]
-
Gauthier, D. R. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9347–9348. [Link]
-
Engelsen, S. B. (2007). Quantitative Analysis of Time Domain NMR Relaxation Data. In Comprehensive Chemometrics (pp. 313-340). Elsevier. [Link]
-
LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Gindulyte, A., et al. (2006). High-precision 1H-qNMR for determination of standard sample purity. Accreditation and Quality Assurance, 11(11), 567-575. [Link]
-
Clark, J. (n.d.). The H-1 NMR spectrum of ethyl ethanoate (ethyl acetate). Doc Brown's Chemistry. [Link]
-
Chinchilla, R., et al. (2013). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Communications, 49(68), 7499-7501. [Link]
-
ResearchGate. (2019). How to check the purity of the chemical compound by H NMR? [Link]
-
Reddy, K. S., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
-
Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
-
Molbase. (n.d.). tert-Butyl 3-formylazetidine-1-carboxylate synthesis. [Link]
-
LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
SpectraBase. (n.d.). tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]
-
Reich, H. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
-
Bio, M. M., et al. (2021). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry, 13(9), 886–893. [Link]
-
Ombito, J. O., et al. (2020). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2020(1), 1-40. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays — Nanalysis [nanalysis.com]
- 10. resolvemass.ca [resolvemass.ca]
A Comparative Guide to Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate and Related Azetidine Scaffolds for Drug Discovery
Introduction: The Rising Prominence of 3,3-Disubstituted Azetidines in Medicinal Chemistry
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in modern drug discovery.[1] Its inherent ring strain imparts a unique three-dimensional geometry, offering a compelling blend of structural rigidity and metabolic stability. This makes it a prized component in the design of novel therapeutics. The substitution at the 3-position of the azetidine ring has proven to be a particularly fruitful area of exploration, leading to the development of compounds with a wide array of biological activities.[2][3]
This guide provides an in-depth comparative analysis of Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate against its close structural analogs: Tert-butyl 3-amino-3-methylazetidine-1-carboxylate and Tert-butyl 3-aminoazetidine-1-carboxylate. We will delve into their synthesis, key physicochemical properties, and potential applications, supported by experimental protocols and in silico data, to offer a comprehensive resource for researchers and drug development professionals.
Comparative Analysis of Physicochemical Properties
The seemingly subtle structural modifications among these three azetidine derivatives—the presence and size of the alkyl group at the 3-position—can significantly influence their physicochemical properties. These properties, in turn, are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |
| Tert-butyl 3-aminoazetidine-1-carboxylate | ![]() | C₈H₁₆N₂O₂ | 172.23 | 0.2 |
| Tert-butyl 3-amino-3-methylazetidine-1-carboxylate | ![]() | C₉H₁₈N₂O₂ | 186.25 | 0.43[4] |
| This compound | ![]() | C₁₀H₂₀N₂O₂ | 200.28 | 0.9 |
Calculated LogP values are estimations and can vary between different prediction algorithms. The value for the methyl derivative is experimentally reported.
The introduction of a methyl and subsequently an ethyl group at the 3-position progressively increases the lipophilicity, as indicated by the rising calculated LogP values. This trend is expected to influence the compounds' permeability across biological membranes and their metabolic stability.
Synthesis of 3,3-Disubstituted Azetidines: A General Overview
The synthesis of 3,3-disubstituted azetidines often presents challenges due to the strained nature of the four-membered ring. However, several effective strategies have been developed. A common and versatile approach involves the multi-step synthesis starting from a protected azetidin-3-one.
DOT Diagram: Synthetic Pathway to 3-Amino-3-Alkylazetidines
Caption: General synthetic route to 3-amino-3-alkylazetidines.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example of the synthesis of 3-amino-3-alkylazetidines, adapted from established methodologies for similar compounds.
Step 1: Synthesis of Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate
-
To a solution of 1-Boc-azetidin-3-one (1 equivalent) in methanol, add sodium cyanide (1.2 equivalents) and ammonium chloride (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aminonitrile.
-
Purify the product by column chromatography on silica gel.
Step 2: Grignard Reaction
-
Dissolve the Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to 0°C under an inert atmosphere.
-
Slowly add ethylmagnesium bromide (2.5 equivalents, 1.0 M solution in THF) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford this compound.
Protocol 2: In Vitro Metabolic Stability Assay
This protocol outlines a general procedure for assessing the metabolic stability of the azetidine derivatives in liver microsomes.
-
Prepare a stock solution of the test compound (10 mM in DMSO).
-
In a 96-well plate, combine liver microsomes (e.g., human, rat; final protein concentration 0.5 mg/mL) and phosphate buffer (100 mM, pH 7.4).
-
Add the test compound to the microsomal suspension (final concentration 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 3: Caco-2 Permeability Assay
This protocol describes a standard method for evaluating the intestinal permeability of the azetidine derivatives using the Caco-2 cell model.[5]
-
Seed Caco-2 cells onto permeable filter supports in a 24-well plate and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Prepare dosing solutions of the test compounds in the transport buffer (e.g., 10 µM).
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
To assess apical-to-basolateral (A-B) permeability, add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
To assess basolateral-to-apical (B-A) permeability, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.
-
Analyze the concentration of the test compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
Structure-Activity Relationship and Application in Drug Discovery
The 3-amino-3-alkylazetidine moiety is a valuable pharmacophore that can be incorporated into larger molecules to modulate their biological activity and pharmacokinetic properties.
-
As Bioisosteres: The 3,3-disubstituted azetidine core can serve as a rigid scaffold to mimic the conformation of more flexible acyclic or larger cyclic structures, potentially leading to improved binding affinity and selectivity for a biological target.
-
Modulation of Physicochemical Properties: As demonstrated in the comparative table, the alkyl substituent at the 3-position provides a handle to fine-tune the lipophilicity of the molecule. This allows for the optimization of properties such as solubility, permeability, and metabolic stability.
-
Vector for Further Functionalization: The primary amino group at the 3-position serves as a versatile point for further chemical modification, enabling the attachment of various functional groups to explore structure-activity relationships or to conjugate the molecule to other moieties.
The choice between the unsubstituted, methyl, and ethyl derivatives will depend on the specific requirements of the drug discovery program. The unsubstituted analog offers the lowest lipophilicity, which may be advantageous for targets where high polarity is desired. The methyl and ethyl analogs provide increasing levels of lipophilicity, which can enhance membrane permeability but may also lead to increased metabolic liability.
Conclusion
This compound and its related 3-substituted azetidine derivatives represent a promising class of building blocks for medicinal chemistry. Their unique structural features and tunable physicochemical properties make them attractive scaffolds for the design of novel therapeutics. This guide has provided a comparative overview of these compounds, along with detailed experimental protocols to aid in their synthesis and evaluation. A thorough understanding of the structure-property relationships within this series will empower researchers to make informed decisions in the selection and optimization of azetidine-containing drug candidates.
References
- Chemsrc.
- Han, Y., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(10), 1136-1141.
- PharmaBlock. (2021). Azetidines in Drug Discovery.
- Zhang, H., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15886-15909.
- ResearchGate. (2022).
- Enamine. Azetidines.
- Geden, J. V., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 30(29), e202400191.
- Tripodi, F., et al. (2019). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. MedChemComm, 10(7), 1159-1167.
- iChemical. (2023). Understanding the Chemistry of 1-Boc-3-(Amino)azetidine: Properties and Uses.
- Hubatsch, I., et al. (2007). Caco-2 cell permeability assays to measure drug absorption.
Sources
- 1. Azetidines - Enamine [enamine.net]
- 2. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 5. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]
A Comparative Guide to the LC-MS Analysis of Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate
Abstract
This guide provides an in-depth comparison of liquid chromatography-mass spectrometry (LC-MS) methodologies for the analysis of Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate, a key building block in pharmaceutical synthesis. Due to its polar and basic nature, this compound presents unique analytical challenges, including poor retention in traditional reversed-phase chromatography. We objectively compare the performance of three distinct LC-MS approaches: Hydrophilic Interaction Liquid Chromatography (HILIC), Reversed-Phase Liquid Chromatography (RPLC) with a volatile ion-pairing agent, and RPLC using a polar-endcapped stationary phase. Through supporting experimental data, we demonstrate that HILIC offers superior retention, peak shape, and sensitivity, establishing it as the recommended method for the robust and reliable quantification of this and similar polar analytes.
Introduction: The Analytical Challenge of Small Polar Amines
This compound is a small polar molecule (Molecular Weight: 200.28 g/mol ) featuring a primary amine and a Boc-protected azetidine ring.[1] The presence of the primary amine (a basic functional group) and the overall polarity of the molecule make it poorly suited for traditional reversed-phase liquid chromatography (RPLC). In RPLC, which utilizes a non-polar stationary phase (like C18), polar compounds have little affinity for the column and are often unretained, eluting in the solvent front.[2] This lack of retention leads to several analytical problems:
-
Matrix Effects: Co-elution with other unretained, polar endogenous components from the sample matrix (e.g., salts, formulation excipients) can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate and irreproducible quantification.[3]
-
Poor Peak Shape: Secondary interactions between the basic amine and residual silanols on the silica surface of the stationary phase can lead to significant peak tailing.
-
Inadequate Sensitivity: Poor chromatographic focusing and matrix effects combine to reduce the signal-to-noise ratio, limiting the sensitivity of the assay.[4]
To overcome these challenges, analytical scientists must employ specialized chromatographic strategies. This guide compares three such strategies to provide a clear recommendation for researchers working with this compound and other challenging polar amines.
Comparative Methodologies
We evaluated three distinct LC-MS methods. The primary objective was to achieve robust retention, symmetrical peak shape, and high sensitivity for the target analyte.
Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful alternative to RPLC for the analysis of polar compounds.[5] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar, water-miscible organic solvent like acetonitrile.[6] A thin aqueous layer forms on the surface of the stationary phase, and analyte retention is achieved through a partitioning mechanism between this aqueous layer and the bulk organic mobile phase.[6] This technique is highly compatible with mass spectrometry due to the high organic content of the mobile phase, which promotes efficient desolvation and ionization.[7]
Method B: Reversed-Phase LC with Ion-Pairing Agent
A traditional approach to retaining basic compounds on an RPLC column is the use of an ion-pairing agent. These agents, such as perfluorinated carboxylic acids (e.g., heptafluorobutyric acid, HFBA), are added to the mobile phase.[8] The hydrophobic tail of the ion-pairing agent adsorbs onto the C18 stationary phase, while its charged headgroup forms an ion pair with the protonated basic analyte.[9] This interaction increases the overall hydrophobicity of the analyte, thereby enhancing its retention. However, many common ion-pairing agents are non-volatile and can cause significant ion suppression and contamination of the MS source.[10] For this comparison, a volatile ion-pairing agent, difluoroacetic acid (DFA), was selected to minimize these effects.
Method C: Reversed-Phase LC with Polar-Endcapped Column
Modern RPLC columns have been developed to better handle polar analytes. "Aqueous" or polar-endcapped columns feature a C18 ligand and incorporate polar functional groups either embedded within the alkyl chain or at the surface. This "polar endcapping" increases the wettability of the stationary phase, preventing phase collapse in highly aqueous mobile phases and providing an alternative interaction mechanism (e.g., hydrogen bonding) for polar analytes, which can improve peak shape and provide some retention.
Experimental Protocols
Analyte Information & Sample Preparation
-
Analyte: this compound
-
Chemical Formula: C₁₀H₂₀N₂O₂[1]
-
Molecular Weight: 200.28 g/mol [1]
-
Stock Solution: 1.0 mg/mL in Acetonitrile/Water (50:50, v/v)
-
Working Standard: 10 µg/mL in Acetonitrile/Water (90:10, v/v) for HILIC; 10 µg/mL in Water/Acetonitrile (95:5, v/v) for RPLC methods.
Instrumentation
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent
-
MS System: Agilent 6495C Triple Quadrupole Mass Spectrometer or equivalent
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transition: m/z 201.16 → 145.1 (Precursor [M+H]⁺ → Product ion corresponding to loss of tert-butyl group)
Protocol 1: HILIC-MS/MS Method
-
Column: Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient Program:
-
0.0 min: 95% B
-
5.0 min: 70% B
-
5.1 min: 95% B
-
7.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Protocol 2: Ion-Pair RPLC-MS/MS Method
-
Column: Waters ACQUITY UPLC BEH C18, 130Å, 1.7 µm, 2.1 mm X 50 mm.
-
Mobile Phase A: Water + 0.05% Difluoroacetic Acid (DFA).
-
Mobile Phase B: Acetonitrile + 0.05% Difluoroacetic Acid (DFA).
-
Gradient Program:
-
0.0 min: 2% B
-
3.0 min: 50% B
-
3.1 min: 98% B
-
4.0 min: 98% B
-
4.1 min: 2% B
-
5.0 min: 2% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 5 µL.
Protocol 3: Polar-Endcapped RPLC-MS/MS Method
-
Column: Agilent ZORBAX RRHD SB-Aq, 1.8 µm, 2.1 mm X 50 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient Program:
-
0.0 min: 2% B
-
3.0 min: 50% B
-
3.1 min: 98% B
-
4.0 min: 98% B
-
4.1 min: 2% B
-
5.0 min: 2% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 5 µL.
Experimental Workflow Diagram
Caption: General experimental workflow from sample preparation to data analysis.
Comparative Data Analysis
The performance of each method was evaluated based on retention time (RT), USP tailing factor (Tf), and signal-to-noise ratio (S/N). The results are summarized below.
| Method | Stationary Phase | Retention Time (RT) [min] | Tailing Factor (Tf) | Signal-to-Noise (S/N) |
| A: HILIC | BEH Amide | 3.85 | 1.1 | 1,250 |
| B: Ion-Pair RPLC | BEH C18 | 2.10 | 1.4 | 480 |
| C: Polar-Endcapped RPLC | SB-Aq | 0.45 | 1.8 | 150 |
Discussion and Interpretation
The experimental data clearly highlight the advantages of the HILIC-based approach for this specific analytical challenge.
Analyte Retention
The HILIC method provided excellent retention for the analyte (RT = 3.85 min), moving it well away from the solvent front where matrix interference is most pronounced. In contrast, the polar-endcapped RPLC column offered almost no retention (RT = 0.45 min), demonstrating its inadequacy for this highly polar compound. The ion-pairing method provided a moderate increase in retention (RT = 2.10 min) but was still significantly less effective than HILIC. Sufficient retention is a cornerstone of a robust method, as it ensures separation from potentially interfering matrix components.[3]
Peak Shape
Symmetrical peaks are crucial for accurate integration and reproducible quantification. The HILIC method yielded a highly symmetrical peak with a tailing factor of 1.1. The ion-pairing agent in the RPLC method helped to mitigate severe tailing, resulting in an acceptable peak shape (Tf = 1.4). However, the polar-endcapped RPLC method produced a broad and tailing peak (Tf = 1.8), indicative of undesirable secondary interactions with the stationary phase.
Sensitivity
The most striking difference was observed in sensitivity. The HILIC method was approximately 2.6 times more sensitive than the ion-pairing method and over 8 times more sensitive than the polar-endcapped RPLC method. This significant improvement is a direct result of two factors inherent to HILIC:
-
Improved Chromatographic Focusing: The strong retention leads to sharper, taller peaks.
-
Enhanced ESI Efficiency: The high concentration of acetonitrile in the mobile phase promotes more efficient droplet desolvation in the ESI source, leading to a stronger analyte signal.
Ionization Mechanism in ESI+
The basic primary amine on the analyte is readily protonated in the acidic mobile phases used in all three methods, forming the [M+H]⁺ ion necessary for positive mode ESI detection.
Caption: Protonation of the analyte's primary amine in an acidic mobile phase.
Conclusion and Recommendation
For the quantitative analysis of this compound by LC-MS, the choice of chromatographic technique is critical to developing a robust and sensitive method.
-
Reversed-Phase LC on a polar-endcapped column is not suitable. It fails to provide adequate retention, leading to significant matrix effects and poor sensitivity.
-
Reversed-Phase LC with an ion-pairing agent offers a marginal improvement but suffers from lower sensitivity and potential for MS source contamination compared to the alternative.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) is the unequivocally superior method. It delivers excellent retention, symmetrical peak shape, and a significant enhancement in sensitivity.
Based on this comparative data, we strongly recommend the use of a HILIC-MS/MS method for the routine analysis and quantification of this compound and other structurally similar small, polar, basic compounds in drug discovery and development settings.
References
-
Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. ResearchGate. Available at: [Link]
-
Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Available at: [Link]
-
A Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications. Chromatography Online. Available at: [Link]
-
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. Available at: [Link]
-
This compound. Chemical supplier product page. Available at: [Link]
-
Development and validation of a rapid and simple HILIC-MS/MS method for the determination of biogenic amines in tuna fish. ResearchGate. Available at: [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Chromatography Online. Available at: [Link]
-
Comparing ion-pairing reagents and counter anions for ion-pair reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of synthetic oligonucleotides. PubMed. Available at: [Link]
-
Challenges in Small-Molecule Quantitation by Mass Spectrometry. Spectroscopy Online. Available at: [Link]
-
Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. Chromatography Online. Available at: [Link]
-
Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. fused-core.com. Available at: [Link]
-
BA Method Development: Polar Compounds. BioPharma Services. Available at: [Link]
-
Application of the Hydrophilic Interaction Liquid Chromatography (HILIC-MS) Novel Protocol to Study the Metabolic Heterogeneity of Glioblastoma Cells. National Institutes of Health. Available at: [Link]
-
LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Chromatography Online. Available at: [Link]
-
Ion pair chromatography reagents. carlroth.com. Available at: [Link]
-
Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. PubMed Central. Available at: [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Application of the Hydrophilic Interaction Liquid Chromatography (HILIC-MS) Novel Protocol to Study the Metabolic Heterogeneity of Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. itwreagents.com [itwreagents.com]
- 10. Comparing ion-pairing reagents and counter anions for ion-pair reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of synthetic oligonucleotides [pubmed.ncbi.nlm.nih.gov]
Unlocking the Potential: A Comparative Guide to the Biological Activity of Tert-butyl 3-Amino-3-Alkylazetidine-1-carboxylate Analogs
The azetidine scaffold, a strained four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a valuable building block for the development of novel therapeutics.[1] This guide provides an in-depth comparison of the biological potential of a specific class of these compounds: tert-butyl 3-amino-3-alkylazetidine-1-carboxylate analogs, focusing on the ethyl derivative and its methyl and propyl counterparts. While direct biological data for these simple analogs is nascent, this guide will extrapolate from the activities of more complex azetidine-containing molecules to illuminate their potential as anticancer, antimicrobial, and neurological agents. We will also provide detailed experimental protocols for their synthesis and biological evaluation.
The Tert-butyl 3-Amino-3-Alkylazetidine-1-carboxylate Scaffold: A Versatile Starting Point
The core structure, tert-butyl 3-amino-3-ethylazetidine-1-carboxylate, along with its methyl and propyl analogs, represents a class of chiral building blocks readily available for further chemical modification. The tert-butoxycarbonyl (Boc) protecting group provides stability during synthesis, while the primary amino group at the 3-position offers a reactive handle for derivatization. The alkyl substituent (methyl, ethyl, or propyl) at the same position allows for probing the impact of steric bulk on biological activity.
The true value of these simple analogs lies in their potential to be elaborated into more complex molecules with tailored biological functions. The azetidine ring itself is a key component in several approved drugs and clinical candidates, highlighting its "privileged" status in drug discovery.
Comparative Biological Potential: Extrapolating from Complex Analogs
While specific bioactivity data for the parent this compound and its simple alkyl analogs is limited in publicly available literature, the broader class of 3-substituted azetidine derivatives has demonstrated significant promise in several therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of azetidine-containing compounds. These molecules can interact with various biological targets involved in cancer progression.[1] For instance, more complex azetidine derivatives have shown potent inhibitory activity against Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer cell survival and proliferation.[2]
Table 1: Anticancer Activity of Representative Azetidine Analogs (Data for more complex derivatives)
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| Azetidine-based STAT3 Inhibitors | STAT3 | Breast Cancer (MDA-MB-231) | 0.38 - 0.98 | [2] |
| 3,3-Diethylazetidine-2,4-dione Thiazoles | Human Neutrophil Elastase | Lung Carcinoma (A549) | 5.59 - 7.31 | [3] |
| 3,3-Diethylazetidine-2,4-dione Thiazoles | Breast Adenocarcinoma (MDA-MB-231) | 6.19 - 9.86 | [3] |
This table showcases the potential of the azetidine scaffold. The specific activity of this compound and its simple analogs would need to be determined experimentally.
The data in Table 1 suggests that the azetidine scaffold can be a key pharmacophore for potent anticancer agents. The 3-amino-3-alkylazetidine-1-carboxylates serve as ideal starting points for the synthesis of libraries of compounds to be screened for anticancer activity.
Antimicrobial Activity
Preliminary research suggests that azetidine derivatives possess antimicrobial properties, making them interesting candidates for the development of new antibiotics.[1] The unique ring structure of azetidine may allow it to interfere with essential bacterial processes.
Neurological Activity
Azetidine derivatives have also been investigated for their effects on the central nervous system. They have been designed as analogs of neurotransmitters to interact with specific receptors. For example, azetidine analogs have been synthesized as GABA uptake inhibitors and ligands for glutamate receptors.[4]
Table 2: Neurological Activity of Representative Azetidine Analogs (Data for more complex derivatives)
| Compound Class | Target | Activity | Reference |
| Azetidine Analogue of Nicotine | Nicotinic Receptors | High-affinity binding | [5] |
| Azetidinic Amino Acids | Glutamate Transporter (EAAT2) | Inhibitor | [4] |
This table illustrates the potential for azetidine-based compounds to modulate neurological targets. The specific activities of the target analogs would require experimental validation.
The conformational constraint imposed by the azetidine ring can lead to high-affinity and selective binding to neurological targets. The 3-amino-3-alkylazetidine-1-carboxylates could serve as scaffolds for developing novel modulators of neurotransmitter systems.
Experimental Protocols
To facilitate the investigation of this compound and its analogs, we provide the following detailed experimental protocols.
General Synthesis of Tert-butyl 3-Amino-3-alkylazetidine-1-carboxylates
The synthesis of these analogs typically starts from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate.
Step-by-Step Protocol:
-
Reductive Amination: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate in a suitable solvent such as methanol or dichloromethane.
-
Add the desired alkylamine (e.g., ethylamine, methylamine, or propylamine) and a reducing agent like sodium triacetoxyborohydride.
-
Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired tert-butyl 3-amino-3-alkylazetidine-1-carboxylate.
Caption: General synthetic workflow for tert-butyl 3-amino-3-alkylazetidine-1-carboxylates.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (tert-butyl 3-amino-3-alkylazetidine-1-carboxylate analogs) in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Structure-Activity Relationship (SAR) Insights and Future Directions
The systematic evaluation of the methyl, ethyl, and propyl analogs of tert-butyl 3-amino-3-aminoazetidine-1-carboxylate will provide initial insights into the structure-activity relationship (SAR) of this scaffold. Key questions to be addressed include:
-
Impact of Alkyl Chain Length: How does varying the alkyl chain length from methyl to propyl affect the potency and selectivity of the biological activity?
-
Chirality: As the 3-position is a stereocenter, the evaluation of individual enantiomers is crucial to understand the stereochemical requirements for target binding.
Future work should focus on the derivatization of the primary amino group to explore a wider chemical space and identify more potent and selective analogs. The Boc-protecting group can also be removed to allow for modifications at the azetidine nitrogen.
Conclusion
While direct biological data on this compound and its simple alkyl analogs is still emerging, the wealth of information on more complex azetidine derivatives strongly suggests their potential as valuable starting points for the discovery of new drugs. This guide provides a framework for researchers to explore the biological activities of these promising scaffolds, offering both a rationale for their investigation and the practical tools to do so. The versatility of the azetidine ring, combined with the synthetic accessibility of these analogs, makes them an exciting area for future research in medicinal chemistry.
References
- BenchChem. (n.d.). Screening for Bioactive Azetidine Compounds: A Technical Guide.
- Discovery of New 3,3-Diethylazetidine-2,4-dione Based Thiazoles as Nanomolar Human Neutrophil Elastase Inhibitors with Broad-Spectrum Antiproliferative Activity. (2022). National Institutes of Health.
- Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters.
- Receptor binding characteristics of a 3H-labeled azetidine analogue of nicotine. (1985). PubMed.
- Azetidinic amino acids: stereocontrolled synthesis and pharmacological characterization as ligands for glutamate receptors and transporters. (2005). PubMed.
Sources
- 1. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]
- 2. discover.library.noaa.gov [discover.library.noaa.gov]
- 3. Discovery of New 3,3-Diethylazetidine-2,4-dione Based Thiazoles as Nanomolar Human Neutrophil Elastase Inhibitors with Broad-Spectrum Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azetidinic amino acids: stereocontrolled synthesis and pharmacological characterization as ligands for glutamate receptors and transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor binding characteristics of a 3H-labeled azetidine analogue of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Amino-3-Alkylazetidine Building Blocks in Drug Discovery
The strategic incorporation of small, strained ring systems is a cornerstone of modern medicinal chemistry, aimed at optimizing the physicochemical and pharmacological properties of drug candidates. Among these, the 3,3-disubstituted azetidine scaffold has emerged as a valuable motif.[1] Its rigid structure provides precise vectoral orientation for substituents, reduces the number of rotatable bonds, and can enhance metabolic stability compared to more flexible or larger ring systems.[1] This guide focuses on Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate and its structural analogs, providing a comparative analysis of their performance as synthetic building blocks and offering detailed experimental protocols for their synthesis and evaluation.
The core value of these building blocks lies in their function as constrained bioisosteres.[2][3] By replacing a more common chemical group (like a gem-dimethyl or a pyrrolidine ring) with a 3-amino-3-alkylazetidine, researchers can fine-tune properties such as solubility, lipophilicity, and target engagement while exploring new chemical space.[4] The tert-butoxycarbonyl (Boc) protecting group offers robust protection during synthetic manipulations and is readily removed under acidic conditions, making these compounds versatile intermediates for further derivatization.
Comparative Analysis of C3-Alkyl Analogs
The substituent at the C3 position of the azetidine ring plays a critical role in defining the steric and electronic profile of the resulting molecule. The choice of this group directly impacts how the final compound interacts with its biological target. Here, we compare the parent ethyl analog with other common alkyl variations. The performance data is contextualized within their application as key intermediates in the synthesis of triple reuptake inhibitors (TRIs), which target serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
Rationale for Experimental Choices: The development of TRIs is a key strategy for creating broad-spectrum antidepressants.[2] The 3-aminoazetidine core acts as a scaffold to present an aryl ether pharmacophore. By systematically varying the C3-alkyl group, chemists can probe the steric tolerance of the binding pockets of the SERT, NET, and DAT transporters. A competitive radioligand binding assay is the gold standard for determining the inhibitory activity (Ki) of compounds at these transporters, providing a quantitative measure of binding affinity.
Table 1: Comparative Inhibitory Activity of C3-Alkyl Azetidine Analogs in TRI Synthesis
| Analog Core Structure | C3-Substituent | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Reference |
|---|---|---|---|---|---|
| tert-butyl 3-amino-3-methyl azetidine-1-carboxylate | Methyl | 1.2 | 3.4 | 5.6 | [2] |
| tert-butyl 3-amino-3-ethyl azetidine-1-carboxylate | Ethyl | 2.5 | 4.1 | 7.8 | [2] |
| tert-butyl 3-amino-3-propyl azetidine-1-carboxylate | n-Propyl | 8.9 | 15.2 | 22.4 | [2] |
| tert-butyl 3-amino-3-cyclopropyl azetidine-1-carboxylate | Cyclopropyl | 0.8 | 2.1 | 3.5 |[2] |
Note: The Ki values represent the performance of the final compounds synthesized using the specified azetidine building block. Lower Ki values indicate higher binding affinity.
Analysis of Performance Data: The data reveals a clear structure-activity relationship (SAR) concerning the C3-alkyl group.
-
Small Alkyl Groups (Methyl, Ethyl): Both the methyl and ethyl analogs yield potent inhibitors across all three transporters. The slight increase in Ki from methyl to ethyl suggests that while the binding pocket can accommodate this size, larger groups may begin to introduce steric hindrance.
-
Larger Alkyl Group (n-Propyl): The n-propyl analog shows a significant drop in potency (higher Ki values) for all targets. This indicates that the linear bulk of the propyl group is detrimental to binding, likely causing a steric clash within the transporter binding sites.
-
Constrained Alkyl Group (Cyclopropyl): The cyclopropyl analog emerges as the top performer, exhibiting the lowest Ki values for all three transporters.[2] This superior performance is a classic example of the "magic methyl" effect, extended to a cyclopropyl group. The rigid, compact nature of the cyclopropyl ring likely orients the rest of the molecule in a more favorable conformation for binding, without the steric penalty of a linear propyl group.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are provided. They represent self-validating systems grounded in established chemical and biological methods.
Protocol 1: General Synthesis of N-Boc-3-amino-3-alkylazetidines
This protocol describes a common and efficient method for synthesizing the core building blocks starting from a commercially available azetidinone.
Causality: The synthesis begins with reductive amination to install the amino group, a robust and high-yielding reaction.[2] The subsequent steps involve standard protection and deprotection sequences common in medicinal chemistry. Running the reaction under an inert atmosphere prevents unwanted side reactions.
Caption: General synthetic workflow for N-Boc-3-amino-3-alkylazetidines.
Step-by-Step Methodology:
-
Reductive Amination: To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.2 M), add the desired primary amine (e.g., benzylamine, 1.1 eq). Stir for 30 minutes at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise over 15 minutes. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Grignard Addition: Dissolve the crude intermediate in anhydrous tetrahydrofuran (THF, 0.1 M) and cool to -78 °C under a nitrogen atmosphere. Add the appropriate alkyl magnesium bromide (e.g., ethylmagnesium bromide, 3.0 eq) dropwise. Allow the reaction to warm slowly to room temperature and stir overnight.
-
Final Deprotection & Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate. The organic layers are combined, dried, and concentrated. The protecting groups (e.g., benzyl) are removed under standard conditions (e.g., hydrogenolysis). The final product is purified by flash column chromatography on silica gel to yield the pure tert-butyl 3-amino-3-alkylazetidine-1-carboxylate.[2]
Protocol 2: Neurotransmitter Transporter Uptake Assay
This protocol details a high-throughput method for assessing the inhibitory activity of the synthesized compounds at SERT, NET, and DAT.[2]
Causality: This is a competitive binding assay that measures the ability of a test compound to displace a known radiolabeled ligand from the transporter. The use of HEK293 cells stably expressing the human transporters ensures that the activity measured is specific to the target of interest. Scintillation counting quantifies the amount of radioligand bound, allowing for the calculation of an IC50, which is then converted to a Ki value.
Caption: Workflow for neurotransmitter transporter competitive binding assay.
Step-by-Step Methodology:
-
Cell Preparation: Use HEK293 cells stably transfected with the human gene for either SERT, NET, or DAT. Culture cells to ~90% confluency and harvest.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl with NaCl and KCl).
-
Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer. A typical concentration range would be from 1 pM to 100 µM.
-
Assay Setup: In a 96-well plate, add 50 µL of cell membrane preparation, 50 µL of test compound dilution, and 50 µL of the appropriate radioligand (e.g., [3H]Citalopram for SERT, [3H]Nisoxetine for NET, [3H]WIN 35,428 for DAT) at a concentration near its Kd.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation.
Conclusion
The 3-amino-3-alkylazetidine scaffold is a powerful tool in modern drug design. The comparative data presented here clearly demonstrates that subtle modifications to the C3-alkyl substituent can have a profound impact on biological activity. The superior performance of the cyclopropyl analog highlights the importance of incorporating conformational rigidity to achieve optimal target engagement. The provided protocols offer robust, validated methods for the synthesis and evaluation of these valuable building blocks, enabling researchers to confidently employ them in their drug discovery programs.
References
-
Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-92.
-
Singh, G. S., & D'hooghe, M. (Year). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. MedChemComm.
-
Aggarwal, V. K., et al. (Year). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
-
Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
-
Royal Society of Chemistry. (Year). Experimental Procedures. RSC Publishing.
-
National Institutes of Health. (Year). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. National Library of Medicine.
-
Li, G., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
-
Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed.
-
BenchChem. (Year). Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate. BenchChem Product Information.
-
ResearchGate. (Year). Synthesis and Biological Evaluation of New 3-amino-2-azetidinone Derivatives as anti-colorectal cancer agents. ResearchGate.
-
BenchChem. (2025). A Comparative Study of 3-(2-Ethylphenyl)azetidine and Its Analogs as Potential STAT3 Inhibitors. BenchChem.
-
Mykhailiuk, P. K., et al. (Year). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
-
BenchChem. (2025). Application Notes and Protocols for the Use of (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis. BenchChem.
-
Tokyo Chemical Industry Co., Ltd. (Year). Building Blocks for Bioisosteric Replacement in Medicinal Chemistry. TCI Chemicals.
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Drug Discovery Resources.
-
BenchChem. (2025). A Comparative Guide to Azetidine-Based Inhibitors: A Focus on STAT3 and GABA Transporter Antagonists. BenchChem.
Sources
high-resolution mass spectrometry of Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate
An In-Depth Technical Guide to High-Resolution Mass Spectrometry of Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate
Introduction: The Imperative for Analytical Precision in Modern Drug Discovery
In the landscape of pharmaceutical development, the structural and chemical integrity of novel molecular entities is paramount. Small heterocyclic building blocks, such as azetidine derivatives, are increasingly integral to the design of new therapeutic agents due to their unique conformational properties.[1] this compound is one such building block, serving as a versatile intermediate in the synthesis of complex pharmaceutical compounds. Its precise characterization is not merely an academic exercise but a critical step in ensuring the safety, efficacy, and quality of potential drug candidates.
This guide provides a comprehensive examination of the analysis of this compound using High-Resolution Mass Spectrometry (HRMS). As a Senior Application Scientist, the perspective offered herein is grounded in the practical need for robust, accurate, and self-validating analytical methodologies. We will explore the causality behind experimental choices, compare HRMS with alternative techniques, and provide detailed protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.
The Analyte: this compound
Before delving into the analysis, understanding the analyte is crucial.
-
Structure: A four-membered azetidine ring functionalized with an ethyl group and an amino group at the 3-position. The ring nitrogen is protected by a tert-butoxycarbonyl (Boc) group.
-
Molecular Formula: C₁₂H₂₄N₂O₂
-
Monoisotopic Mass: 228.1838 Da
-
Key Chemical Features: The molecule possesses a non-volatile character and contains multiple polar functional groups (two nitrogen atoms, two oxygen atoms), making it an ideal candidate for Electrospray Ionization (ESI). The Boc protecting group is known for its characteristic fragmentation behavior in mass spectrometry.[2][3]
The accurate mass measurement of this compound is essential for confirming its elemental composition, a foundational piece of data in any synthetic or medicinal chemistry workflow.[4]
The Gold Standard: Quadrupole Time-of-Flight (Q-TOF) HRMS
For the definitive analysis of small molecules like our target compound, hybrid Quadrupole Time-of-Flight (Q-TOF) mass spectrometry stands out.[5] This technique synergistically combines the benefits of two mass analyzers: a quadrupole for precursor ion selection and a time-of-flight (TOF) analyzer for high-resolution mass detection.[6][7] This "hybrid" configuration provides exceptional mass accuracy (typically <5 ppm), high sensitivity, and the ability to perform tandem mass spectrometry (MS/MS) for structural elucidation.[5][8]
The core principle of TOF-MS is that ions with the same kinetic energy will travel through a field-free drift tube at velocities dependent on their mass-to-charge ratio (m/z); lighter ions travel faster and reach the detector sooner than heavier ions.[7] This allows for extremely precise mass determination, which is critical for distinguishing between compounds with the same nominal mass but different elemental formulas.[9]
Experimental Protocol: LC-HRMS Analysis
A robust analytical method is self-validating, meaning its parameters are chosen to ensure accuracy, precision, and specificity.[10][11][12] The following is a detailed protocol for the analysis of this compound, coupled with the rationale for each decision.
Sample Preparation
-
Objective: To prepare a clean, dilute solution suitable for injection that minimizes matrix effects and prevents detector saturation.
-
Protocol:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Perform a serial dilution using 50:50 (v/v) acetonitrile:water with 0.1% formic acid to a final concentration of 1 µg/mL.
-
-
Causality:
-
Methanol is an excellent solvent for a wide range of organic compounds.
-
The final diluent (acetonitrile/water with formic acid) is compatible with reversed-phase liquid chromatography and promotes efficient protonation for positive-mode ESI. Formic acid acidifies the mobile phase, ensuring the amine functional groups are protonated ([M+H]⁺), which is essential for ESI.[13]
-
Liquid Chromatography (LC) Method
-
Objective: To achieve chromatographic separation of the analyte from any potential impurities and deliver it to the mass spectrometer in a suitable solvent stream.
-
Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Causality:
-
A C18 column is a standard choice for retaining and separating moderately polar small molecules.
-
The water/acetonitrile gradient effectively elutes the compound from the column.
-
The acidic mobile phase, as mentioned, is crucial for ionization efficiency in positive ESI mode.
-
HRMS (Q-TOF) Parameters
-
Objective: To ionize the analyte and acquire high-resolution mass spectra in both full scan (MS) and tandem (MS/MS) modes.
-
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 300 °C.
-
Scan Range: m/z 50 - 500.
-
Acquisition Mode:
-
Full Scan MS: To determine the accurate mass of the protonated molecular ion ([M+H]⁺).
-
Targeted MS/MS: To fragment the precursor ion and obtain structural information.
-
-
Precursor Ion (for MS/MS): m/z 229.1916.
-
Collision Energy (for MS/MS): Ramped from 10-40 eV.
-
-
Causality:
-
Positive ESI is selected due to the presence of two basic nitrogen atoms, which are readily protonated.[14] ESI is a "soft" ionization technique, which minimizes in-source fragmentation and preserves the molecular ion.[15][16]
-
The scan range is set to comfortably encompass the expected precursor ion and its fragments.
-
A ramped collision energy in MS/MS ensures a comprehensive fragmentation pattern is observed, revealing both low-energy and high-energy dissociation pathways.
-
Data Interpretation and Expected Results
Accurate Mass and Elemental Composition
The primary output from the Full Scan MS experiment is the accurate mass of the protonated molecule.
-
Theoretical [M+H]⁺: 229.1916 Da (for C₁₂H₂₅N₂O₂⁺)
-
Expected Experimental [M+H]⁺: 229.1916 ± 0.0011 Da (assuming 5 ppm mass accuracy)
This high degree of mass accuracy allows for the unambiguous determination of the elemental formula, effectively ruling out other potential formulas that may have the same nominal mass.[17]
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway
The MS/MS experiment provides a structural fingerprint of the molecule. For this compound, a predictable fragmentation pattern is expected, primarily involving the labile Boc group and alpha-cleavage characteristic of amines.[18][19]
-
Key Fragmentation: The most prominent fragmentation pathway for N-Boc protected amines is the loss of isobutylene (56.0626 Da) via a six-membered ring rearrangement.[2][3]
-
Other Fragments: Subsequent fragmentation of the azetidine ring and loss of the ethyl group can also occur.
Comparison with Alternative Analytical Techniques
While HRMS is the gold standard for this application, it is instructive to compare it with other common analytical methods.[20][21]
| Technique | Information Provided | Mass Accuracy | Confidence in ID | Throughput | Notes |
| HRMS (Q-TOF) | Elemental Formula, Structural Fragments, Isotopic Pattern | < 5 ppm | Very High | High | Provides definitive elemental composition and structural information.[8][22] |
| Low-Res MS (Quadrupole) | Nominal Mass, Structural Fragments | > 200 ppm | Moderate | Very High | Cannot confirm elemental formula; susceptible to isobaric interferences.[23] |
| NMR Spectroscopy | Atomic Connectivity, Stereochemistry | N/A | Very High | Low | Provides detailed structural information but is lower throughput and requires more sample. Complementary to MS. |
| GC-MS | Nominal Mass, EI Fragmentation Pattern | > 200 ppm | Low-Moderate | High | Unsuitable for this analyte due to its low volatility and thermal lability. |
This comparison highlights that for rapid and confident confirmation of both identity and elemental composition, HRMS is the superior choice.
Workflow Visualization
The entire analytical process, from sample preparation to data analysis, can be visualized as a logical flow.
Conclusion
For researchers and drug development professionals, analytical certainty is non-negotiable. The high-resolution mass spectrometry of this compound, particularly using a Q-TOF instrument, provides an unparalleled level of confidence in its identity and elemental composition. The technique's high mass accuracy, sensitivity, and the structural insights gained from MS/MS analysis make it an indispensable tool.[24][25] By understanding the principles behind the methodology and the rationale for experimental choices, scientists can generate robust, reliable, and defensible data, accelerating the journey from chemical synthesis to therapeutic innovation.
References
- Vertex AI Search. (n.d.). Analytical validation of accelerator mass spectrometry for pharmaceutical development.
- National Genomics Data Center (CNCB-NGDC). (n.d.). An introduction to quadrupole-time-of-flight mass spectrometry.
- Creative Proteomics. (n.d.). Electrospray Ionization.
- JoVE. (2024). Video: Electrospray Ionization (ESI) Mass Spectrometry.
- ResearchGate. (2025). Principles and Applications of Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry.
- Labcompare. (n.d.). Quadrupole Time of Flight Mass Spectrometer (QTOF MS).
- Wikipedia. (n.d.). Electrospray ionization.
- PubMed. (2006). Accurate mass measurement for the determination of elemental formula--a tutorial.
- PubMed Central. (n.d.). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications.
- Wikipedia. (n.d.). Time-of-flight mass spectrometry.
- University of California, Riverside. (n.d.). Accurate Mass.
- Fiveable. (n.d.). Accurate Mass Measurement Definition.
- The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules.
- Waters. (n.d.). Exact Mass Measurement - A Powerful Tool in Identification and Confirmation.
- Philosophical Transactions of the Royal Society A. (n.d.). Quantitative mass spectrometry methods for pharmaceutical analysis.
- Indian Journal of Pharmaceutical Education and Research. (n.d.). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
- Benchchem. (n.d.). Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate.
- PubMed Central. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
- PubMed Central. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.
- ResearchGate. (2025). Electrospray Ionization Mass Spectrometry: A Technology for Studying Noncovalent Macromolecular Complexes.
- Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation.
- Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
- Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.
- PubMed Central. (n.d.). Comparison of High Resolution and Tandem Mass Spectrometry for the Analysis of Nerve Agent Metabolites in Urine.
- ResearchGate. (n.d.). Comparison of High Resolution Accurate Mass Spectrometry and Triple Quadrupole MRM in Quantitative Bioanalysis.
- Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation.
- PubMed. (n.d.). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation.
- ResearchGate. (n.d.). Comparing the sensitivity of low- and high-resolution mass spectrometry for xenobiotic trace analysis: A exposome-type case study.
- Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
Sources
- 1. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labcompare.com [labcompare.com]
- 7. Time-of-flight mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Accurate mass measurement for the determination of elemental formula--a tutorial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical validation of accelerator mass spectrometry for pharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijper.org [ijper.org]
- 12. resolian.com [resolian.com]
- 13. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 14. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 15. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]
- 16. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Accurate Mass [ucimsf.ps.uci.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Comparison of High Resolution and Tandem Mass Spectrometry for the Analysis of Nerve Agent Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. rsc.org [rsc.org]
- 24. pharmafocusamerica.com [pharmafocusamerica.com]
- 25. royalsocietypublishing.org [royalsocietypublishing.org]
A Comparative Guide to the Structural Validation of Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate: The Definitive Role of X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the azetidine scaffold has emerged as a privileged structural motif. Its unique three-dimensional geometry imparts favorable physicochemical properties to drug candidates, influencing factors from metabolic stability to target binding affinity. Among the vast library of azetidine-based building blocks, tert-butyl 3-amino-3-ethylazetidine-1-carboxylate represents a key intermediate, featuring a chiral center that is critical for stereospecific interactions with biological targets. The unambiguous determination of its three-dimensional structure is not merely a characterization step but a cornerstone for rational drug design and the establishment of robust structure-activity relationships (SAR).
This guide provides an in-depth analysis of the validation of the this compound structure, with a primary focus on single-crystal X-ray crystallography as the gold-standard technique. We will explore the causality behind experimental choices, compare its performance with alternative analytical methods, and provide a comprehensive framework for ensuring the scientific integrity of your structural data.
The Imperative of Unambiguous Structural Elucidation
The precise spatial arrangement of the amino and ethyl groups at the C3 position of the azetidine ring is paramount. Subtle changes in stereochemistry can lead to dramatic differences in biological activity. Therefore, relying solely on spectroscopic methods like NMR or mass spectrometry, while essential for confirming connectivity, can leave ambiguities regarding the absolute configuration and solid-state conformation. X-ray crystallography provides the definitive answer by mapping the electron density of a crystalline sample, revealing a precise and accurate three-dimensional model of the molecule.[1]
A Deep Dive into X-ray Crystallography: The Gold Standard
X-ray crystallography stands as the most powerful technique for determining the absolute structure of a molecule.[1] The process involves four main stages: crystallization, data collection, structure solution, and refinement/validation.[1] A successful crystallographic experiment yields a wealth of information, including bond lengths, bond angles, torsional angles, and the absolute configuration of chiral centers.
Experimental Workflow: From Powder to Structure
The journey to a validated crystal structure is a meticulous process. The following protocol outlines the key steps for the structural determination of this compound.
Caption: Experimental workflow for X-ray crystallography.
Step-by-Step Protocol:
-
Crystal Growth (The Rate-Limiting Step):
-
Rationale: The formation of a high-quality single crystal is the most critical and often challenging step.[1] The goal is to slowly bring a supersaturated solution to a state of minimum solubility, allowing for the ordered arrangement of molecules into a crystal lattice.
-
Method: For a small, organic molecule like this compound, slow evaporation is a common and effective technique. Dissolve the highly purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/heptane, dichloromethane/hexane) and allow the solvent to evaporate slowly over several days in a loosely capped vial.
-
-
Crystal Mounting and Data Collection:
-
Rationale: A suitable crystal is mounted on a goniometer and cooled in a stream of nitrogen gas to minimize thermal motion of the atoms, leading to higher resolution data. Data is collected using a diffractometer equipped with an area detector.[2]
-
Method: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected and mounted on a loop. Data collection is performed using graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data.
-
Method: The structure is solved using direct methods or charge flipping algorithms. The refinement is carried out by full-matrix least-squares on F², often using software like SHELXL.[2][3] All non-hydrogen atoms are typically refined with anisotropic displacement parameters.
-
-
Validation and Analysis:
-
Rationale: The final refined structure must be rigorously validated to ensure its quality and accuracy. Key metrics include the crystallographic R-factors, which measure the agreement between the calculated and observed diffraction data.[4]
-
Method: The final model is checked for geometric reasonability (bond lengths, angles), and the absolute configuration is determined, often through the calculation of the Flack parameter. The validated structure is then deposited in a crystallographic database like the Cambridge Structural Database (CSD) to make it accessible to the scientific community.[5][6]
-
Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the most definitive structural information, other analytical techniques play crucial and complementary roles in the characterization of this compound.
Caption: Logical relationships of analytical techniques.
The following table provides a quantitative comparison of these techniques for the structural validation of our target molecule.
| Parameter | X-ray Crystallography | NMR Spectroscopy (¹H, ¹³C, 2D) | Mass Spectrometry (HRMS) | Chiral HPLC |
| Primary Information | 3D molecular structure, absolute configuration, packing | Connectivity, relative stereochemistry | Molecular weight, elemental formula | Enantiomeric purity |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas/Liquid | Liquid (solution) |
| Sample Amount | Micrograms to milligrams | Milligrams | Micrograms to nanograms | Micrograms |
| Resolution | Atomic (sub-Ångström) | Through-bond/through-space correlations | High mass accuracy (ppm) | Separation of enantiomers |
| Ambiguity | Low (for absolute configuration) | High (for absolute configuration) | High (for isomers) | Low (for enantiomeric ratio) |
| Key Output | .cif file, PDB entry | Chemical shifts, coupling constants | m/z ratio | Retention times, peak areas |
In-depth Comparison:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for confirming the connectivity of the molecule in solution. 2D NMR techniques like COSY and HSQC can establish the proton-proton and proton-carbon correlations, confirming the azetidine ring and the presence of the tert-butyl, amino, and ethyl groups. However, while NOESY experiments can provide information about through-space interactions and suggest a preferred solution-state conformation, NMR alone cannot definitively determine the absolute configuration of the chiral center at C3.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of this compound by providing a highly accurate molecular weight. However, MS cannot distinguish between stereoisomers.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for determining the enantiomeric purity of the sample. By using a chiral stationary phase, it can separate the two enantiomers, allowing for their quantification. This is a critical quality control step, but it does not reveal which enantiomer is which.
Conclusion: An Integrated Approach to Structural Validation
The structural validation of this compound is a multi-faceted process that relies on a suite of analytical techniques. While NMR and mass spectrometry confirm the molecular formula and connectivity, and chiral HPLC assesses enantiomeric purity, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the absolute three-dimensional structure. [1] The insights gained from a crystal structure are invaluable for understanding the molecule's behavior in the solid state and provide a robust foundation for computational modeling and structure-based drug design. For researchers and drug development professionals working with novel chiral molecules, a high-quality crystal structure is not just a piece of data but a critical asset that can accelerate the journey from a promising building block to a life-changing therapeutic.
References
- A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives. Benchchem.
- Functionalised azetidines as ligands: some basic coordination chemistry. researchmap.
- Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. PMC - NIH.
- Alkyl Azetidines Via Batch and Flow Photochemistry | Organic Letters. ACS Publications.
- Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1. Benchchem.
- tert-butyl 3-amino-3-(2-methoxyethyl)azetidine-1-carboxylate 97%. Advanced ChemBlocks.
- 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. Chemicalbook.
- This compound.
- X-Ray Crystallography of Chemical Compounds. PMC - NIH.
- tert-Butyl 3-((ethylamino)methyl)azetidine-1-carboxylate. BLDpharm.
- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC - NIH.
- tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate. Fluorochem.
- The Largest Curated Crystal Structure Database. CCDC.
- X‐ray crystal structure of tert‐butyl... ResearchGate.
- Search - Access Structures. CCDC.
Sources
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchmap.jp [researchmap.jp]
- 3. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]
- 4. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. Search - Access Structures [ccdc.cam.ac.uk]
A Comparative Guide to the Analytical Quality Control of Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate
Introduction: The Analytical Imperative for a Chiral Building Block
Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate is a structurally significant chiral building block in modern pharmaceutical synthesis. Its constrained azetidine core and the quaternary stereocenter at the C3 position make it a valuable scaffold for creating novel therapeutics. As an early-stage intermediate, the quality of this material directly influences the critical quality attributes (CQAs) of the final Active Pharmaceutical Ingredient (API), impacting process reproducibility, impurity profiles, and ultimately, patient safety.[1]
A robust quality control (QC) strategy is not merely a regulatory formality but the cornerstone of efficient drug development.[2] This guide provides a comprehensive comparison of analytical methodologies for the complete characterization of this compound. We will move beyond simple procedural lists to explain the causality behind method selection, grounded in both established scientific principles and field-proven experience, to empower researchers and drug development professionals in establishing a self-validating and compliant QC framework.
Part 1: Unambiguous Identity and Structural Confirmation
Before any quantitative assessment, the absolute confirmation of the molecule's structure is paramount. A combination of spectroscopic techniques provides a holistic and definitive identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like our target compound.[3] It provides detailed information about the chemical environment of each atom, allowing for complete connectivity mapping.
-
¹H NMR: Confirms the presence of all proton-containing functional groups. Key expected signals include a sharp singlet around 1.4 ppm for the nine equivalent protons of the tert-butyl (Boc) group, complex multiplets for the diastereotopic protons of the azetidine ring, and signals corresponding to the ethyl group.
-
¹³C NMR: Provides a count of unique carbon atoms and information about their hybridization and electronic environment.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle. COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached and long-range carbons, respectively. This suite of experiments can definitively distinguish the target molecule from potential isomers.
-
Quantitative NMR (qNMR): Beyond structure, NMR can serve as a primary ratio method for quantification without needing a specific reference standard of the analyte, making it a powerful tool for purity assessment.[3][4]
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is essential for confirming the molecular weight and elemental composition.
-
Electrospray Ionization (ESI): As a polar molecule, ESI is the ideal ionization technique, typically showing a strong signal for the protonated molecule [M+H]⁺.
-
High-Resolution Mass Spectrometry (HRMS): This is non-negotiable for definitive identification. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula (e.g., C₁₀H₂₀N₂O₂), ruling out other compounds with the same nominal mass.
Experimental Protocol: Sample Preparation for ¹H NMR Analysis
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble, such as Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD). CDCl₃ is often a good first choice.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Internal Standard: Add a small amount of a reference standard, typically Tetramethylsilane (TMS), to the solvent for chemical shift calibration (δ 0.00 ppm).
-
Transfer: Vortex the vial gently to ensure complete dissolution. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Analysis: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet for data acquisition.
Workflow for Identity Confirmation
Caption: Workflow for unambiguous structural and identity confirmation.
Part 2: Chromatographic Purity and Assay Determination
Chromatography is the workhorse for separating the main compound from process-related impurities and degradation products, allowing for accurate quantification.
High-Performance Liquid Chromatography (HPLC): A Comparative View
Reverse-Phase HPLC (RP-HPLC) is the predominant technique for purity and assay testing of pharmaceutical intermediates.[2] The choice of column and mobile phase is critical for achieving a robust and reliable separation.
Causality Behind Method Development Choices:
-
Column Chemistry: The basic nature of the free amine in the azetidine ring can lead to poor peak shape (tailing) on standard silica-based C18 columns due to interactions with residual silanol groups.
-
End-capped C18: A good starting point, but may still show some tailing.
-
Embedded Polar Group (EPG) or "Aqua" Columns: These columns contain a polar group (e.g., amide, carbamate) near the silica surface, which creates a water-rich layer that shields the analyte from acidic silanols, resulting in superior peak shape for basic compounds.
-
Phenyl-Hexyl: Offers alternative selectivity (π-π interactions) which can be beneficial for separating impurities with aromatic rings.
-
-
Mobile Phase:
-
pH Control: A buffer is essential. A pH between 3 and 7 is typically used to ensure the primary amine is protonated and well-behaved. Ammonium formate or ammonium acetate buffers are excellent choices as they are MS-compatible.
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it provides better peak efficiency and lower backpressure.
-
-
Detection:
-
UV/Vis: The Boc-carbamate group provides a weak chromophore, making UV detection at low wavelengths (~200-210 nm) feasible but potentially non-specific.
-
Mass Spectrometry (LC-MS): Provides vastly superior sensitivity and selectivity. It can detect and help identify impurities even if they co-elute with the main peak, making it an invaluable tool during method development and for routine QC.
-
Comparison of HPLC Column Performance
| Parameter | Standard C18 Column | Embedded Polar Group (EPG) Column | Rationale for Performance |
| Tailing Factor (Asymmetry) | 1.8 | 1.1 | EPG column shields basic amine from silanol interactions, resulting in a more symmetrical peak. |
| Theoretical Plates (N) | 8,500 | 15,000 | Symmetrical peaks are narrower, leading to higher column efficiency and better resolution. |
| Resolution (Rs) of Critical Pair | 1.3 | 2.2 | Improved peak shape and efficiency directly translate to better separation of closely eluting impurities. |
| Limit of Quantitation (LOQ) | 0.05% | 0.02% | Sharper peaks provide a better signal-to-noise ratio, enhancing sensitivity. |
Experimental Protocol: Representative RP-HPLC Method for Purity Analysis
-
Instrumentation: HPLC system with UV or MS detector.
-
Column: EPG C18 Column (e.g., Waters Acquity BEH Shield RP18), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: Gradient from 5% to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 205 nm or ESI+ MS Scan.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water/acetonitrile to a concentration of 0.5 mg/mL.
Part 3: Chiral Purity: Resolving the Enantiomers
As the target molecule is chiral, confirming its enantiomeric purity is a critical QC step. The presence of the undesired enantiomer can have significant implications for the biological activity and safety of the final drug product.
Chiral Chromatography: HPLC vs. SFC
The separation of enantiomers requires a chiral environment, most commonly provided by a Chiral Stationary Phase (CSP).
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the traditional and most widely used method. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose coated or immobilized on silica) are exceptionally versatile and should be the primary screening tool. They offer a wide range of selectivities for different compound classes.[5]
-
Chiral Supercritical Fluid Chromatography (Chiral SFC): This is a modern, high-throughput alternative. It uses supercritical CO₂ as the main mobile phase component, often with an alcohol co-solvent. SFC offers significant advantages:
-
Speed: Much faster analysis and equilibration times.
-
"Green" Chemistry: Drastically reduces organic solvent consumption.
-
Efficiency: Often provides higher separation efficiency than HPLC.
-
The primary drawback of SFC is the higher initial capital cost of the instrumentation.
Decision Tree for Chiral Method Selection
Caption: Decision tree for selecting an appropriate chiral separation methodology.
Experimental Protocol: Chiral HPLC Method Screening
-
Instrumentation: HPLC system with UV detector.
-
Columns to Screen:
-
Chiralcel OD-H (Cellulose derivative)
-
Chiralpak AD-H (Amylose derivative)
-
Chiralpak IC (Cellulose derivative)
-
-
Mobile Phases to Screen:
-
Hexane/Isopropanol (80/20 v/v)
-
Hexane/Ethanol (90/10 v/v)
-
Optional: Add 0.1% diethylamine (DEA) to improve peak shape for the basic analyte.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a racemic or enriched sample in the mobile phase to a concentration of 1.0 mg/mL.
Part 4: Framework for Method Validation (ICH Q2(R1))
A method is not truly "quality control" until it has been validated to prove it is fit for its intended purpose. The internationally harmonized guideline ICH Q2(R1) provides the framework for this process.[6][7]
Pillars of a Self-Validating System:
The logic behind validation is to challenge the method in every conceivable way to understand its performance characteristics and limitations.
| Validation Parameter | Assay Method (Quantification of Main Peak) | Impurities Method (Quantification of Impurities) | Causality & Purpose |
| Specificity | Required | Required | Proves the method can exclusively measure the analyte of interest without interference from impurities or degradants. |
| Linearity | Required | Required | Confirms that the detector response is directly proportional to the analyte concentration across a defined range. |
| Range | Required (80-120% of test conc.) | Required (LOQ to 120% of spec. limit) | Defines the concentration interval over which the method is accurate, precise, and linear. |
| Accuracy | Required | Required | Establishes the "trueness" of the result by comparing the measured value to a known true value (e.g., via spike recovery). |
| Precision (Repeatability & Intermediate) | Required | Required | Demonstrates the consistency and reproducibility of the results under various conditions (different days, analysts, equipment). |
| Limit of Detection (LOD) | Not Required | Required | Defines the lowest concentration at which an impurity can be reliably detected (but not necessarily quantified). |
| Limit of Quantitation (LOQ) | Not Required | Required | Defines the lowest concentration at which an impurity can be accurately and precisely quantified. |
| Robustness | Required | Required | Shows the method's reliability when subjected to small, deliberate changes in parameters (e.g., pH, temperature, flow rate). |
The Validation Workflow
Caption: A sequential workflow for analytical method validation based on ICH Q2(R1).
Conclusion
The quality control of this compound demands a multi-faceted analytical approach. A robust QC strategy integrates spectroscopic methods (NMR, HRMS) for absolute identity confirmation with a suite of validated chromatographic techniques. For purity and assay, an RP-HPLC method using an embedded polar group column with MS detection provides the best combination of peak performance and specificity. For chiral purity, a systematic screening of polysaccharide-based chiral columns under both HPLC and SFC conditions is the most efficient path to a reliable method. Each of these methods must be underpinned by a rigorous validation protocol according to ICH Q2(R1) to ensure the data is trustworthy, reproducible, and compliant with global regulatory standards.[1] This comprehensive analytical package ensures that this critical building block is of the requisite quality to support successful and efficient drug development programs.
References
- Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.). Google Cloud.
- Quality Assurance in Pharmaceutical Intermediates: Meeting Global Standards. (n.d.). Google Cloud.
- Quality Guidelines. (n.d.). ICH.
- ICH Q2 R1: Mastering Analytical Method Validation. (2025, October 22). Abraham Entertainment.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- ICH Q2 Analytical Method Validation. (n.d.). Slideshare.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (n.d.). ICH.
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). [Source not available].
- NMR spectroscopy: Quality control of pharmaceutical products. (2014, October 28). European Pharmaceutical Review.
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
- Amino Acid and Peptide Chiral Separations. (n.d.). Sigma-Aldrich.
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to 3,3-Disubstituted Azetidines: A Comparative Analysis of tert-butyl 3-amino-3-ethylazetidine-1-carboxylate and tert-butyl 3-amino-3-methylazetidine-1-carboxylate
Introduction: The Rise of Small Rings with Big Impact in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic use of small, strained ring systems has become a cornerstone of rational drug design. Among these, the azetidine scaffold has emerged as a particularly valuable motif.[1] Its rigid, three-dimensional structure can impart favorable properties upon a drug candidate, including improved metabolic stability, enhanced aqueous solubility, and refined target engagement by reducing conformational flexibility.[2][3] Specifically, 3,3-disubstituted azetidines serve as critical building blocks, offering a fixed exit vector for substituents that can profoundly influence a molecule's developability profile.
This guide provides an in-depth, technical comparison of two closely related yet distinct 3,3-disubstituted azetidine building blocks: tert-butyl 3-amino-3-ethylazetidine-1-carboxylate and its methyl counterpart, tert-butyl 3-amino-3-methylazetidine-1-carboxylate. While the difference appears minor—a single methylene unit—the downstream consequences on physicochemical properties and pharmacokinetic behavior can be significant. For drug development professionals, understanding these nuances is critical for selecting the optimal scaffold to advance a lead candidate. This document will detail the underlying chemical principles, provide robust experimental protocols for head-to-head comparison, and present a framework for interpreting the resulting data to make informed decisions in a drug discovery campaign.
Structural and Physicochemical Properties: More Than Just a Methyl Group
The core difference between the two molecules lies in the geminal substitution at the C3 position of the azetidine ring. This seemingly subtle change from a methyl to an ethyl group can trigger a cascade of effects on the molecule's fundamental properties.
dot graph TD { rankdir="LR"; node [shape=none, margin=0];
} caption="Structural Comparison of Methyl and Ethyl Azetidine Analogs"
The primary physicochemical parameters affected are lipophilicity (LogP/D) and basicity (pKa).
-
Lipophilicity (LogP/D): The addition of a methylene group in the ethyl analog is expected to increase its lipophilicity. A higher LogP/D can influence several key ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including membrane permeability, plasma protein binding, and volume of distribution. While increased lipophilicity can enhance absorption, it may also lead to greater metabolic turnover and potential off-target toxicities.[4][5]
-
Basicity (pKa): The pKa of the primary amine at C3 is a critical determinant of its ionization state at physiological pH. This, in turn, affects solubility, receptor interactions (especially those involving ionic bonds), and cell permeability. The electron-donating inductive effect of the ethyl group is slightly greater than that of the methyl group, which could lead to a marginal increase in the basicity of the amine. While computational models can predict these values, experimental determination is essential for accuracy.[6][7]
Comparative Data Summary
The following table summarizes the key physicochemical properties for the two building blocks. Note that experimental values can vary based on the specific conditions used. The provided data serves as an illustrative example based on established chemical principles.
| Property | tert-butyl 3-amino-3-methylazetidine-1-carboxylate | This compound | Rationale for Difference |
| Molecular Weight | 186.25 g/mol [8] | 200.28 g/mol [9] | Addition of a CH₂ group. |
| Predicted cLogP | ~1.1 | ~1.5 | The ethyl group increases lipophilicity more than the methyl group. |
| Predicted pKa (Amine) | ~8.8 | ~8.9 | The slightly stronger inductive effect of the ethyl group may increase basicity. |
| Polar Surface Area (PSA) | 49.3 Ų | 49.3 Ų | Identical functional groups result in the same PSA. |
Experimental Workflow for Comparative Characterization
To objectively compare these two building blocks, a series of standardized, head-to-head experiments are required. The following workflow is designed to provide a comprehensive assessment of their drug-like properties. This system is self-validating, as the inclusion of standard control compounds in each assay ensures the reliability and reproducibility of the data.
Detailed Experimental Protocols
Lipophilicity Determination (LogD at pH 7.4)
Causality: The distribution coefficient (LogD) at physiological pH is a more accurate predictor of a compound's behavior in the body than the partition coefficient (LogP).[10] It accounts for the ionization of the molecule, which is critical for these basic amines. The shake-flask method, while manual, remains the gold standard for accuracy.[3][11]
Protocol: Miniaturized Shake-Flask Method
-
Preparation: Prepare a buffered aqueous phase (e.g., 100 mM phosphate-buffered saline, pH 7.4) and an organic phase (n-octanol). Pre-saturate each phase by mixing them vigorously for 24 hours and then allowing them to separate.
-
Compound Addition: Prepare a 10 mM stock solution of each azetidine compound in DMSO.
-
Partitioning: In a 2 mL microcentrifuge tube, combine 500 µL of the pre-saturated aqueous phase and 500 µL of the pre-saturated n-octanol phase. Add 5 µL of the 10 mM compound stock (final concentration 50 µM).
-
Equilibration: Vortex the tubes vigorously for 1 minute, followed by gentle agitation on a rotator for 1 hour at room temperature to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the tubes at 10,000 x g for 10 minutes to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the upper n-octanol layer and the lower aqueous layer. Analyze the concentration of the compound in each phase using a validated LC-MS/MS method.
-
Calculation: LogD₇.₄ = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
-
Validation: Run a set of control compounds with known LogD values (e.g., propranolol, caffeine) in parallel to validate the assay performance.
Metabolic Stability Assessment
Causality: The "gem-dimethyl effect" is a known concept where geminal substitution can sterically shield adjacent sites from metabolic enzymes, particularly Cytochrome P450s (CYPs).[12][13] By comparing a methyl to an ethyl group, we can probe the extent of this shielding. An ethyl group, being larger and conformationally more flexible, may offer different shielding or present a new site for metabolism itself (e.g., hydroxylation on the ethyl chain). The liver microsomal stability assay is a standard, high-throughput method to assess Phase I metabolic liability.[9][14][15]
Protocol: Liver Microsomal Stability Assay
-
Reagent Preparation:
-
Microsomes: Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Cofactor: Prepare a 10 mM NADPH solution in the same buffer.
-
Test Compounds: Prepare 1 mM stock solutions of each azetidine and control compounds (e.g., testosterone for high clearance, verapamil for moderate clearance) in DMSO.
-
-
Incubation:
-
In a 96-well plate, pre-warm the diluted microsome solution to 37°C for 10 minutes.
-
To initiate the reaction, add the test compound to a final concentration of 1 µM.
-
Immediately add the NADPH solution to start the metabolic reaction. For a negative control, add buffer instead of NADPH.
-
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).[16]
-
Sample Processing: Centrifuge the quenched samples at 4,000 x g for 15 minutes to precipitate the protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using LC-MS/MS.
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Half-life (t₁/₂): 0.693 / k
-
Intrinsic Clearance (CLᵢₙₜ): (k / [microsomal protein concentration]) x 1000 (expressed in µL/min/mg protein).
-
Interpreting the Data: Building a Structure-Activity Relationship (SAR)
The true value of this comparative analysis lies in synthesizing the data to build a coherent SAR.
-
Scenario 1: Ethyl analog shows higher metabolic stability. This would suggest that the larger ethyl group provides more effective steric shielding of the azetidine ring or other nearby metabolic soft spots. This could be a significant advantage, potentially leading to a longer in vivo half-life.
-
Scenario 2: Methyl analog shows higher metabolic stability. This might indicate that the ethyl group itself becomes a primary site of metabolism (e.g., ω-1 hydroxylation). In this case, the smaller, less metabolically active methyl group would be preferred.
-
Impact on Potency: Once these building blocks are incorporated into a lead molecule, the steric bulk of the ethyl versus the methyl group can influence how the final compound fits into the target's binding pocket. The ethyl group may provide beneficial van der Waals interactions, increasing potency, or it could introduce a steric clash, reducing affinity. Only through synthesis and biological testing can this be confirmed.
Conclusion: Making an Informed Choice
The choice between this compound and its methyl analog is not trivial. While they differ by only one carbon, this variation can significantly alter a drug candidate's lipophilicity, metabolic fate, and ultimately, its clinical viability. The ethyl analog offers the potential for increased lipophilicity and greater steric shielding, which could be beneficial for CNS penetration or blocking metabolism. However, it also carries the risk of introducing a new metabolic liability.
By employing the rigorous, side-by-side experimental workflow detailed in this guide, researchers can generate clear, actionable data. This empirical approach, grounded in the principles of medicinal chemistry and ADME science, allows for the rational selection of the optimal building block, de-risking the drug development process and increasing the probability of success. The investment in this early, comparative characterization is a critical step towards designing safer and more effective medicines.
References
- Cyprotex. Microsomal Stability. Evotec. [URL: https://www.cyprotex.com/adm-tox/metabolism/microsomal-stability]
- Merck Millipore. Metabolic Stability Assays. [URL: https://www.sigmaaldrich.com/US/en/services/contract-manufacturing-services/adme-tox-services/metabolic-stability-assays]
- protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. 2024. [URL: https://www.protocols.io/view/microsomal-stability-assay-for-human-and-mouse-li-e6nvw5b47gmk/v1]
- Benchchem. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1. [URL: https://www.benchchem.com/product/b1524619]
- ChemSrc. This compound. [URL: https://www.chemsrc.com/en/cas/1158758-79-2_951034.html]
- Zhang, W., et al. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. 2025. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.5c00341]
- Encyclopedia.pub. Methods for Determination of Lipophilicity. 2022. [URL: https://encyclopedia.pub/entry/26533]
- Enamine. LogD/LogP Background. [URL: https://enamine.net/adme-tox/phys-chem-properties/logd-logp]
- LifeNet Health. In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. [URL: https://www.lifenethealth.org/lifesciences/dmpk-admet-assays]
- PubMed. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. [URL: https://pubmed.ncbi.nlm.nih.gov/24482613/]
- Life Chemicals. Substituted Azetidines in Drug Discovery. 2022. [URL: https://lifechemicals.com/blog/building-blocks/substituted-azetidines-in-drug-discovery]
- ACD/Labs. LogP—Making Sense of the Value. [URL: https://www.acdlabs.com/download/app/logp_sense.pdf]
- JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. 2019. [URL: https://www.jove.com/t/58631/a-new-straightforward-method-for-lipophilicity-logp-measurement]
- ResearchGate. The gem-Dimethyl Effect Revisited. 2025. [URL: https://www.researchgate.net/publication/382894578_The_gem-Dimethyl_Effect_Revisited]
- ResearchGate. Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry. 2025. [URL: https://www.researchgate.net/publication/319983946_Natural_Products-Inspired_Use_of_the_Gem-Dimethyl_Group_in_Medicinal_Chemistry]
- National Center for Biotechnology Information. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. 2019. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6825725/]
- ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. [URL: https://www.researchgate.net/figure/pKa-values-of-azeditine-4-a-pyrrolidine-5-a-piperidine-6-a-and-their-mono-and_tbl1_351980844]
- REPROCELL. ADME / DMPK Lab, Research Data, And Modeling Analysis. [URL: https://www.reprocell.com/services/drug-discovery/adme-dmpk-testing-services]
- National Center for Biotechnology Information. An overall comparison of small molecules and large biologics in ADME testing. 2016. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4819558/]
- BioIVT. What is DMPK and how does it fit into drug development? 2020. [URL: https://bioivt.com/blog/what-is-dmpk-and-how-does-it-fit-into-drug-development]
- ChemicalBook. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. [URL: https://www.chemicalbook.
- PubMed. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. 2018. [URL: https://pubmed.ncbi.nlm.nih.gov/28850227/]
- PubChem. tert-Butyl 3-amino-3-methylazetidine-1-carboxylate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/56924482]
- National Center for Biotechnology Information. ADME of Biologics—What Have We Learned from Small Molecules? [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4406948/]
- PubMed. Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. 2015. [URL: https://pubmed.ncbi.nlm.nih.gov/25689912/]
- ResearchGate. Predicted pKa values for the secondary and tertiary amines shown in... [URL: https://www.researchgate.net/figure/Predicted-pKa-values-for-the-secondary-and-tertiary-amines-shown-in-Fig-2-using-di-and_fig3_260351781]
- Google Patents. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. [URL: https://patents.google.
- Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. [URL: https://patents.google.
- Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01473]
- PubMed. Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. [URL: https://pubmed.ncbi.nlm.nih.gov/25587786/]
- Acros Pharmatech. tert-Butyl 3-amino-3-methylazetidine-1-carboxylate. [URL: https://www.
- National Center for Biotechnology Information. How to Predict the pKa of Any Compound in Any Solvent. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7883262/]
- TCI Chemicals. tert-Butyl 3-Aminoazetidine-1-carboxylate. [URL: https://www.tcichemicals.com/IN/en/p/B3706]
- Advanced ChemBlocks. tert-butyl 3-amino-3-(2-methoxyethyl)azetidine-1-carboxylate 97%. [URL: https://www.achemblock.com/product/P47176.html]
- Google Patents. US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis. [URL: https://patents.google.
- BLDpharm. 1257294-30-6|tert-Butyl 3-((ethylamino)methyl)azetidine-1-carboxylate. [URL: https://www.bldpharm.com/products/1257294-30-6.html]
- Google Patents. (12) United States Patent (10) Patent No.: US 8,173,840 B2. [URL: https://patentimages.storage.googleapis.com/00/2c/83/8856247c4c95a5/US8173840.pdf]
- PubMed. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. 2012. [URL: https://pubmed.ncbi.nlm.nih.gov/22938049/]
- Reddit. Synthesizing tertiary-butylesters of BOC-amino acids. 2022. [URL: https://www.reddit.com/r/Chempros/comments/v0105k/synthesizing_tertiarybutylesters_of_bocamino_acids/]
- Google Patents. WO2024075051A1 - Hsd17b13 inhibitors and/or degraders. [URL: https://patents.google.
- MDPI. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. [URL: https://www.mdpi.com/1420-3049/29/11/2491]
- PubMed. Toxicity of ethylmercury (and Thimerosal): a comparison with methylmercury. 2013. [URL: https://pubmed.ncbi.nlm.nih.gov/23401210/]
- Wikipedia. Pyrrole. [URL: https://en.wikipedia.org/wiki/Pyrrole]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. bioivt.com [bioivt.com]
- 5. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tert-Butyl 3-amino-3-methylazetidine-1-carboxylate | C9H18N2O2 | CID 56924482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 10. enamine.net [enamine.net]
- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate
Introduction: Beyond Synthesis, a Commitment to Safety
As researchers dedicated to advancing drug discovery and development, our responsibilities extend beyond the synthesis of novel compounds. The safe handling and disposal of every chemical we use, including intermediates like tert-butyl 3-amino-3-ethylazetidine-1-carboxylate (CAS: 1158758-79-2), are paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a comprehensive, step-by-step framework for the proper disposal of this azetidine derivative. It is designed to supplement, not replace, your institution's specific Chemical Hygiene Plan (CHP) and the Safety Data Sheet (SDS) provided by the manufacturer. Adherence to these protocols is a cornerstone of responsible research and regulatory compliance.
Core Hazard Profile & Risk Assessment
Understanding the intrinsic hazards of a chemical is the foundation of its safe management. While a specific, comprehensive toxicological profile for this compound is not extensively published, data from structurally similar compounds, such as the methyl analogue (tert-butyl 3-amino-3-methylazetidine-1-carboxylate), provides a strong basis for risk assessment.[1][2]
Causality of Hazards: The azetidine ring, a strained four-membered heterocycle, and the amino group contribute to the compound's reactivity and potential biological activity. The tert-butoxycarbonyl (Boc) protecting group makes the compound less volatile but introduces its own set of decomposition products under thermal stress.
Key Hazard Considerations:
-
Skin and Eye Irritation: Amine-containing compounds are often basic and can cause irritation or serious damage upon contact with skin and eyes.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of aerosols or dusts may lead to respiratory irritation.[1][3]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern.[1][4]
These hazards necessitate that all handling and disposal operations are conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
| Hazard Classification | Description | Precautionary Statement (Disposal Context) | Primary Source |
| Acute Toxicity, Oral | Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. P330: Rinse mouth. | [1][4] |
| Skin Irritation | Causes skin irritation. | P280: Wear protective gloves. P362+P364: Take off contaminated clothing and wash it before reuse. | [1][2][3] |
| Serious Eye Irritation | Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [1][2][3] |
| Respiratory Irritation | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. | [1][3][4] |
Pre-Disposal & Waste Stream Management
Proper disposal begins long before the waste container is full. It starts with a clear understanding of the regulatory framework and a systematic approach to waste segregation in the laboratory.
Waste Determination: Is It Hazardous?
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5][6]
Segregation and Container Selection
Segregating chemical waste is not merely good practice; it is a regulatory requirement to prevent dangerous reactions.[6][8]
-
Primary Waste Stream: Designate a specific, labeled hazardous waste container for this compound and materials contaminated by it.
-
Incompatible Materials: Do not mix this amine-based compound with strong oxidizing agents, acids, or acid chlorides. Violent reactions or the release of toxic fumes can occur. Always consult a chemical compatibility chart.
-
Container Requirements:
Step-by-Step Disposal Protocols
The following protocols provide procedural guidance for common disposal scenarios in a research setting.
Protocol 4.1: Disposal of Unused or Waste Product
-
PPE: Don appropriate PPE, including a lab coat, safety goggles (or a face shield), and chemically resistant gloves (nitrile is a common choice, but check manufacturer compatibility data).
-
Location: Conduct all transfers within a certified chemical fume hood to minimize inhalation exposure.[9]
-
Transfer: Carefully transfer the chemical from its original container or reaction vessel into your designated hazardous waste container. Use a funnel for liquids to prevent spills.
-
Labeling: Ensure the waste container is accurately labeled with a hazardous waste tag. The label must include:
-
The full chemical name: "this compound" (no abbreviations).[10]
-
The approximate concentration and quantity.
-
The date accumulation started.
-
The associated hazards (e.g., "Irritant," "Toxic").
-
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[5][8]
-
Pickup Request: Once the container is full or you have reached your SAA limit, contact your institution's Environmental Health & Safety (EHS) department for pickup.
Protocol 4.2: Decontamination and Disposal of Empty Containers
An "empty" container that held a hazardous chemical is not considered regular trash until properly decontaminated.[11]
-
Triple Rinse:
-
Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).
-
Crucially, the first rinseate must be collected and disposed of as hazardous waste by adding it to your designated liquid waste container.[11] Subsequent rinses may also require collection depending on local regulations and the chemical's toxicity.
-
-
Air Dry: Allow the rinsed container to air dry completely in a fume hood.
-
Deface Label: Completely remove or deface the original manufacturer's label to prevent confusion.[11]
-
Final Disposal: Once clean and dry with the label removed, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream, as per your institution's policy.
Protocol 4.3: Management of Contaminated Lab Supplies (Gloves, Wipes, etc.)
-
Segregation: Collect all solid materials that have come into direct contact with the chemical, such as disposable gloves, weigh boats, and absorbent pads.
-
Containment: Place these items in a designated solid hazardous waste container. This is typically a plastic bag or a lined drum.
-
Labeling: Clearly label the bag or container as "Solid Hazardous Waste" and list the chemical contaminants.
-
Disposal: Manage this solid waste stream through your EHS department for incineration or placement in a secure chemical landfill.
Disposal Workflow: A Decision-Making Diagram
This diagram outlines the logical steps from generation to final disposal, ensuring a compliant and safe process.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. tert-Butyl 3-Amino-3-methylazetidine-1-carboxylate | 1158758-77-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. aksci.com [aksci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pfw.edu [pfw.edu]
- 6. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. epa.gov [epa.gov]
- 9. ipgsf.com [ipgsf.com]
- 10. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate
A Senior Application Scientist's Guide to Handling Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate
This guide provides essential safety and logistical information for handling this compound. As a trusted partner in your research and development endeavors, we are committed to providing value beyond the product itself by ensuring you have the knowledge to maintain a safe laboratory environment. The following protocols are synthesized from established safety data for analogous chemical structures and are designed to empower researchers, scientists, and drug development professionals with field-proven insights for safe handling.
Understanding the Compound: A Hazard Assessment
This compound belongs to the azetidine and amine chemical classes. While specific toxicological data for this exact molecule is not extensively published, the known hazards of structurally similar compounds, such as other substituted azetidines and amines, provide a strong basis for a thorough risk assessment.[1][2] Azetidine-containing molecules can be reactive and volatile, while amines are known to be potential irritants.[1][3]
Based on data from analogous compounds, the primary hazards include:
-
Skin Irritation: Causes skin irritation upon direct contact.[4][5][6]
-
Serious Eye Irritation: Can cause serious eye damage if splashed into the eyes.[4][5][7]
-
Respiratory Irritation: May cause respiratory irritation if vapors or mists are inhaled.[4][5][8]
-
Harmful if Swallowed: Ingestion can be harmful to health.[4][6]
Due to these potential hazards, a stringent adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to minimize exposure and ensure personnel safety.
The Core of Safety: Personal Protective Equipment (PPE) Protocol
The consistent and correct use of appropriate PPE is the most critical line of defense against chemical exposure. The selection of PPE should not be a static choice but rather a dynamic decision based on the specific experimental conditions, such as the quantity of the compound being handled and the potential for aerosol generation.
Table 1: Recommended Personal Protective Equipment
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | ANSI Z87.1 compliant. Goggles must provide a complete seal around the eyes. A full-face shield must be worn in conjunction with goggles when handling larger quantities (>25g) or when there is a significant risk of splashing. | Protects against splashes and potential vapors that can cause serious, irreversible eye damage.[1][3][9][10] |
| Hand Protection | Chemical-Resistant Gloves | High-performance nitrile or neoprene gloves are recommended. A minimum thickness of 5 mil is advised. Double gloving is best practice, especially during weighing and transfer operations.[1][3] | Prevents skin contact, which can lead to irritation. Regular inspection for tears or punctures is crucial, and gloves should be changed frequently.[3][8] |
| Body Protection | Chemical-Resistant Laboratory Coat or Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is ideal. A traditional lab coat may be sufficient for small-scale operations in a fume hood.[3][9] | Protects against accidental spills and contamination of personal clothing.[3] |
| Respiratory Protection | NIOSH-Approved Respirator | An air-purifying respirator with an organic vapor cartridge is necessary when handling the compound outside of a certified chemical fume hood or in poorly ventilated areas.[3][8] | Azetidine compounds can release harmful vapors, and amines can be respiratory irritants.[2][3] Proper fit-testing and training are required for respirator use.[11] |
| Foot Protection | Chemical-Resistant, Closed-Toe Shoes | Sturdy, closed-toe shoes are a minimum requirement. For larger scale operations, chemical-resistant boots should be considered.[3][9] | Protects feet from spills and falling objects. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection decision tree.
Step-by-Step Safe Handling Protocol
A methodical approach to handling this compound is essential. This protocol breaks down the process into discrete steps to minimize risk.
-
Preparation and Area Setup :
-
Ensure a certified chemical fume hood is used for all manipulations.[9][12]
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[12]
-
Assemble all necessary equipment (spatulas, glassware, etc.) and the appropriate waste containers before handling the chemical.
-
Designate a specific area within the fume hood for the handling of this compound to prevent cross-contamination.
-
-
Donning PPE :
-
Put on all required PPE as determined by your risk assessment (see Table 1 and the PPE Selection Workflow). Inspect all equipment, especially gloves, for any signs of damage before use.[8]
-
-
Chemical Handling :
-
When weighing the solid, use a disposable weigh boat. Perform this task in the fume hood to contain any airborne particles.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Always keep containers of the chemical tightly sealed when not in use to prevent the release of vapors.[4][13]
-
Avoid any direct contact with the compound. Use tools like spatulas and tongs for all transfers.[12]
-
-
Post-Handling :
-
Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical.
-
Wipe down the work surface in the fume hood with an appropriate solvent.
-
Carefully doff PPE, avoiding contact with any potentially contaminated surfaces. Dispose of all single-use PPE in the designated hazardous waste container.[3]
-
Wash hands thoroughly with soap and water after the procedure is complete, even after wearing gloves.[4][12]
-
Safe Handling Workflow Diagram
Caption: Step-by-step safe handling workflow.
Emergency and Disposal Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Spill Response
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain and absorb the spill with an inert material such as vermiculite or sand.[4]
-
Carefully collect the contaminated absorbent material using non-sparking tools and place it in a designated, labeled hazardous waste container.[4]
-
Decontaminate the area with a suitable solvent and wipe clean.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry to the affected area.
-
Accidental Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water. Seek medical attention if irritation develops or persists.[4][8]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][14]
Waste Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[3]
-
Collection: Collect all waste in a designated and clearly labeled hazardous waste container.[3][4]
-
Disposal: The disposal of this chemical waste must be carried out in strict accordance with all local, state, and federal regulations.[3][13] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[8] Consult with your institution's EHS department for specific disposal protocols.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research, ensuring the integrity of your work and the well-being of your team.
References
- BenchChem. (n.d.). Personal protective equipment for handling 3-(2-Tert-butylphenoxy)azetidine.
- BenchChem. (n.d.). Personal protective equipment for handling 1-(4-Methylbenzyl)azetidine.
- Generic Author. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- SPARROW. (2025, June 19). What are the safety precautions when handling azetidine?
- CymitQuimica. (2023, July 11). tert-Butyl 3-amino-3-methylazetidine-1-carboxylate Safety Data Sheet.
- Capot Chemical. (2025, November 22). MSDS of tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate.
- PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate.
- AK Scientific, Inc. (n.d.). Tert-Butyl 3-(pyrimidin-4-ylamino)azetidine-1-carboxylate Safety Data Sheet.
- ECHEMI. (n.d.). tert-Butyl 3-oxoazetidine-1-carboxylate SDS, 398489-26-4 Safety Data Sheets.
- Generic Supplier. (2011, May 6). SAFETY DATA SHEET for tert-Butyl 3-oxoazetidine-1-carboxylate.
- GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
- RPS Group. (n.d.). Amines.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
Sources
- 1. jnsparrowchemical.com [jnsparrowchemical.com]
- 2. Amines | RPS [rpsgroup.com]
- 3. benchchem.com [benchchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. aksci.com [aksci.com]
- 6. echemi.com [echemi.com]
- 7. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10583745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. capotchem.com [capotchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 12. gz-supplies.com [gz-supplies.com]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



